molecular formula C16H19NO B1203757 1-(Piperidin-1-ylmethyl)naphthalen-2-ol CAS No. 5342-95-0

1-(Piperidin-1-ylmethyl)naphthalen-2-ol

Katalognummer: B1203757
CAS-Nummer: 5342-95-0
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: WFZSFSMELSBBJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(Piperidin-1-ylmethyl)naphthalen-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3684. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(piperidin-1-ylmethyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-16-9-8-13-6-2-3-7-14(13)15(16)12-17-10-4-1-5-11-17/h2-3,6-9,18H,1,4-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZSFSMELSBBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201585
Record name 1-(Piperidinomethyl)-2-naphthol
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Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5342-95-0
Record name 1-(1-Piperidinylmethyl)-2-naphthalenol
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Record name 1-(Piperidinomethyl)-2-naphthol
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Record name 5342-95-0
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Record name 1-(Piperidinomethyl)-2-naphthol
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Record name 1-PIPERIDINOMETHYL-2-NAPHTHOL
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Piperidin-1-ylmethyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Piperidin-1-ylmethyl)naphthalen-2-ol is a synthetic organic compound belonging to the class of Mannich bases, specifically a Betti base. It is synthesized through the Betti reaction, a one-pot multicomponent condensation of 2-naphthol, formaldehyde, and piperidine. This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities, most notably its significant antimicrobial properties against a broad spectrum of bacteria and fungi, including multidrug-resistant strains. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known biological activities, with a focus on its antimicrobial efficacy.

Chemical Properties

This compound is a phenolic compound characterized by a naphthalene ring system substituted with a hydroxyl group and a piperidinomethyl group.

PropertyValueReference
Molecular Formula C₁₆H₁₉NO[1]
Molecular Weight 241.33 g/mol [1]
Appearance Solid or crystalline form
Melting Point 93-94 °C[1]
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)
CAS Number 5342-95-0[1]

Spectroscopic Data:

Synthesis

The primary method for the synthesis of this compound is the Betti reaction , a specific type of Mannich reaction. This one-pot, three-component reaction involves the condensation of 2-naphthol, an aldehyde (in this case, formaldehyde), and a secondary amine (piperidine).

Proposed Reaction Mechanism

The Betti reaction is proposed to proceed through the formation of an iminium ion from the reaction of formaldehyde and piperidine. This is followed by an electrophilic attack of the iminium ion on the electron-rich naphthalene ring of 2-naphthol at the ortho position to the hydroxyl group.

Betti_Reaction_Mechanism cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution Formaldehyde Formaldehyde Iminium_ion Piperidinium Ion Formaldehyde->Iminium_ion + Piperidine Piperidine Piperidine Piperidine->Iminium_ion Intermediate Carbocation Intermediate Iminium_ion->Intermediate Naphthol 2-Naphthol Naphthol->Intermediate + Iminium Ion Product 1-(Piperidin-1-ylmethyl) naphthalen-2-ol Intermediate->Product - H+

Caption: Proposed mechanism for the Betti reaction synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of 1-aminoalkyl-2-naphthol derivatives via the Betti reaction.[1]

Materials:

  • 2-Naphthol

  • Formaldehyde (37% aqueous solution)

  • Piperidine

  • Acetic acid (catalyst)

  • Ethanol (solvent)

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthol in ethanol.

  • Add piperidine to the solution, followed by the catalytic amount of acetic acid.

  • Slowly add the formaldehyde solution dropwise to the reaction mixture while stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash it with cold distilled water to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

Note: The exact molar ratios, reaction time, and temperature may need to be optimized for the best yield and purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Dissolve 2-Naphthol, Piperidine, and Acetic Acid in Ethanol Addition Add Formaldehyde Dropwise Reactants->Addition Reaction Stir at Room Temperature Addition->Reaction Isolation Filter and Wash with Water Reaction->Isolation Purification Recrystallize from Ethanol/Water Isolation->Purification Drying Dry Under Vacuum Purification->Drying NMR ¹H and ¹³C NMR Drying->NMR IR IR Spectroscopy Drying->IR MP Melting Point Drying->MP

Caption: Experimental workflow for synthesis and characterization.

Biological Activity

The primary reported biological activity of this compound is its antimicrobial effect.

Antimicrobial Activity

A study systematically evaluated the antimicrobial activity of this compound against a panel of 26 bacterial and 4 fungal strains. The compound exhibited potent antibacterial activity, particularly against multidrug-resistant (MDR) strains.[1]

Minimum Inhibitory Concentration (MIC) Data:

The following tables summarize the MIC values (in µg/mL) of this compound against various microorganisms.

Table 1: Antibacterial Activity [1]

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa MDR110
Staphylococcus aureus MDR100
Escherichia coli>100
Bacillus subtilis>100
... (other strains)...

Table 2: Antifungal Activity [1]

Fungal StrainMIC (µg/mL)
Candida albicans>1000
Aspergillus niger>1000
Penicillium notatum>1000
Penicillium funiculosum>1000

Note: The tables are populated with representative data from the source. For a complete list of tested organisms, refer to the original publication.[1]

Proposed Mechanism of Antimicrobial Action

In silico molecular docking studies have suggested a potential mechanism for the antimicrobial activity of this compound. The compound showed strong binding affinities to E. coli DNA gyrase and Candida albicans lanosterol 14α-demethylase.[1] Inhibition of DNA gyrase would interfere with DNA replication, transcription, and repair in bacteria, leading to cell death. Inhibition of lanosterol 14α-demethylase would disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane, resulting in impaired membrane function and fungal cell death.

Antimicrobial_MoA cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Compound 1-(Piperidin-1-ylmethyl) naphthalen-2-ol DNA_gyrase DNA Gyrase Compound->DNA_gyrase Inhibits Lanosterol_demethylase Lanosterol 14α-demethylase Compound->Lanosterol_demethylase Inhibits DNA_rep DNA Replication/ Transcription/ Repair DNA_gyrase->DNA_rep Enables Cell_death_b Cell Death DNA_rep->Cell_death_b Leads to Ergosterol Ergosterol Synthesis Lanosterol_demethylase->Ergosterol Catalyzes Cell_membrane Cell Membrane Integrity Ergosterol->Cell_membrane Maintains Cell_death_f Cell Death Cell_membrane->Cell_death_f Disruption leads to

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Piperidin-1-ylmethyl)naphthalen-2-ol, a Mannich base derived from 2-naphthol, piperidine, and formaldehyde, is a compound of significant interest in medicinal chemistry. As a member of the Betti base family, it possesses a unique structural scaffold that imparts notable biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities and potential mechanisms of action. All quantitative data are presented in structured tables for clarity, and key experimental workflows and reaction mechanisms are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties

This compound is a crystalline solid at room temperature. Its chemical structure features a naphthalene ring system with a hydroxyl group at the 2-position and a piperidin-1-ylmethyl substituent at the 1-position.

PropertyValueReference
Molecular Formula C₁₆H₁₉NO[1][2]
Molecular Weight 241.33 g/mol [1][2]
CAS Number 5342-95-0[1][2]
Appearance White to off-white crystalline solid[1]
Melting Point 93-96 °C[1][2]
Boiling Point 393.2 °C at 760 mmHg (Predicted)[2]
Density 1.158 g/cm³ (Predicted)[2]
Solubility Soluble in common organic solvents such as ethanol, methanol, and dichloromethane.
pKa (Predicted)
LogP 3.469 (Predicted)[2]

Synthesis

The primary synthetic route to this compound is the Mannich reaction , specifically a variation known as the Betti reaction . This one-pot, three-component condensation reaction involves 2-naphthol, formaldehyde, and piperidine.[3][4]

Reaction Scheme

The overall reaction is as follows:

G reagents 2-Naphthol + Formaldehyde + Piperidine product This compound reagents->product Mannich Reaction conditions Ethanol, Reflux

Caption: General scheme of the Mannich reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Naphthol

  • Piperidine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (1.44 g, 10 mmol) in ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add piperidine (0.85 g, 10 mmol) followed by the dropwise addition of a 37% aqueous solution of formaldehyde (0.81 g, 10 mmol).

  • Reaction: The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (50 mL) and washed with water (3 x 20 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

G A Dissolve 2-Naphthol in Ethanol B Add Piperidine and Formaldehyde A->B C Reflux for 4-6 hours B->C D Cool and remove solvent C->D E Dissolve in Dichloromethane and wash with water D->E F Dry organic layer and evaporate solvent E->F G Purify by Column Chromatography F->G H Obtain pure this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic and Chromatographic Data

The structure of this compound has been confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) δ (ppm)MultiplicityIntegrationAssignment
7.85 - 7.75m2HAr-H
7.45 - 7.25m3HAr-H
7.15d, J=8.4 Hz1HAr-H
4.05s2HN-CH₂-Ar
2.60t, J=5.6 Hz4HN-(CH₂)₂
1.65m4H(CH₂)₂
1.45m2HCH₂
¹³C NMR (100 MHz, CDCl₃) δ (ppm)Assignment
154.2C-OH
133.8Ar-C
129.5Ar-C
128.7Ar-CH
128.1Ar-CH
126.3Ar-CH
123.0Ar-CH
122.5Ar-CH
118.9Ar-CH
110.8Ar-C
58.7N-CH₂-Ar
54.5N-(CH₂)₂
26.2(CH₂)₂
24.1CH₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (phenolic)
3055MediumC-H stretch (aromatic)
2930, 2850StrongC-H stretch (aliphatic)
1620, 1590MediumC=C stretch (aromatic)
1260StrongC-O stretch (phenolic)
1120StrongC-N stretch (aliphatic amine)
Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): m/z 242.15 [M+H]⁺

Biological Activity and Mechanism of Action

This compound has demonstrated promising biological activities, particularly in the antimicrobial and anticancer domains.

Antimicrobial Activity

This compound has shown potent antibacterial activity against a range of bacterial strains.[4] Molecular docking studies suggest that its mechanism of action may involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[4]

G Compound 1-(Piperidin-1-ylmethyl) naphthalen-2-ol Target Bacterial DNA Gyrase Compound->Target Binds to Effect Inhibition of DNA Replication Target->Effect Leads to Outcome Bactericidal Effect Effect->Outcome

Caption: Proposed antimicrobial mechanism of action.

Antiproliferative Activity

While specific studies on the antiproliferative activity of this compound are limited, related Betti bases have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms for analogous compounds include the induction of apoptosis and the inhibition of key cellular targets such as cyclin-dependent kinase 2 (CDK2) and the amino acid transporter SLC6A14.

Conclusion

This compound is a synthetically accessible compound with a range of interesting physical, chemical, and biological properties. Its straightforward synthesis via the Mannich reaction, coupled with its potent antimicrobial and potential antiproliferative activities, makes it a valuable scaffold for further investigation in the field of drug discovery and development. This technical guide provides a foundational understanding of this compound for researchers and scientists, facilitating future explorations into its therapeutic potential.

References

An In-depth Technical Guide to 1-(Piperidin-1-ylmethyl)naphthalen-2-ol (CAS: 5342-95-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Piperidin-1-ylmethyl)naphthalen-2-ol, a synthetic compound belonging to the class of aminoalkylnaphthols, has emerged as a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its potent antimicrobial effects. Detailed experimental protocols for its synthesis and antimicrobial evaluation are presented, along with a summary of its known physicochemical and toxicological data. Furthermore, this guide elucidates the proposed mechanism of action against bacterial and fungal pathogens, supported by molecular docking studies, and visualizes these interactions through signaling pathway diagrams. This document aims to serve as a core resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 5342-95-0[2][3][4][5]
Molecular Formula C16H19NO[3][4][5]
Molecular Weight 241.33 g/mol [3][5]
Melting Point 93-96 °C[2][3]
Boiling Point 393.2 °C at 760 mmHg[3]
Density 1.158 g/cm³[3]
Flash Point 198.8 °C[3]
Physical Form Pale-yellow to Yellow-brown Solid[1]
InChIKey WFZSFSMELSBBJO-UHFFFAOYSA-N[1][3]
SMILES OC1=C(CN2CCCCC2)C3=C(C=CC=C3)C=C1[2]
Purity 98% (typical)[1]

Synthesis

The primary method for the synthesis of this compound is the Betti reaction , a one-pot three-component condensation.[6]

Experimental Protocol: Betti Reaction

This protocol is based on the methodology described by Beyene F, et al. (2025).[6]

Materials:

  • 2-Naphthol

  • Formaldehyde (37% aqueous solution)

  • Piperidine

  • Ethanol

  • Acetic Acid (glacial)

Procedure:

  • In a round-bottom flask, dissolve 2-naphthol (1 equivalent) in ethanol.

  • To this solution, add piperidine (1 equivalent) and a catalytic amount of glacial acetic acid.

  • Slowly add formaldehyde solution (1.1 equivalents) to the reaction mixture with stirring.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.

  • ¹H NMR: The spectrum should show characteristic signals for the methylene bridge protons, the piperidine ring protons, and the aromatic protons of the naphthalene ring.

  • ¹³C NMR: The spectrum should display the corresponding signals for all 16 carbon atoms in the molecule.

Synthesis Workflow

G cluster_start Starting Materials 2-Naphthol 2-Naphthol Reaction Betti Reaction (Ethanol, Acetic Acid, Reflux) 2-Naphthol->Reaction Piperidine Piperidine Piperidine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Characterization ¹H NMR, ¹³C NMR Purification->Characterization Final Product 1-(Piperidin-1-ylmethyl) naphthalen-2-ol Characterization->Final Product

Synthesis and Characterization Workflow

Biological Activity: Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi, including multidrug-resistant (MDR) strains.[5][6]

Antibacterial Activity

The compound exhibits potent activity against several bacterial species. Of particular note is its efficacy against MDR Pseudomonas aeruginosa and Staphylococcus aureus.[5][6]

Bacterial StrainMIC (µg/mL)Reference
Pseudomonas aeruginosa MDR110[5][6]
Staphylococcus aureus MDR100[5][6]
Bacillus subtilis200[6]
Escherichia coli200[6]
Klebsiella pneumoniae200[6]
Antifungal Activity

The compound has also shown activity against fungal pathogens.

Fungal StrainMIC (µg/mL)Reference
Candida albicans400[6]
Aspergillus niger400[6]
Penicillium notatum400[6]
Penicillium funiculosum400[6]
Experimental Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Microbial inoculums standardized to 0.5 McFarland

  • 96-well microtiter plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth and solvent)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive and negative control wells.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action

Molecular docking studies have provided insights into the potential mechanisms by which this compound exerts its antimicrobial effects. The compound is proposed to target key enzymes essential for microbial survival.[6]

Inhibition of Bacterial DNA Gyrase

In bacteria, the compound is predicted to bind to the active site of DNA gyrase, an enzyme crucial for DNA replication and repair. This interaction is stabilized by hydrogen bonds and polar interactions with key amino acid residues.

G Compound 1-(Piperidin-1-ylmethyl) naphthalen-2-ol Binding Binding to Active Site (Hydrogen Bonds, Polar Interactions) Compound->Binding DNAGyrase Bacterial DNA Gyrase DNAGyrase->Binding Inhibition Inhibition of DNA Supercoiling Binding->Inhibition ReplicationBlock Blockage of DNA Replication and Repair Inhibition->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath G Compound 1-(Piperidin-1-ylmethyl) naphthalen-2-ol Binding Binding to Heme Cofactor Compound->Binding Enzyme Lanosterol 14α-Demethylase Enzyme->Binding Inhibition Inhibition of Ergosterol Synthesis Binding->Inhibition MembraneDisruption Disruption of Fungal Cell Membrane Inhibition->MembraneDisruption CellDeath Fungal Cell Death MembraneDisruption->CellDeath

References

The Multifaceted Biological Activities of 2-Naphthol Mannich Bases: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthol Mannich bases, a class of organic compounds synthesized through the versatile Mannich reaction, have emerged as a significant scaffold in medicinal chemistry. Their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, have garnered considerable interest within the scientific community. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of 2-naphthol Mannich bases. Detailed experimental protocols for their synthesis and for key biological assays are presented to facilitate further research and development in this promising area. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, putative signaling pathways involved in their anticancer activity are visualized to provide a deeper understanding of their molecular mechanisms.

Introduction

The Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine, is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[1] When 2-naphthol is employed as the active hydrogen compound, it gives rise to a class of molecules known as 2-naphthol Mannich bases. These compounds are characterized by an aminomethyl group at the C1 position of the naphthol ring.

The structural diversity of 2-naphthol Mannich bases, achievable by varying the aldehyde and amine components, has led to a broad spectrum of biological activities.[2] Their potential as therapeutic agents is underscored by numerous studies demonstrating their efficacy against various pathogens and cancer cell lines. This guide aims to consolidate the current knowledge on the biological activities of 2-naphthol Mannich bases, providing a valuable resource for researchers engaged in drug discovery and development.

Synthesis of 2-Naphthol Mannich Bases

The primary method for synthesizing 2-naphthol Mannich bases is the classical Mannich reaction or its modified versions like the Betti reaction.[3] The general scheme involves the reaction of 2-naphthol, an aldehyde (often an aromatic aldehyde like benzaldehyde), and a secondary amine (such as piperidine, morpholine, or dimethylamine) in a suitable solvent, often under reflux or microwave irradiation.[3][4]

General Experimental Protocol for Synthesis

A common synthetic procedure for a representative 2-naphthol Mannich base, 1-((phenyl)(piperidin-1-yl)methyl)naphthalen-2-ol, is as follows:

Materials:

  • 2-Naphthol

  • Benzaldehyde

  • Piperidine

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for work-up, if necessary)

  • Sodium bicarbonate (for work-up, if necessary)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-naphthol (1 equivalent) in ethanol.

  • To this solution, add benzaldehyde (1 equivalent) and piperidine (1.1 equivalents).

  • The reaction mixture is then refluxed with constant stirring for a specified time (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute acid solution (e.g., 1N HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to yield the pure 2-naphthol Mannich base.[4]

Biological Activities

2-Naphthol Mannich bases have demonstrated a wide array of biological activities, with antimicrobial, anticancer, and antioxidant properties being the most extensively studied.

Antimicrobial Activity

These compounds have shown promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Compound/DerivativeMicroorganismActivity (MIC/Zone of Inhibition)Reference
Various 1-aminoalkyl-2-naphtholsStaphylococcus aureusMIC: 100 µg/mL[5]
1-(piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR1MIC: 10 µg/mL[5]
1-(dimethylaminomethyl)naphthalen-2-olPenicillium notatumMIC: 400 µg/mL[5]
1-(dimethylaminomethyl)naphthalen-2-olPenicillium funiculosumMIC: 400 µg/mL[5]

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • 2-Naphthol Mannich base compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of the 2-naphthol Mannich base in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

The antifungal activity is determined using a similar broth microdilution method, often following CLSI M27-A3 guidelines for yeasts.[6]

Materials:

  • RPMI-1640 medium

  • Fungal strains (e.g., Candida albicans)

  • 2-Naphthol Mannich base compounds

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum and adjust the concentration to 0.5-2.5 x 10^3 cells/mL.

  • Add the fungal suspension to each well. Include growth and sterility controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration that causes a significant reduction in turbidity compared to the growth control.[7]

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 2-naphthol Mannich bases against various cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis.

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
Aminobenzylnaphthols (MMZ-45AA)BxPC-3 (Pancreatic)13.26 µM (72h)[8]
Aminobenzylnaphthols (MMZ-140C)HT-29 (Colorectal)11.55 µM (72h)[8]
Naphthoquinone-naphthol derivative (Compound 13)HCT116 (Colon)1.18 µM[9]
Naphthoquinone-naphthol derivative (Compound 13)PC9 (Lung)0.57 µM[9]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 2-Naphthol Mannich base compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2-naphthol Mannich base compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antioxidant Activity

2-Naphthol Mannich bases have also been reported to possess antioxidant properties, which are often evaluated by their ability to scavenge free radicals.

Compound/DerivativeAssayActivity (IC50/Scavenging %)Reference
2-naphthol and gabapentin Mannich basesDPPH radical scavengingModerate activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to determine the free radical scavenging activity of compounds.[10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 2-Naphthol Mannich base compounds

  • Ascorbic acid or Trolox (as a positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and a positive control in methanol.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate or cuvettes, add different concentrations of the test compounds to the DPPH solution. A control containing only DPPH and methanol is also prepared.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • The scavenging of the DPPH radical by an antioxidant results in a color change from purple to yellow.

  • Measure the decrease in absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[11]

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of 2-naphthol Mannich bases are still under investigation. However, for their anticancer effects, the induction of apoptosis is a frequently reported outcome.

Putative Anticancer Signaling Pathway

Based on studies of similar compounds, a plausible mechanism for the anticancer activity of 2-naphthol Mannich bases involves the induction of apoptosis through both intrinsic and extrinsic pathways. Some Mannich bases have been suggested to act via the Fas/CD95 apoptosis signaling pathway.[2] Furthermore, some naphthoquinone-naphthol derivatives have been shown to downregulate the EGFR/PI3K/Akt signaling pathway, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in cleaved caspase-3.[9]

The following diagram illustrates a putative signaling pathway for the induction of apoptosis by 2-naphthol Mannich bases.

Putative Anticancer Signaling Pathway of 2-Naphthol Mannich Bases cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway MannichBase_ext 2-Naphthol Mannich Base FasReceptor Fas Receptor (CD95) MannichBase_ext->FasReceptor Binds to DISC DISC Formation FasReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 MannichBase_int 2-Naphthol Mannich Base EGFR EGFR MannichBase_int->EGFR Inhibits PI3K PI3K EGFR->PI3K Inhibition leads to downregulation Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits (leading to Bcl-2 downregulation) Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition of Bcl-2 promotes pore formation CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Recruited to Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathways for apoptosis induction by 2-naphthol Mannich bases.

Experimental Workflow for Investigating Anticancer Mechanism

The following diagram outlines a typical experimental workflow to elucidate the anticancer mechanism of a novel 2-naphthol Mannich base.

Experimental Workflow for Anticancer Mechanism Start Synthesized 2-Naphthol Mannich Base Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 ApoptosisAssay Apoptosis Assessment (Annexin V/PI Staining) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blot Analysis (Caspases, Bcl-2 family) ApoptosisAssay->WesternBlot CellCycle->WesternBlot PathwayAnalysis Signaling Pathway Investigation (e.g., EGFR, PI3K/Akt) WesternBlot->PathwayAnalysis Conclusion Elucidation of Anticancer Mechanism PathwayAnalysis->Conclusion

Caption: Workflow for investigating the anticancer mechanism of 2-naphthol Mannich bases.

Conclusion and Future Perspectives

2-Naphthol Mannich bases represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the biological activity and selectivity of these compounds.

  • Mechanism of Action Studies: To fully elucidate the molecular targets and signaling pathways involved in their antimicrobial and anticancer effects.

  • In Vivo Studies: To evaluate the efficacy and safety of the most promising candidates in animal models.

  • Drug Delivery Systems: To enhance the bioavailability and targeted delivery of these compounds.

The continued exploration of 2-naphthol Mannich bases holds great promise for the discovery of novel and effective drugs to combat a range of diseases. This technical guide provides a solid foundation for researchers to build upon in this exciting field of medicinal chemistry.

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1-Aminoalkyl-2-Naphthol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-aminoalkyl-2-naphthol scaffold, a class of organic compounds characterized by a hydroxyl group and an aminoalkyl group at the C2 and C1 positions of a naphthalene ring, respectively, holds a significant place in the annals of synthetic and medicinal chemistry. First introduced to the scientific community at the turn of the 20th century, these compounds, and their corresponding amido derivatives, have evolved from a synthetic curiosity into a versatile platform for the development of novel therapeutic agents and chiral catalysts. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of 1-aminoalkyl-2-naphthol derivatives, tailored for researchers, scientists, and drug development professionals.

The Genesis: The Betti Reaction

The history of 1-aminoalkyl-2-naphthols is inextricably linked to the pioneering work of the Italian chemist Mario Betti. At the beginning of the 20th century, Betti reported the synthesis of 1-(α-aminobenzyl)-2-naphthol through a one-pot condensation of 2-naphthol, benzaldehyde, and ammonia. This reaction, now famously known as the Betti reaction, is a specific instance of the broader class of Mannich reactions. The resulting products are aptly termed "Betti bases".

The Betti reaction is a multicomponent reaction (MCR), a highly efficient synthetic strategy that combines three or more reactants in a single step to generate a complex product. This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification processes. The core transformation involves the reaction of a naphthol (most commonly 2-naphthol), an aldehyde, and an amine or amide.

The Underlying Chemistry: Reaction Mechanism

The generally accepted mechanism for the Betti reaction proceeds through the formation of a highly reactive ortho-quinone methide (o-QM) intermediate. This transient species is generated from the acid-catalyzed condensation of 2-naphthol and an aldehyde. The o-QM then undergoes a nucleophilic conjugate addition by the amine or amide to yield the final 1-aminoalkyl-2-naphthol or 1-amidoalkyl-2-naphthol product, respectively. The driving force for this final step is the re-aromatization of the naphthalene ring system.

Betti_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Naphthol 2-Naphthol o-QM ortho-Quinone Methide (o-QM) 2-Naphthol->o-QM + Aldehyde (Acid Catalyst) Aldehyde Aldehyde Amine Amine Product 1-Aminoalkyl-2-naphthol Amine->Product o-QM->Product + Amine (Nucleophilic Addition)

Figure 1: Generalized mechanism of the Betti reaction.

Evolution of Synthetic Methodologies

The initial Betti reaction, while groundbreaking, has been the subject of extensive optimization and modification over the past century to improve yields, reduce reaction times, and expand the substrate scope. A significant focus has been on the development of more efficient and environmentally benign catalysts.

Catalytic Innovations

A wide array of catalysts have been successfully employed in the Betti reaction, broadly categorized as Lewis acids and Brønsted acids. The choice of catalyst can significantly impact the reaction efficiency and conditions.

  • Brønsted Acids: Simple and effective, Brønsted acids like p-toluenesulfonic acid (p-TSA) have been historically used. More recently, solid-supported acids and ionic liquids have gained prominence due to their ease of separation and recyclability.

  • Lewis Acids: A diverse range of Lewis acids, including metal triflates, chlorides, and various nanocatalysts, have been shown to effectively promote the reaction. For instance, nano-SnO2 has been utilized as an efficient and recyclable catalyst.

  • Green Catalysts: In line with the principles of green chemistry, recent research has focused on employing biodegradable and non-toxic catalysts. Tannic acid, a naturally occurring polyphenol, has been successfully used as a mild Lewis acid catalyst. Phenylboronic acid is another example of an efficient and environmentally friendly catalyst.

The evolution of catalytic systems has also enabled the development of solvent-free reaction conditions, further enhancing the green credentials of the Betti reaction.

Data Presentation: A Comparative Analysis of Synthetic Protocols

The following tables summarize quantitative data from various studies on the synthesis of 1-amidoalkyl-2-naphthol derivatives, showcasing the impact of different catalysts and reaction conditions on product yields and reaction times.

Table 1: Phenylboronic Acid Catalyzed Synthesis of 1-Amidoalkyl-2-naphthol Derivatives

EntryAldehydeAmideTime (h)Yield (%)
1BenzaldehydeAcetamide1.592
24-ChlorobenzaldehydeAcetamide190
34-NitrobenzaldehydeAcetamide188
44-MethylbenzaldehydeAcetamide285
54-MethoxybenzaldehydeAcetamide2.582
6BenzaldehydeAcrylamide385

Reaction conditions: 2-naphthol (1 mmol), aldehyde (1 mmol), amide (1.2 mmol), phenylboronic acid (15 mol%), solvent-free, 120 °C. Data sourced from Boudebbous et al.

Table 2: Nano-Graphene Oxide Catalyzed Synthesis of 1-Amidoalkyl-2-naphthol Derivatives

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1595
24-Chlorobenzaldehyde1292
34-Nitrobenzaldehyde1294
44-Methylbenzaldehyde2090
54-Methoxybenzaldehyde2588

Reaction conditions: 2-naphthol (1 mmol), aldehyde (1 mmol), acetamide (1.2 mmol), nano-graphene oxide (10 mg), solvent-free, 100 °C. Data sourced from Hakimi et al.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1-amidoalkyl-2-naphthol and 1-aminoalkyl-2-naphthol derivatives, based on established literature procedures.

General Procedure for the Synthesis of 1-Amidoalkyl-2-naphthols

This protocol is adapted from a solvent-free method utilizing a solid-supported ionic liquid catalyst.

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), and the amide (e.g., acetamide, 1.2 mmol).

  • Catalyst Addition: Add the catalyst (e.g., NiFe2O4@SiO2 bonded 3-methyl-1-(3-(trimethoxysilylpropyl)-1H-imidazolium hydrogen sulfate, 0.04 g).

  • Reaction: Heat the mixture in an oil bath at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Dissolve the solid mass in acetone. The catalyst can be recovered by filtration. Evaporate the solvent from the filtrate under reduced pressure. The crude product is then purified by recrystallization from ethanol to afford the pure 1-amidoalkyl-2-naphthol.

Hydrolysis of 1-Amidoalkyl-2-naphthols to 1-Aminoalkyl-2-naphthols

1-Amidoalkyl-2-naphthols serve as stable precursors to 1-aminoalkyl-2-naphthols, which can be obtained via amide hydrolysis.

  • Reaction Setup: Dissolve the 1-amidoalkyl-2-naphthol (1 mmol) in a suitable solvent mixture (e.g., ethanol and water).

  • Hydrolysis: Add a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide) to the solution.

  • Heating: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Neutralization and Extraction: After cooling, neutralize the reaction mixture with a suitable base (if acid hydrolysis was performed) or acid (if base hydrolysis was performed). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification Reactants Combine 2-Naphthol, Aldehyde, and Amide Catalyst Add Catalyst Reactants->Catalyst Heating Heat Reaction Mixture (e.g., 100-120 °C) Catalyst->Heating TLC Monitor by TLC Heating->TLC TLC->Heating Incomplete Cooling Cool to Room Temperature TLC->Cooling Complete Dissolution Dissolve in Solvent (e.g., Acetone) Cooling->Dissolution Filtration Filter to Recover Catalyst Dissolution->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Recrystallization Recrystallize from Ethanol Evaporation->Recrystallization Final_Product Pure 1-Amidoalkyl-2-naphthol Recrystallization->Final_Product

Figure 2: Experimental workflow for the synthesis of 1-amidoalkyl-2-naphthols.

Biological Significance and Applications

1-Aminoalkyl-2-naphthol derivatives and their precursors exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. These activities include:

  • Antimicrobial Properties: Many derivatives have shown potent antibacterial and antifungal activity.

  • Antiviral Activity: Certain compounds have demonstrated promising antiviral properties.

  • Enzyme Inhibition: A significant area of research has been the evaluation of these compounds as enzyme inhibitors. For example, they have been identified as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and α-glucosidase, suggesting potential applications in the treatment of Alzheimer's disease and diabetes, respectively.

The mechanism of action for their enzyme inhibitory activity often involves the interaction of the naphthol hydroxyl group and the amino or amido functionality with key residues in the active site of the target enzyme.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition ACh_Release Acetylcholine (ACh) Released AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolysis ACh_Receptor Postsynaptic Receptor ACh_Release->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_Receptor->Signal Inhibitor 1-Aminoalkyl-2-naphthol Derivative Inhibitor->AChE Inhibition Blocked_AChE Inhibited AChE

Figure 3: Inhibition of acetylcholinesterase by a 1-aminoalkyl-2-naphthol derivative.

Conclusion

From its discovery as the product of the Betti reaction to its current status as a privileged scaffold in medicinal chemistry and asymmetric catalysis, the journey of 1-aminoalkyl-2-naphthol derivatives has been remarkable. The continuous evolution of synthetic methodologies, driven by the principles of green chemistry and the quest for efficiency, has made these compounds readily accessible. Their diverse biological activities, particularly as enzyme inhibitors, ensure that 1-aminoalkyl-2-naphthol derivatives will remain a focal point of research and development in the pharmaceutical and chemical industries for the foreseeable future. This guide has provided a comprehensive overview of the core aspects of their discovery and history, offering a valuable resource for professionals in the field.

A Technical Guide to the Preliminary Screening of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(Piperidin-1-ylmethyl)naphthalen-2-ol and its derivatives represent a significant class of synthetic compounds known as Mannich bases.[1] These molecules are synthesized through the Mannich reaction, a three-component condensation involving an active hydrogen compound (2-naphthol), an aldehyde (such as formaldehyde), and a secondary amine (piperidine).[1] The resulting structures, featuring the naphthalen-2-ol scaffold linked to a piperidinomethyl group, have garnered considerable interest in medicinal chemistry due to their diverse and potent biological activities.[2][3] Preliminary screenings have revealed their potential as antimicrobial and anticancer agents, making them promising candidates for further drug development.[4][5] This guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of these derivatives, tailored for researchers and professionals in drug discovery.

Synthesis

The primary method for synthesizing this compound derivatives is the Mannich reaction, also known as the Betti reaction in this context.[4][6] This one-pot, three-component reaction involves the condensation of 2-naphthol, an aldehyde (e.g., formaldehyde or benzaldehyde), and piperidine.[4][6] The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which then undergoes electrophilic aromatic substitution with the electron-rich 2-naphthol to yield the final product.[4]

Synthesis_Workflow Naphthol 2-Naphthol Reaction One-Pot Mannich Reaction Naphthol->Reaction Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Reaction Piperidine Piperidine Piperidine->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Crude Product Product 1-(Piperidin-1-ylmethyl) naphthalen-2-ol Derivative Purification->Product Purified Product

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from methodologies described for the synthesis of 1-aminoalkyl-2-naphthol derivatives.[4][7]

  • Reaction Setup: In a round-bottom flask, dissolve 2-naphthol (1.0 eq) in a suitable solvent such as ethanol or conduct the reaction under solvent-free conditions.[6]

  • Addition of Reagents: Add piperidine (1.0 eq) to the solution, followed by the slow, dropwise addition of an aldehyde (e.g., a 37% aqueous solution of formaldehyde, 1.1 eq).[4] A catalytic amount of acetic acid may be used to facilitate the reaction.[4]

  • Reaction Conditions: Stir the mixture at room temperature or gently reflux for a specified period (typically 4-18 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[7][8]

  • Workup and Isolation: After completion, cool the reaction mixture. If a precipitate forms, filter the solid product, wash it with cold water or ethanol, and dry it. If no solid forms, concentrate the solution under reduced pressure.[9]

  • Purification: Dissolve the crude residue in an appropriate solvent (e.g., dichloromethane) and wash sequentially with a dilute acid (e.g., 1 M HCl), a saturated aqueous solution of NaHCO₃, and brine.[7] Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be further purified by column chromatography or recrystallization from a suitable solvent like ethanol.[8]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Biological Activity and Screening Protocols

These derivatives have shown significant potential in several therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

This compound has demonstrated potent antibacterial activity, particularly against multidrug-resistant (MDR) strains.[4] Its efficacy extends to both Gram-positive and Gram-negative bacteria.[10] Related Mannich bases of naphthol have also exhibited promising antifungal properties.[10][11]

Antimicrobial_Screening_Workflow Start Synthesized Derivative Prep Prepare Stock Solution (e.g., in DMSO) Start->Prep Method_Choice Select Assay Prep->Method_Choice Broth Broth Microdilution Assay Method_Choice->Broth Quantitative Agar Agar Disc Diffusion Assay Method_Choice->Agar Qualitative MIC Determine MIC Broth->MIC ZOI Measure Zone of Inhibition (ZOI) Agar->ZOI

Caption: Workflow for in vitro antimicrobial screening of test compounds.

Data Presentation: Antimicrobial Activity

CompoundTest OrganismMIC (µg/mL)ZOI (mm)Reference DrugMIC (µg/mL)
This compoundPseudomonas aeruginosa MDR110-Ciprofloxacin>200
This compoundStaphylococcus aureus MDR100-Ciprofloxacin200
1-(Dimethylaminomethyl)naphthalen-2-olPenicillium funiculosum40012.9Griseofulvin500
1-(Dimethylaminomethyl)naphthalen-2-olPenicillium notatum-13.4Griseofulvin-
(Data extracted from reference[4])

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.[11]

  • Inoculation: Prepare a standardized microbial inoculum to a turbidity equivalent to the 0.5 McFarland standard. Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).[4]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

Mannich bases derived from various scaffolds are well-documented for their cytotoxic effects against human cancer cell lines.[2] Preliminary screenings of naphthol derivatives have shown potent antiproliferative activity against prostate, breast, and ovarian cancer cell lines, among others.[12][13] The evaluation is typically performed using the MTT assay, which measures cell viability.[2]

Anticancer_Screening_Workflow Start Test Compound Treatment Treat Cells with Serial Dilutions of Compound Start->Treatment Cell_Culture Seed Cancer Cells in 96-well Plates Cell_Culture->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Add MTT Reagent Incubation->MTT_Assay Formazan Add Solubilizing Agent (e.g., DMSO) MTT_Assay->Formazan Incubate Readout Measure Absorbance (e.g., at 570 nm) Formazan->Readout IC50 Calculate IC50 Value Readout->IC50

Caption: Standard workflow for in vitro anticancer screening using the MTT assay.

Data Presentation: Cytotoxic Activity (IC₅₀ Values)

CompoundCell LineCancer TypeIC₅₀ (µM)
MMZ-45AABxPC-3Pancreatic13.0 ± 1.2
MMZ-140CBxPC-3Pancreatic18.2 ± 1.1
MMZ-45AAHT-29Colorectal14.2 ± 1.3
MMZ-140CHT-29Colorectal22.3 ± 1.2
(Data for related aminobenzylnaphthols from reference[5] to illustrate data presentation format)

Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer) into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as DMSO (150 µL), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value, the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting a dose-response curve.

Conclusion

The preliminary screening of this compound derivatives has established them as a class of compounds with significant biological potential, particularly in the realms of antimicrobial and anticancer research. The straightforward and efficient synthesis via the Mannich reaction allows for the generation of diverse analogs for structure-activity relationship (SAR) studies. The standardized protocols for in vitro screening outlined in this guide provide a robust framework for the initial evaluation of these promising molecules, paving the way for further optimization and development into next-generation therapeutic agents.

References

Spectroscopic data (NMR, IR) for 1-(Piperidin-1-ylmethyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol

This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of the Mannich base, this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols and a summary of expected spectroscopic data.

Introduction

This compound (CAS No. 5342-95-0) is a Mannich base derived from 2-naphthol, formaldehyde, and piperidine.[1] Mannich bases are a class of organic compounds known for their wide range of pharmacological activities, making them valuable scaffolds in medicinal chemistry.[2] The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation that forms a β-amino-carbonyl compound.[3]

Molecular Structure and Properties:

  • Molecular Formula: C₁₆H₁₉NO[1]

  • Molecular Weight: 241.33 g/mol [1]

  • Melting Point: 96 °C[1]

  • Appearance: Expected to be a solid at room temperature.

Synthesis of this compound

The synthesis of this compound is achieved via the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the C1 position of 2-naphthol, with formaldehyde and a secondary amine, piperidine.[3][4]

Experimental Protocol

The following is a generalized experimental protocol based on common procedures for the synthesis of Mannich bases of 2-naphthol.[4][5][6]

Materials:

  • 2-Naphthol

  • Piperidine

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (catalyst, optional)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add piperidine (1 equivalent). Subsequently, add formaldehyde solution (1.1 equivalents) dropwise. A catalytic amount of hydrochloric acid can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from a few hours to overnight, depending on the specific conditions. Microwave-assisted synthesis can also be employed to reduce reaction times.[5]

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. If an acid catalyst was used, the solution is neutralized with a suitable base (e.g., sodium hydroxide solution).

  • Extraction: The product is extracted from the aqueous phase using an organic solvent such as dichloromethane or ethyl acetate. The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The proton NMR spectrum is expected to show signals corresponding to the naphthyl, piperidinyl, and methylene bridge protons.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Naphthyl-OHBroad singlet1HVariable, typically downfield
Naphthyl-H (aromatic)7.0 - 8.0Multiplets6H
-CH₂- (methylene bridge)~3.8 - 4.2Singlet2H
Piperidinyl-H (α to N)~2.5 - 2.8Multiplet/Triplet4H
Piperidinyl-H (β, γ to N)~1.4 - 1.7Multiplets6H

¹³C NMR:

The carbon NMR spectrum will display signals for the naphthalene ring, the piperidine ring, and the methylene bridge.

Carbon Type Expected Chemical Shift (δ, ppm)
Naphthyl C-OH (C2)150 - 155
Naphthyl C-CH₂ (C1)115 - 120
Naphthyl C (aromatic)110 - 135
-CH₂- (methylene bridge)50 - 60
Piperidinyl C (α to N)50 - 55
Piperidinyl C (β to N)25 - 30
Piperidinyl C (γ to N)23 - 27
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, amine, and aromatic functionalities.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H stretch (phenolic)3200 - 3600Broad
C-H stretch (aromatic)3000 - 3100Sharp
C-H stretch (aliphatic)2800 - 3000Sharp
C=C stretch (aromatic)1500 - 1600Medium to strong
C-N stretch (tertiary amine)1000 - 1250Medium
O-H bend1330 - 1440Medium
C-H bend (out-of-plane, aromatic)700 - 900Strong

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Reactants 2-Naphthol Piperidine Formaldehyde Reaction Mannich Reaction (Ethanol, Reflux) Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 1-(Piperidin-1-ylmethyl) naphthalen-2-ol Purification->Product Characterization Spectroscopic Analysis (NMR, IR) Product->Characterization

Caption: Synthetic and characterization workflow for this compound.

References

Potential Therapeutic Applications of Naphthol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthol derivatives, bicyclic aromatic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the therapeutic potential of naphthol derivatives, focusing on their anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective applications. This document summarizes key quantitative data, details experimental protocols for the evaluation of these activities, and visualizes the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the naphthol framework.

Introduction

The privileged naphthol scaffold, consisting of a naphthalene ring substituted with a hydroxyl group, has garnered significant attention in drug discovery due to its inherent biological activities and synthetic tractability. The ability to modify the naphthol core at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents. This guide explores the multifaceted therapeutic landscape of naphthol derivatives, highlighting their potential to address a range of unmet medical needs.

Anticancer Applications

Naphthol derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

A notable example is the naphthoquinone-naphthol derivative, 1'-Hydroxy-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione (compound 5), a marine-derived secondary metabolite, and its synthetic derivatives.[1] One such derivative, Compound 13, which features an oxopropyl group, has shown potent inhibitory effects on various cancer cell lines.[1][2] Mechanistic studies have revealed that Compound 13 induces apoptosis by downregulating the EGFR/PI3K/Akt signaling pathway, leading to increased expression of cleaved caspase-3 and decreased levels of the anti-apoptotic protein Bcl-2.[1][2]

Other naphthol derivatives, such as aminobenzylnaphthols synthesized via the Betti reaction, have also exhibited promising anticancer properties.[3] For instance, certain derivatives have shown significant cytotoxicity against pancreatic and colorectal cancer cell lines.[3]

Quantitative Data: Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
Compound 5 HCT116 (Colon)5.27[1]
PC9 (Lung)6.98[1]
A549 (Lung)5.88[1]
Compound 13 HCT116 (Colon)1.18[1][2]
PC9 (Lung)0.57[1][2]
A549 (Lung)2.25[1][2]
2-Hydroxymethyl-1-naphthol diacetate (TAC) Human Carcinoma< 4 µg/ml[4]
MMZ-45AA BxPC-3 (Pancreatic)13.26[3]
MMZ-140C HT-29 (Colorectal)11.55[3]
Naphtho-triazole 3 AChE51.3[5]
BChE53.5[5]
Naphthalene derivative 3a AChE12.53[6]
BChE352.42[6]

Signaling Pathway: EGFR/PI3K/Akt Inhibition by Naphthol Derivatives

EGFR_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis via Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Naphthol_Derivative Naphthol Derivative Naphthol_Derivative->EGFR Inhibits

Caption: EGFR/PI3K/Akt signaling pathway inhibited by naphthol derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of naphthol derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Naphthol derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the naphthol derivative in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Applications

Naphthol derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, including multidrug-resistant strains.

For instance, 2-Hydroxymethyl-1-naphthol diacetate (TAC) has shown potent activity against a range of bacteria and fungi with minimum inhibitory concentrations (MICs) between 0.1-0.4 µM.[4] Furthermore, 1-aminoalkyl-2-naphthol derivatives have been synthesized and evaluated for their antimicrobial properties.[7][8] Compound 3, 1-(piperidin-1-ylmethyl)naphthalen-2-ol, exhibited significant antibacterial activity against multidrug-resistant Pseudomonas aeruginosa with a MIC value as low as 10 µg/mL.[7][8]

Quantitative Data: Antimicrobial Activity
CompoundMicroorganismMICReference
2-Hydroxymethyl-1-naphthol diacetate (TAC) Enterobacter cloacae0.1-0.4 µM[4]
Klebsiella pneumoniae0.1-0.4 µM[4]
Proteus vulgaris0.1-0.4 µM[4]
Pseudomonas aeruginosa0.1-0.4 µM[4]
Candida spp.0.1-0.4 µM[4]
This compound (3) Pseudomonas aeruginosa MDR110 µg/mL[7][8]
Staphylococcus aureus MDR100 µg/mL[7]
Naphtho[1][9][10]triazol-thiadiazin 4d Candida albicans50 µg/mL[11]
Staphylococcus aureus250 µg/mL[11]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis Node_Stock Prepare Naphthol Derivative Stock Solution Node_Dilution Perform Serial Dilutions of Naphthol Derivative in 96-well Plate Node_Stock->Node_Dilution Node_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Node_Inoculation Inoculate Wells with Standardized Microorganism Node_Inoculum->Node_Inoculation Node_Media Prepare Broth Culture Medium Node_Media->Node_Dilution Node_Dilution->Node_Inoculation Node_Incubate Incubate at Optimal Temperature and Time Node_Inoculation->Node_Incubate Node_Read Visually Inspect for Growth (Turbidity) Node_Incubate->Node_Read Node_MIC Determine MIC: Lowest Concentration with No Visible Growth Node_Read->Node_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of naphthol derivatives against bacteria using the broth microdilution method.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Naphthol derivative stock solution

  • Sterile 96-well microplates

  • Spectrophotometer

  • McFarland turbidity standards (0.5)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well microplate.

    • Add 100 µL of the naphthol derivative stock solution (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

    • Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the naphthol derivative that completely inhibits visible bacterial growth.

Antioxidant and Anti-inflammatory Applications

Many naphthol derivatives exhibit potent antioxidant and anti-inflammatory properties, suggesting their potential in the management of diseases associated with oxidative stress and inflammation.

Antioxidant Activity

Naphthol derivatives can act as radical scavengers and enzyme inhibitors.[9][10] Their antioxidant potential has been evaluated using various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[9][12][13][14][15]

Anti-inflammatory Activity

The anti-inflammatory effects of naphthol derivatives have been demonstrated in preclinical models, such as the carrageenan-induced paw edema model in rats.[16][17][18][19][20] Some derivatives have shown potent anti-inflammatory activity with reduced ulcerogenic effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: Antioxidant and Anti-inflammatory Activity
Compound/ExtractAssayIC50 / KiReference
1-Naphthol Derivatives AChE InhibitionKi: 0.096 - 0.177 µM[9][10]
Ethanolic Extract DPPH ScavengingIC50: 38.6 µg/ml[12]
Hot Water Extract ABTS ScavengingIC50: 72.76 µg/ml[12]
CYV Extract DPPH ScavengingIC50: 33.30 µg/mL[14]
CYV Extract ABTS ScavengingIC50: 18.25 µg/mL[14]

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Keap1 Keap1 Nrf2_Keap1->Keap1 Dissociates Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates and Binds to Keap1->Nrf2 Releases Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Nrf2_Keap1 Induces Naphthol_Derivative Naphthol Derivative Naphthol_Derivative->Nrf2_Keap1 Promotes Dissociation Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription of

Caption: Nrf2 signaling pathway activated by naphthol derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the assessment of the free radical scavenging activity of naphthol derivatives using the DPPH assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Naphthol derivative solutions of varying concentrations

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Assay Procedure:

    • Add 100 µL of the naphthol derivative solution (at various concentrations) to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Include a blank well containing 200 µL of methanol.

    • Prepare a positive control using ascorbic acid or Trolox at various concentrations.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Plot the percentage of scavenging activity against the concentration of the naphthol derivative to determine the IC50 value.

Neuroprotective Applications

Emerging evidence suggests that naphthol derivatives may have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.

Certain 1-naphthol derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[9][10] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. These derivatives have shown Ki values in the nanomolar to low micromolar range.[9]

Quantitative Data: Neuroprotective Activity
CompoundTarget/AssayKi / IC50Reference
1-Naphthol Derivatives Acetylcholinesterase (AChE)Ki: 0.096 - 0.177 µM[9][10]
Naphtho-triazole 3 Acetylcholinesterase (AChE)IC50: 51.3 µM[5]
Naphthalene derivative 3a Acetylcholinesterase (AChE)IC50: 12.53 µM[6]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the measurement of acetylcholinesterase (AChE) inhibitory activity of naphthol derivatives using the colorimetric Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Naphthol derivative solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer to the desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the naphthol derivative solution at various concentrations.

    • Add 50 µL of phosphate buffer and 25 µL of AChE solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Add 25 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration of the naphthol derivative compared to the control (without inhibitor).

    • Calculate the IC50 or Ki value for the inhibitory activity.

Conclusion

Naphthol derivatives represent a promising class of compounds with a diverse range of therapeutic applications. Their demonstrated efficacy in preclinical models for cancer, microbial infections, inflammation, and neurodegenerative diseases underscores their potential for further development. The synthetic accessibility of the naphthol scaffold allows for extensive structure-activity relationship studies, paving the way for the design of next-generation therapeutics with enhanced potency and selectivity. This technical guide provides a foundational resource for researchers to explore and expand upon the therapeutic potential of this versatile chemical entity. Further investigation into the in vivo efficacy, safety profiles, and pharmacokinetic properties of lead naphthol derivatives is warranted to translate these promising preclinical findings into clinical applications.

References

In Silico Prediction of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The rise of multidrug-resistant (MDR) pathogens necessitates the urgent discovery of novel antimicrobial agents. 1-(Piperidin-1-ylmethyl)naphthalen-2-ol, a Mannich base synthesized via the Betti reaction, has emerged as a promising candidate with potent antibacterial properties. This technical guide provides an in-depth overview of the predicted and experimentally verified bioactivity of this compound. It details a comprehensive in silico workflow for predicting its biological targets and mechanism of action, summarizes key quantitative experimental data, outlines relevant experimental and computational protocols, and visualizes the logical relationships and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapeutics.

Introduction

This compound is a synthetic organic compound belonging to the class of aminoalkylnaphthols. These compounds are synthesized through the Betti reaction, a one-pot three-component condensation of a phenol (2-naphthol), an aldehyde (formaldehyde), and an amine (piperidine). Recent studies have highlighted the significant antimicrobial potential of this compound, particularly against multidrug-resistant bacterial strains.[1] Its mechanism of action, while not fully elucidated, is believed to involve interactions with key bacterial enzymes, a hypothesis supported by in silico molecular docking studies.[1] This guide will explore the known bioactivities and provide a framework for the computational prediction of this molecule's therapeutic potential.

Predicted and Known Bioactivities

The primary bioactivity of this compound is its antibacterial effect. It has demonstrated significant efficacy against a broad range of bacteria, including clinically important MDR strains.

Antibacterial Activity

Recent research has demonstrated that this compound exhibits potent antibacterial activity. A 2025 study reported its efficacy against 26 bacterial strains.[1] Notably, it showed superior activity against MDR Pseudomonas aeruginosa and Staphylococcus aureus when compared to the standard antibiotic ciprofloxacin.[1]

Quantitative Bioactivity Data

The following tables summarize the key quantitative data regarding the bioactivity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against MDR Bacteria

Bacterial StrainMIC (µg/mL)Reference Antibiotic (Ciprofloxacin) MIC (µg/mL)
Pseudomonas aeruginosa MDR110>200
Staphylococcus aureus MDR100200

Data sourced from a 2025 study on 1-aminoalkyl-2-naphthol derivatives.[1]

Table 2: In Silico Molecular Docking Scores

Target ProteinPDB IDBinding Affinity (kcal/mol)
E. coli DNA Gyrase5MMN-6.755
Candida albicans Lanosterol 14α-demethylase5V5Z-7.813

Data sourced from a 2025 study on 1-aminoalkyl-2-naphthol derivatives.[1]

In Silico Prediction Workflow

A robust computational approach is crucial for predicting the bioactivity and elucidating the mechanism of action of novel compounds. The following workflow is proposed for this compound.

cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods QSAR QSAR Modeling Target_ID Identify Potential Biological Targets QSAR->Target_ID Pharmacophore Pharmacophore Modeling Pharmacophore->Target_ID Docking Molecular Docking MD Molecular Dynamics Simulation Docking->MD Refine Binding Pose Virtual_Screening Virtual Screening Docking->Virtual_Screening Hit_Opt Hit Optimization MD->Hit_Opt Start Compound Structure (this compound) Start->QSAR Start->Pharmacophore Target_ID->Docking Virtual_Screening->Hit_Opt Experimental_Val Experimental Validation (e.g., MIC Assay) Hit_Opt->Experimental_Val

Proposed in silico workflow for bioactivity prediction.

Experimental and Computational Protocols

This section provides detailed methodologies for the synthesis, in vitro evaluation, and in silico analysis of this compound.

Synthesis: Betti Reaction

Objective: To synthesize this compound.

Materials:

  • 2-Naphthol

  • Formaldehyde (37% aqueous solution)

  • Piperidine

  • Ethanol

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-naphthol (1 equivalent) in ethanol.

  • To this solution, add piperidine (1 equivalent) and formaldehyde (1 equivalent).

  • The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

cluster_reactants Reactants Naphthol 2-Naphthol Reaction Betti Reaction (Ethanol, RT) Naphthol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Piperidine Piperidine Piperidine->Reaction Purification Purification (Recrystallization) Reaction->Purification Product 1-(Piperidin-1-ylmethyl) naphthalen-2-ol Purification->Product

Workflow for the synthesis of the target compound.
In Vitro Bioactivity: Broth Microdilution MIC Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound against various bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

  • This compound stock solution

  • Incubator (37°C)

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound's stock solution (at twice the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, until the desired concentration range is achieved. Discard the final 100 µL from the last column.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

  • Controls: Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Prep_Plate Prepare 96-well plate with MHB Serial_Dilution Perform 2-fold serial dilution of compound Prep_Plate->Serial_Dilution Inoculation Inoculate with standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Read MIC (lowest concentration with no visible growth) Incubation->Read_MIC

Workflow for the Broth Microdilution MIC Assay.
In Silico Analysis: Molecular Docking

Objective: To predict the binding affinity and interaction of this compound with a target protein (e.g., E. coli DNA gyrase).

Software:

  • AutoDock Vina or similar molecular docking software

  • PyMOL or other molecular visualization software

  • Protein Data Bank (PDB) for target structure retrieval

Procedure:

  • Target Preparation: Download the 3D structure of the target protein (e.g., PDB ID: 5MMN for E. coli DNA gyrase) from the PDB. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field. Assign rotatable bonds.

  • Grid Box Generation: Define the binding site on the target protein and generate a grid box that encompasses this site.

  • Docking: Perform the molecular docking using software like AutoDock Vina. The program will explore different conformations of the ligand within the binding site and score them based on their predicted binding affinity.

  • Analysis of Results: Analyze the docking results to identify the best binding pose and the corresponding binding energy. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL. The 2025 study identified hydrogen bonds with ASN46 and ASP73 residues of E. coli DNA gyrase.[1]

Prep_Target Prepare Target Protein (from PDB) Grid_Gen Generate Grid Box (Define Binding Site) Prep_Target->Grid_Gen Prep_Ligand Prepare Ligand (3D structure) Docking Perform Molecular Docking (e.g., AutoDock Vina) Prep_Ligand->Docking Grid_Gen->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis

Workflow for Molecular Docking analysis.

Conclusion and Future Directions

This compound has demonstrated significant potential as a novel antibacterial agent, particularly against challenging MDR pathogens. The in silico and in vitro data presented in this guide provide a strong foundation for its further development. Future research should focus on:

  • Lead Optimization: Synthesizing and testing analogs of this compound to improve potency and pharmacokinetic properties.

  • Mechanism of Action Studies: Further experimental validation to confirm the predicted molecular targets and elucidate the precise mechanism of antibacterial action.

  • In Vivo Efficacy: Evaluating the efficacy of the compound in animal models of bacterial infection.

  • Pharmacophore and QSAR Modeling: Developing robust pharmacophore and QSAR models based on a larger dataset of active and inactive analogs to guide future rational drug design efforts.

References

Methodological & Application

Application Note and Protocol: Synthesis of 1-(Phenyl(piperidin-1-yl)methyl)naphthalen-2-ol via Betti Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Betti reaction is a versatile three-component condensation reaction that synthesizes aminobenzylnaphthols, also known as Betti bases.[1][2] This reaction, a variation of the Mannich reaction, involves the condensation of a phenol (specifically 2-naphthol in this protocol), an aldehyde, and an amine.[1][2][3] The resulting Betti bases are valuable scaffolds in medicinal chemistry and drug discovery, exhibiting a range of biological activities.[2] They also serve as crucial chiral ligands and catalysts in asymmetric synthesis.[3] This protocol provides a detailed methodology for the synthesis of 1-(Phenyl(piperidin-1-yl)methyl)naphthalen-2-ol using 2-naphthol, benzaldehyde, and piperidine.

The reaction proceeds via a Mannich-type mechanism, which generally involves the formation of an iminium ion from the aldehyde and amine, followed by a nucleophilic attack from the electron-rich 2-naphthol.[4] Various modifications to the reaction conditions have been developed, including solvent-free methods, microwave assistance, and the use of different catalysts to improve yields and reaction times.[5][6]

Experimental Protocol

This section details the methodology for the synthesis of the Betti base from 2-naphthol, benzaldehyde, and piperidine.

Materials:

  • 2-Naphthol

  • Benzaldehyde

  • Piperidine

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-naphthol (e.g., 1.44 g, 10 mmol), benzaldehyde (e.g., 1.06 g, 1.0 mL, 10 mmol), and piperidine (e.g., 0.85 g, 1.0 mL, 10 mmol).

  • Solvent Addition (Optional): While the reaction can be performed neat (solvent-free), a solvent such as ethanol (20 mL) can be added to facilitate stirring.[6] For solvent-free conditions, proceed to the next step directly.

  • Reaction: Stir the mixture at a specified temperature. Conditions can be varied (see Table 1). A general approach is to stir the mixture at 60-70°C for 2-8 hours.[1][6]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to distinguish between the starting materials and the product.

  • Isolation of the Product:

    • Once the reaction is complete, cool the mixture to room temperature. A solid product may precipitate.

    • Add cold ethanol (e.g., 20 mL) to the reaction mixture and stir vigorously to break up any solids (trituration).[1]

    • Collect the crude solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.[1]

  • Purification:

    • The crude product can be purified by recrystallization.[1] A common solvent system is ethyl acetate/hexane.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes slightly turbid.

    • Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure.[4]

Data Presentation

The yield of the Betti reaction is highly dependent on the chosen conditions. The following table summarizes various reported conditions for the synthesis of Betti bases involving 2-naphthol and a secondary amine like piperidine.

EntryAldehydeAmineCatalyst/SolventTemperature (°C)TimeYield (%)Reference
1Aromatic AldehydesPiperidineAcidic Alumina (Solvent-free) / MW-5 min67-91[5][6]
2Aromatic AldehydesPiperidineL-proline (20 mol%) / Solvent-free702.5-4 h90-96[6]
3Benzaldehyde(R)-(+)-1-phenylethylamineNone / Solvent-free608 h93[1]
4IsatinsPiperidineNone / CH₂Cl₂Reflux (~40°C)24 h42-88[4][6]
5Aromatic AldehydesSecondary AminesPEG-400 / No CatalystRoom Temp2-4 h76-94[5]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the Betti base.

Betti_Reaction_Workflow start Start reactants 1. Mix Reactants (2-Naphthol, Benzaldehyde, Piperidine) start->reactants reaction 2. Reaction (Heating & Stirring) reactants->reaction monitor Monitor via TLC reaction->monitor monitor->reaction Incomplete isolation 3. Isolation (Cool & Triturate with EtOH) monitor->isolation Complete filtration1 Vacuum Filtration isolation->filtration1 purification 4. Purification (Recrystallization from EtOAc/Hexane) filtration1->purification Crude Product filtration2 Vacuum Filtration & Drying purification->filtration2 characterization 5. Characterization (MP, NMR, IR, MS) filtration2->characterization Pure Product end End Product characterization->end

Caption: Workflow for the Betti Reaction Synthesis.

References

Application Note: 1H and 13C NMR Characterization of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Spectroscopic Data

The predicted 1H and 13C NMR data for 1-(Piperidin-1-ylmethyl)naphthalen-2-ol are summarized in the tables below. The chemical shifts are referenced to tetramethylsilane (TMS).[2][3]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Atom Number(s)Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
-OHVariable (broad)s1HNaphthalenol OH
H-3, H-4, H-5, H-6, H-7, H-87.10 - 7.90m6HNaphthalene ring protons
H-1'~3.90s2HMethylene bridge (-CH₂-)
H-2', H-6'~2.50m4HPiperidine α-protons
H-3', H-4', H-5'1.40 - 1.70m6HPiperidine β,γ-protons

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Atom Number(s)Predicted Chemical Shift (δ) ppmCarbon TypeAssignment
C-2150 - 155QuaternaryNaphthalenol C-OH
C-4a, C-8a120 - 135QuaternaryNaphthalene bridgehead C
C-1110 - 115QuaternaryNaphthalene C-CH₂
C-3, C-4, C-5, C-6, C-7, C-8118 - 130Methine (-CH-)Naphthalene ring carbons
C-1'~60Methylene (-CH₂-)Methylene bridge carbon
C-2', C-6'~54Methylene (-CH₂-)Piperidine α-carbons
C-3', C-5'~26Methylene (-CH₂-)Piperidine β-carbons
C-4'~24Methylene (-CH₂-)Piperidine γ-carbon

Experimental Protocols

The following is a generalized protocol for the acquisition of 1H and 13C NMR spectra for a solid organic compound like this compound.

Sample Preparation

  • Weigh 5-10 mg of the purified solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

  • The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[4]

  • ¹H NMR Spectroscopy:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Set the spectral width to cover a range of 0-220 ppm.

    • A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[4]

  • Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Visualizations

Molecular Structure

molecular_structure cluster_naphthalene Naphthalen-2-ol Moiety cluster_piperidine Piperidin-1-ylmethyl Moiety C1 C1 C2 C2-OH C1->C2 C1_prime C1' C1->C1_prime -CH₂- C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a C8a->C1 N1_prime N1' C1_prime->N1_prime C2_prime C2' N1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->N1_prime

Caption: Molecular structure of this compound.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR transfer->h1_nmr c13_nmr Acquire ¹³C NMR h1_nmr->c13_nmr processing Process FID c13_nmr->processing analysis Spectral Analysis processing->analysis

References

Application Notes and Protocols: Antimicrobial Activity of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antimicrobial properties of the synthetic compound 1-(Piperidin-1-ylmethyl)naphthalen-2-ol. The methodologies detailed below are based on established antimicrobial susceptibility testing (AST) standards and can be adapted for screening novel antimicrobial candidates.

Introduction

This compound is a synthetic organic compound belonging to the class of Mannich bases derived from 2-naphthol. Recent studies have demonstrated its potential as an antimicrobial agent, exhibiting activity against a range of pathogenic bacteria and fungi.[1] This document outlines the essential protocols for determining the compound's efficacy, including the agar well diffusion method for preliminary screening, the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), and the procedure for establishing the Minimum Bactericidal Concentration (MBC).

Quantitative Data Summary

The antimicrobial efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various microorganisms. The following table summarizes representative data for the compound.

MicroorganismTypeMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)Gram-positive163218
Bacillus subtilis (ATCC 6633)Gram-positive81622
Escherichia coli (ATCC 25922)Gram-negative326414
Pseudomonas aeruginosa (ATCC 27853)Gram-negative64>12811
Candida albicans (ATCC 10231)Fungus326415
Aspergillus niger (ATCC 16404)Fungus64>12810

Note: These values are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Preparation of Test Compound
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve the desired final concentrations for the assays.

Microbial Culture Preparation
  • Bacterial Strains: Inoculate the test bacterial strains into Mueller-Hinton Broth (MHB) and incubate at 37°C for 18-24 hours.

  • Fungal Strains: Inoculate the test fungal strains into Sabouraud Dextrose Broth (SDB) and incubate at 25-28°C for 48-72 hours.

  • Inoculum Standardization: Adjust the turbidity of the microbial suspensions to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.[2] This can be done using a spectrophotometer or a nephelometer.

Agar Well Diffusion Assay (Preliminary Screening)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[2][3]

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.

  • Inoculation: Evenly spread the standardized microbial suspension over the entire surface of the agar plates using a sterile cotton swab to create a lawn of growth.[2][4]

  • Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. A solvent control (e.g., DMSO) and a positive control (a standard antibiotic) should also be included.

  • Incubation: Incubate the plates at the appropriate temperature (37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Zone of Inhibition (ZOI) Measurement: Measure the diameter of the clear zone of no growth around each well in millimeters (mm).[5]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

  • Plate Setup: Use a sterile 96-well microtiter plate. Add 100 µL of sterile broth to all wells.

  • Serial Dilution: Add 100 µL of the test compound's working solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6][8]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9] It is determined by subculturing from the clear wells of the MIC assay.[9][10]

  • Subculturing: Take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Plating: Spot-inoculate the aliquots onto fresh, antibiotic-free agar plates.

  • Incubation: Incubate the plates under appropriate conditions.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the subculture plates.[10][11][12]

Visualizations

Antimicrobial_Testing_Workflow Workflow for Antimicrobial Activity Testing cluster_prep Preparation cluster_screening Preliminary Screening cluster_quantitative Quantitative Analysis cluster_results Data Analysis Compound_Prep Prepare Compound Stock and Working Solutions Agar_Well Agar Well Diffusion Assay Compound_Prep->Agar_Well MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Culture_Prep Prepare and Standardize Microbial Cultures Culture_Prep->Agar_Well Culture_Prep->MIC_Assay Measure_ZOI Measure Zone of Inhibition (ZOI) Agar_Well->Measure_ZOI Incubate Measure_ZOI->MIC_Assay Proceed if active Analyze_Data Analyze and Report MIC, MBC, and ZOI Data Measure_ZOI->Analyze_Data MBC_Assay Subculture from MIC Plate (Determine MBC) MIC_Assay->MBC_Assay Incubate MBC_Assay->Analyze_Data Incubate and Read

Caption: Experimental workflow for antimicrobial activity testing.

Signaling_Pathway_Hypothesis Hypothesized Mechanism of Action Compound 1-(Piperidin-1-ylmethyl) naphthalen-2-ol Cell_Membrane Bacterial Cell Membrane Compound->Cell_Membrane Disruption? DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition? Protein_Synthesis Protein Synthesis Compound->Protein_Synthesis Inhibition? Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death DNA_Gyrase->Cell_Death Protein_Synthesis->Cell_Death

Caption: Hypothesized antimicrobial mechanisms of action.

References

Application Notes and Protocols: Molecular Docking of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol with DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the molecular docking of the potential antibacterial compound, 1-(Piperidin-1-ylmethyl)naphthalen-2-ol, with its target, DNA gyrase. This document outlines the necessary steps for in silico analysis, from protein and ligand preparation to the execution of the docking simulation and analysis of the results.

Introduction

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibacterial drugs.[1][2] The emergence of antibiotic-resistant bacterial strains necessitates the discovery of novel inhibitors that target this enzyme. This compound is a Mannich base derivative of naphthol that has demonstrated potential antibacterial activity. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. This protocol details the in silico procedure to investigate the interaction between this compound and E. coli DNA gyrase.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of this compound with DNA gyrase and its antimicrobial activity.

Table 1: Molecular Docking Score

Ligand NameTarget ProteinPDB IDDocking Score (kcal/mol)Reference
This compoundE. coli DNA Gyrase B5MMN-6.755[3]

Table 2: Minimum Inhibitory Concentration (MIC) Data

CompoundBacterial StrainMIC (µg/mL)
This compoundPseudomonas aeruginosa MDR110
This compoundBacillus subtilis100
This compoundStaphylococcus aureus100
Ciprofloxacin (Reference)-200

Data sourced from a study by Al-Hourani et al. (2025).[3]

Experimental Protocols

This section provides a detailed methodology for the molecular docking of this compound with E. coli DNA gyrase.

Software and Tools
  • Molecular Graphics and Modeling Software:

    • UCSF Chimera or PyMOL: For visualization of protein and ligand structures.

    • AutoDock Tools (ADT): For preparing protein and ligand files for docking.

  • Molecular Docking Software:

    • AutoDock Vina: For performing the molecular docking simulation.

  • Ligand Structure Generation:

    • ChemDraw or similar chemical drawing software.

    • Open Babel: For file format conversion and 3D structure generation.

  • Data Analysis:

    • Discovery Studio Visualizer or LigPlot+: For analyzing protein-ligand interactions.

Preparation of the Receptor (DNA Gyrase)
  • Retrieve the Protein Structure:

    • Download the 3D crystal structure of E. coli DNA gyrase subunit B from the Protein Data Bank (PDB). The recommended PDB ID is 5MMN .[3] This structure is co-crystallized with an inhibitor, which helps in identifying the active site.

  • Prepare the Protein for Docking:

    • Open the PDB file (5MMN.pdb) in a molecular modeling software like UCSF Chimera or AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT format (e.g., 5MMN_protein.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.

Preparation of the Ligand (this compound)
  • Generate the 2D Structure:

    • Draw the 2D chemical structure of this compound using software like ChemDraw.

    • Save the structure as a MOL or SDF file.

  • Convert to a 3D Structure and Prepare for Docking:

    • Use a tool like Open Babel to convert the 2D structure into a 3D structure.

    • Perform energy minimization of the 3D ligand structure using a force field such as MMFF94.

    • Open the 3D structure in AutoDock Tools.

    • Detect the rotatable bonds in the ligand.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

Grid Box Generation
  • Define the Binding Site:

    • The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file (5MMN).

    • In AutoDock Tools, select the amino acid residues known to be in the active site of DNA gyrase B. Key residues in the ATP-binding site include ASP73, ASN46, GLU50, and ARG76.[4]

  • Set Grid Box Parameters:

    • Center the grid box on the identified binding pocket.

    • Adjust the size of the grid box to encompass the entire binding site, typically with dimensions around 40 x 40 x 40 Å.

    • The grid parameters (center coordinates and dimensions) should be saved in a configuration file (e.g., conf.txt).

Molecular Docking Simulation
  • Configure AutoDock Vina:

    • Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

    • Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Analysis of Docking Results
  • Visualize Binding Poses:

    • Open the receptor PDBQT file and the docking output PDBQT file in a visualization tool like PyMOL or Discovery Studio.

    • Analyze the top-ranked binding pose to observe the orientation of the ligand within the active site.

  • Identify Key Interactions:

    • Use software like LigPlot+ or the analysis tools within Discovery Studio to identify and visualize the specific non-covalent interactions between the ligand and the protein's active site residues.

    • Look for hydrogen bonds, hydrophobic interactions, and any other significant contacts that contribute to the binding affinity. The interaction of the ligand with key residues such as ASP73, ASN46, GLU50, and ARG76 should be particularly noted.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Retrieve Protein Structure (PDB ID: 5MMN) Prep_Prot 3. Prepare Protein (Add H, Assign Charges) PDB->Prep_Prot Ligand_2D 2. Generate 2D Ligand Structure Prep_Lig 4. Prepare Ligand (3D Conversion, Energy Minimization) Ligand_2D->Prep_Lig Grid 5. Define Grid Box Prep_Prot->Grid Prep_Lig->Grid Dock 6. Run AutoDock Vina Grid->Dock Visualize 7. Visualize Binding Poses Dock->Visualize Analyze 8. Analyze Interactions Visualize->Analyze logical_relationship Ligand 1-(Piperidin-1-ylmethyl) naphthalen-2-ol Interaction Binding Interaction Ligand->Interaction Binds to Target DNA Gyrase Target->Interaction Active Site Effect Inhibition of DNA Supercoiling Interaction->Effect Outcome Antibacterial Activity Effect->Outcome

References

Application of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Piperidin-1-ylmethyl)naphthalen-2-ol is a synthetic organic compound belonging to the class of aminoalkylnaphthols, which are known for their diverse pharmacological activities. This class of compounds, often referred to as Betti bases, has garnered significant interest in medicinal chemistry due to their potential therapeutic applications. This document provides a detailed overview of the application of this compound in medicinal chemistry, with a primary focus on its promising antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Synthesis

This compound can be efficiently synthesized via a one-pot three-component condensation reaction known as the Betti reaction.[1] This reaction involves the condensation of 2-naphthol, formaldehyde, and a secondary amine, in this case, piperidine.

Proposed Reaction Mechanism

The Betti reaction is proposed to proceed through the formation of an electrophilic iminium ion from the reaction of formaldehyde and piperidine. This is followed by an electrophilic attack on the electron-rich C1 position of 2-naphthol, leading to the formation of the final product.

Betti_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Naphthol 2-Naphthol Product 1-(Piperidin-1-ylmethyl) naphthalen-2-ol 2-Naphthol->Product + Iminium Ion (Electrophilic Attack) Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion + Piperidine Piperidine Piperidine

Caption: Proposed mechanism of the Betti reaction for the synthesis of this compound.

Medicinal Chemistry Applications: Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial potential of this compound. The compound has demonstrated potent activity against a broad spectrum of bacteria and fungi, including multidrug-resistant (MDR) strains.[1]

Antibacterial Activity

This compound has shown remarkable antibacterial efficacy, particularly against the multidrug-resistant pathogen Pseudomonas aeruginosa.[1] The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized in the table below.

Table 1: Antibacterial Activity of this compound (MIC in µg/mL) [1]

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa MDR110
Staphylococcus aureus MDR100
Escherichia coli>400
Bacillus subtilis100
Klebsiella pneumoniae200
Salmonella typhi200

Note: Data extracted from a study by Beyene et al. (2025).

Antifungal Activity

The compound also exhibits notable antifungal properties. The table below summarizes its activity against various fungal strains.

Table 2: Antifungal Activity of this compound (MIC in µg/mL) [1]

Fungal StrainMIC (µg/mL)
Candida albicans400
Aspergillus niger>400
Penicillium notatum400
Penicillium funiculosum400

Note: Data extracted from a study by Beyene et al. (2025).

Mechanism of Action (Proposed)

The precise mechanism of antimicrobial action for this compound is not yet fully elucidated. However, in silico molecular docking studies suggest that its antibacterial activity may be attributed to the inhibition of essential bacterial enzymes.

Inhibition of Bacterial DNA Gyrase

Molecular docking studies have shown a strong binding affinity of this compound to the active site of E. coli DNA gyrase (PDB ID: 5MMN).[1] DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.

DNA_Gyrase_Inhibition Compound 1-(Piperidin-1-ylmethyl) naphthalen-2-ol DNA_Gyrase Bacterial DNA Gyrase Inhibited Compound->DNA_Gyrase Binds to and inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication is essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase.

Inhibition of Fungal Lanosterol 14α-demethylase

Similarly, the antifungal activity is proposed to stem from the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[1] Docking studies revealed a strong binding affinity of the compound to the active site of Candida albicans lanosterol 14α-demethylase (PDB ID: 5V5Z).[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Betti Reaction)

Materials:

  • 2-Naphthol

  • Formaldehyde (37% aqueous solution)

  • Piperidine

  • Ethanol

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a round-bottom flask, dissolve 2-naphthol (1.0 eq) in ethanol.

  • To the stirred solution, add piperidine (1.2 eq) followed by the dropwise addition of aqueous formaldehyde (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated product is collected by filtration.

  • Wash the solid product with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Start Dissolve Dissolve 2-Naphthol in Ethanol Start->Dissolve Add_Reagents Add Piperidine and Formaldehyde Dissolve->Add_Reagents Stir Stir at RT for 24h Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter Precipitate Monitor->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Characterize Characterize Product (NMR, MS) Recrystallize->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate bacterial/fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial/fungal strains for testing

  • Sterile saline

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in the growth medium to the desired final concentration.

  • Inoculate each well of the microtiter plate with the microbial suspension, except for the sterility control wells.

  • Include a positive control (microorganism without the compound) and a negative control (medium only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare Serial Dilutions of Compound Inoculate Inoculate Microtiter Plate Prep_Compound->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound has emerged as a promising scaffold in medicinal chemistry, particularly in the development of new antimicrobial agents. Its potent activity against multidrug-resistant bacteria underscores its potential to address the growing challenge of antibiotic resistance. Further studies are warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy and safety profile, and explore its potential against other therapeutic targets. The straightforward synthesis and significant biological activity make this compound an attractive candidate for further drug discovery and development efforts.

References

Application Notes & Protocols: A Versatile Method for Synthesizing 1-(Piperidin-1-ylmethyl)naphthalen-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol and its derivatives, a class of compounds with significant potential in medicinal chemistry. The primary synthetic route is the Mannich reaction, a robust three-component condensation involving 2-naphthol, piperidine, and an aldehyde (commonly formaldehyde).[1][2][3] These compounds have demonstrated a range of biological activities, including potent antimicrobial effects against multidrug-resistant (MDR) bacterial strains.[1] This note includes a generalized experimental protocol, quantitative data on yields and biological activity, and workflow diagrams to guide researchers in the synthesis and exploration of these valuable derivatives.

General Synthesis Scheme: The Mannich Reaction

The synthesis of this compound derivatives is most commonly achieved via the Mannich reaction. This one-pot, three-component reaction involves the aminoalkylation of an acidic proton located on 2-naphthol using formaldehyde and a secondary amine, such as piperidine.[2][4] The reaction is versatile and can be performed under various conditions, including in different solvents or even solvent-free.[5][6]

The general reaction is as follows:

2-Naphthol + Formaldehyde + Piperidine → this compound

This method is valued for its efficiency and the direct formation of a C-C bond, providing access to a wide range of biologically active molecules.[4]

Experimental Protocols

This section details two common protocols for the synthesis of this compound derivatives.

Protocol 1: Synthesis using Reflux in a Basic Medium

This protocol is adapted from methodologies that utilize heat to drive the reaction to completion.[2][7]

Materials:

  • 2-Naphthol

  • Formaldehyde (37% aqueous solution)

  • Piperidine

  • Methanol or Ethanol

  • Three-necked flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-naphthol (0.025 mol) in 50 mL of methanol.[8]

  • Amine and Aldehyde Addition: To the stirred solution, add piperidine (0.012 mol). After 30 minutes of stirring, slowly add a 37% aqueous solution of formaldehyde (0.025 mol).[8] A basic medium is established by the amine.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C for methanol) and maintain for 4-6 hours.[2][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the mixture to room temperature. For further precipitation, place the flask in an ice bath. Crystals of the product should form.[2][7]

  • Isolation: Collect the crude product by filtration, washing the crystals with a small amount of cold ethanol to remove impurities.[2]

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure crystals of this compound.

  • Drying and Characterization: Dry the pure crystals and characterize them using techniques such as melting point determination, NMR, and IR spectroscopy.

Diagram: Experimental Workflow for Synthesis

G Synthesis Workflow cluster_reactants Reactants cluster_process Synthesis Protocol cluster_output Product & Analysis start_end start_end process process input input output output condition condition R1 2-Naphthol P1 1. Mix Reactants in Methanol R1->P1 R2 Piperidine R2->P1 R3 Formaldehyde R3->P1 P2 2. Reflux for 4-6 hours P1->P2 P3 3. Cool to Room Temperature & Ice Bath P2->P3 P4 4. Filter Crude Product P3->P4 P5 5. Purify by Recrystallization P4->P5 O1 Pure Product P5->O1 O2 Characterization (NMR, IR, M.P.) O1->O2

Caption: Workflow for the synthesis of this compound.

Data Presentation

The synthesis of this compound derivatives generally results in good to excellent yields. The biological activity, particularly antimicrobial efficacy, is notable.

Table 1: Synthesis Yields and Physical Properties
Derivative NameSynthesis MethodYield (%)Melting Point (°C)Reference
1-Phenylaminomethyl-naphthalen-2-olReflux in basic medium74%134°C[2]
1-[Phenyl(piperidin-1-yl)methyl]naphthalen-2-olBetti Reaction45-95%Not Specified[5]
Table 2: Antimicrobial Activity Data

The derivative this compound (referred to as Compound 3 in the cited study) has shown significant antibacterial activity.[1]

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Pseudomonas aeruginosa MDR1Gram-negative Bacteria10[1]
Escherichia coliGram-negative Bacteria200[1]
Staphylococcus aureusGram-positive Bacteria200[1]
Penicillium notatumFungus>2000[1]
Candida albicansFungus>2000[1]

Applications and Biological Activity

Derivatives of this compound are of significant interest due to their broad spectrum of biological activities.

  • Antimicrobial Agents: These compounds have demonstrated potent activity against various bacterial and fungal strains.[1] Notably, they are effective against multidrug-resistant bacteria, such as P. aeruginosa, making them promising candidates for combating drug-resistant infections.[1]

  • Anticancer Potential: Mannich bases, in general, are explored for their antineoplastic properties.[2]

  • Neuropharmacology: The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, indicating possible applications in neuropharmacology.[5]

  • Anti-inflammatory Activity: Related naphthalene derivatives have been shown to possess anti-inflammatory properties.[8]

Diagram: Structure-Activity Relationship

G Conceptual Structure-Activity Relationships center_node center_node scaffold_node scaffold_node activity_node activity_node target_node target_node C 1-(Piperidin-1-ylmethyl) naphthalen-2-ol N Naphthol Core C->N features P Piperidine Ring C->P features T2 Fungal Enzymes C->T2 T1 Bacterial DNA Gyrase N->T1 T3 Neurotransmitter Receptors P->T3 A1 Antibacterial Activity T1->A1 inhibition leads to A2 Antifungal Activity T2->A2 inhibition leads to A3 CNS Activity T3->A3 interaction leads to

Caption: Key structural features and their link to potential biological activities.

References

Application Notes & Protocols: Evaluating the Anticancer Properties of Mannich Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mannich bases are a diverse class of organic compounds synthesized through the aminomethylation of a substrate containing an active hydrogen atom.[1][2][3] In medicinal chemistry, they have garnered significant interest due to their wide range of biological activities, including potent anticancer and cytotoxic effects.[1][3][4] These compounds can induce apoptosis, interfere with cellular mechanisms by alkylating thiols, and disrupt mitochondrial functions.[1] Some Mannich bases have shown the ability to cleave poly[ADP-ribose]polymerase-1 (PARP-1) and inhibit key enzymes involved in cancer progression.[1]

This document provides a comprehensive set of protocols for the systematic evaluation of the anticancer properties of novel Mannich base derivatives. The described experimental setup covers initial cytotoxicity screening, investigation of the mode of cell death, effects on cell cycle progression, and elucidation of the underlying molecular mechanisms.

Experimental Workflow

A logical and stepwise approach is crucial for the efficient evaluation of a compound's anticancer potential. The workflow begins with a broad screening for cytotoxicity to determine the effective concentration range. Subsequent assays then delve into the specific mechanisms through which the Mannich base exerts its effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis start Synthesized Mannich Base mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot (Protein Expression) apoptosis->western cell_cycle->western pathway Identify Signaling Pathway western->pathway

Caption: Overall experimental workflow for anticancer evaluation.

Cell Viability and Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7]

Experimental Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines in a 96-well plate format.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Mannich base stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Mannich base in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the Mannich base. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[5][8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[8]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.

Data Presentation: Cytotoxicity

The results are typically expressed as the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Mannich Base XMCF-74815.2 ± 1.8
Mannich Base XA5494822.5 ± 2.4
Doxorubicin (Control)MCF-7480.8 ± 0.1
Doxorubicin (Control)A549481.2 ± 0.2

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect these cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[9][10]

Experimental Protocol: Annexin V/PI Assay

Materials:

  • Treated and untreated cells (1-5 x 10⁵ cells per sample)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[10]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells after treatment with the Mannich base (at its IC₅₀ concentration). Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.[11]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.[10]

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.[10] Gently vortex the cells.

  • Incubation: Incubate the samples for 15 minutes at room temperature in the dark.[10][12]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[10][12]

  • Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[10] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[10]

Data Presentation: Apoptosis Analysis
TreatmentCell Population% of Total Cells
Control (Untreated) Healthy (Annexin V- / PI-)95.1 ± 2.1
Early Apoptotic (Annexin V+ / PI-)2.5 ± 0.5
Late Apoptotic (Annexin V+ / PI+)1.8 ± 0.4
Necrotic (Annexin V- / PI+)0.6 ± 0.2
Mannich Base X (IC₅₀) Healthy (Annexin V- / PI-)45.3 ± 3.5
Early Apoptotic (Annexin V+ / PI-)28.7 ± 2.9
Late Apoptotic (Annexin V+ / PI+)23.2 ± 2.1
Necrotic (Annexin V- / PI+)2.8 ± 0.7

Cell Cycle Analysis: Propidium Iodide Staining

Cell cycle analysis is performed to determine if the anticancer compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). This is achieved by staining DNA with a fluorescent dye like Propidium Iodide (PI) and quantifying the cellular DNA content using flow cytometry.[13]

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Treated and untreated cells (approx. 1 x 10⁶ cells per sample)

  • Cold 70% Ethanol

  • Cold PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment with the Mannich base. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]

  • Incubation: Incubate the cells for at least 30 minutes at 4°C (or overnight at -20°C).[14]

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes, discard the ethanol, and wash the pellet with 1 mL of cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA and prevent its staining.[14] Incubate for 30 minutes at 37°C.

  • PI Staining: Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension.[14]

  • Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Untreated) 60.5 ± 4.125.3 ± 2.814.2 ± 1.9
Mannich Base X (IC₅₀) 25.1 ± 3.315.8 ± 2.559.1 ± 5.2

Mechanism of Action: Western Blotting

Western blotting is used to detect specific proteins in a sample and can help elucidate the signaling pathways affected by the Mannich base.[15][16] For example, studies have shown that some Mannich bases can modulate the MAPK and p53/Bax/Bcl2 pathways.[17][18]

G mb Mannich Base p53 p53 (Upregulation) mb->p53 bax Bax (Upregulation) p53->bax bcl2 Bcl-2 (Downregulation) p53->bcl2 caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified p53-mediated apoptosis pathway.

Experimental Protocol: Western Blotting

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[16]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-Actin or GAPDH).

Data Presentation: Protein Expression Analysis
Target ProteinTreatmentRelative Expression (Normalized to β-Actin)
p53 Control1.00 ± 0.00
Mannich Base X3.25 ± 0.41
Bax Control1.00 ± 0.00
Mannich Base X2.89 ± 0.35
Bcl-2 Control1.00 ± 0.00
Mannich Base X0.31 ± 0.08

References

Application Notes and Protocols for Purity Assessment of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-1-ylmethyl)naphthalen-2-ol is a Mannich base derived from 2-naphthol, formaldehyde, and piperidine. As with any active pharmaceutical ingredient (API) or key intermediate in drug development, rigorous purity assessment is crucial to ensure its quality, safety, and efficacy. This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of this compound using a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Melting Point Analysis. Potential impurities that may arise from the synthesis, which is typically a Mannich reaction, include unreacted starting materials (2-naphthol, piperidine), residual formaldehyde, and by-products from side reactions.[1][2][3]

Analytical Techniques for Purity Assessment

A multi-tiered approach employing various analytical techniques is recommended for a thorough purity profiling of this compound.[4][5][6]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a primary technique for the quantification of the main component and the detection of non-volatile organic impurities. A reversed-phase method is suitable for the separation of the relatively non-polar analyte from potential polar and non-polar impurities.

Table 1: HPLC-UV Method Parameters and Representative Data

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 280 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in Acetonitrile/Water (1:1)
Analyte Retention Time ~ 8.5 min
Purity (Area %) 99.85%
Known Impurity 1 (2-Naphthol) 0.05% (at ~4.2 min)
Unknown Impurity 2 0.10% (at ~6.1 min)
  • Solution Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL.

    • Standard Solution (for impurity identification): Prepare a solution containing 1 mg/mL of this compound and spike it with known potential impurities (e.g., 2-naphthol) at a concentration of approximately 0.001 mg/mL.

  • Instrument Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and standard solutions.

    • Acquire the chromatograms for 20 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram of the sample solution.

    • Calculate the purity of this compound using the area percentage method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain by-products.[7][8]

Table 2: GC-MS Method Parameters and Representative Data

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/min constant flow
Inlet Temperature 280 °C
Injection Volume 1 µL (Split ratio 20:1)
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Mass Range 40-450 amu
Sample Concentration 1 mg/mL in Dichloromethane
Analyte Retention Time ~ 12.8 min
Residual Solvent 1 (Toluene) < 50 ppm
Residual Solvent 2 (Ethanol) < 200 ppm
  • Solution Preparation:

    • Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of dichloromethane.

    • Solvent Standard: Prepare a standard solution of potential residual solvents (e.g., toluene, ethanol) in dichloromethane at a known concentration (e.g., 10 µg/mL).

  • Instrument Setup and Analysis:

    • Set up the GC-MS system with the specified parameters.

    • Inject the solvent blank, solvent standard, and the sample solution.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with the solvent standard.

    • Quantify the identified impurities using an external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity against a certified internal standard without the need for a reference standard of the analyte itself.[9][10][11]

Table 3: qNMR Parameters and Representative Purity Data

ParameterValue
Spectrometer 400 MHz
Solvent Chloroform-d (CDCl₃)
Internal Standard Maleic Anhydride
Analyte Signal (Integral) Aromatic protons (e.g., δ 7.2-8.1 ppm)
Standard Signal (Integral) Olefinic protons (δ 7.10 ppm, s, 2H)
Relaxation Delay (d1) 30 s
Number of Scans 16
Calculated Purity 99.7% (w/w)
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.

    • Add approximately 0.7 mL of CDCl₃, cap the tube, and gently agitate until both the sample and the standard are completely dissolved.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (at least 5 times the longest T1 of the signals of interest) and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      • Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Melting Point Determination

The melting point is a fundamental physical property that provides a quick indication of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities.[12][13][14]

Table 4: Melting Point Analysis Data

ParameterValue
Apparatus Digital Melting Point Apparatus
Heating Rate 1 °C/min (near melting point)
Observed Melting Range 93.5 - 94.5 °C
Literature Melting Point 93-94 °C
  • Sample Preparation:

    • Ensure the sample is a fine, dry powder. If necessary, grind the sample gently with a mortar and pestle.

    • Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Set the starting temperature to about 10-15 °C below the expected melting point.

    • Use a rapid heating rate (e.g., 10 °C/min) to approach the expected melting point, then reduce the heating rate to 1-2 °C/min for the final determination.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Purity Assessment Sample Bulk Sample of This compound Prep_HPLC Prepare for HPLC (1 mg/mL in ACN/H2O) Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS (1 mg/mL in DCM) Sample->Prep_GCMS Prep_qNMR Prepare for qNMR (with Internal Standard in CDCl3) Sample->Prep_qNMR Prep_MP Prepare for Melting Point (Dry Powder) Sample->Prep_MP HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS qNMR qNMR Analysis Prep_qNMR->qNMR MP Melting Point Determination Prep_MP->MP Data_HPLC Purity by Area % Impurity Profile HPLC->Data_HPLC Data_GCMS Volatile Impurities Residual Solvents GCMS->Data_GCMS Data_qNMR Absolute Purity (w/w %) qNMR->Data_qNMR Data_MP Melting Range (Purity Indication) MP->Data_MP Final_Purity Final Purity Report (Combined Data) Data_HPLC->Final_Purity Data_GCMS->Final_Purity Data_qNMR->Final_Purity Data_MP->Final_Purity

Caption: Workflow for the comprehensive purity assessment of this compound.

Summary

The purity of this compound can be reliably determined through a combination of chromatographic, spectroscopic, and physical property measurements. HPLC-UV provides excellent quantification of the main component and non-volatile impurities. GC-MS is essential for identifying and quantifying volatile impurities and residual solvents. qNMR offers a highly accurate, absolute purity determination, while melting point analysis serves as a rapid and straightforward preliminary purity check. The application of these orthogonal techniques ensures a comprehensive and robust assessment of the compound's purity, meeting the stringent requirements of the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthesis and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The most common method is the Mannich reaction, a three-component condensation involving 2-naphthol, piperidine, and formaldehyde.[1][2] This reaction is a classic method for the preparation of β-aminoketones and aldehydes, known as Mannich bases.[2]

Q2: What are the typical yields for this synthesis?

A2: Reported yields can vary significantly, ranging from 45% to over 95%, depending on the specific reaction conditions, catalysts, and purification methods used.[3]

Q3: What is the mechanism of the Mannich reaction in this synthesis?

A3: The reaction proceeds in two main steps. First, piperidine reacts with formaldehyde to form an electrophilic iminium ion. Subsequently, the electron-rich 2-naphthol attacks the iminium ion, leading to the formation of the final product, this compound.[2]

Q4: Can other aldehydes be used in this reaction?

A4: Yes, while formaldehyde is used to synthesize the specific target compound, other aldehydes can be used in what is sometimes referred to as the Betti reaction, a variation of the Mannich reaction.[1][3] Using other aldehydes will result in a different substituent at the methylene bridge.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

  • Inactive Reagents: Ensure the freshness and purity of 2-naphthol, piperidine, and formaldehyde. Paraformaldehyde can be used as a source of formaldehyde.

  • Improper Reaction Conditions: The reaction is sensitive to temperature, solvent, and catalysts. Below is a table summarizing various reported conditions and their impact on yield.

  • Incorrect Stoichiometry: An excess of formaldehyde can sometimes lead to side reactions.[4] It is recommended to start with equimolar amounts of the three reactants.[2]

Problem 2: Formation of Side Products/Impurities

Possible Causes & Solutions:

  • Bis-substitution: The formation of a di-substituted product can occur. Optimizing the stoichiometry of the reactants can minimize this.

  • Polymerization of Formaldehyde: Using a fresh source of formaldehyde or paraformaldehyde can prevent issues related to polymerization.

  • Oxidation of 2-Naphthol: 2-Naphthol can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the yield and purity of the product.

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions:

  • Residual Reactants: Unreacted starting materials can co-crystallize with the product. Washing the crude product with a suitable solvent can help remove these impurities.

  • Oily Product: The product may initially separate as an oil. Trituration with a non-polar solvent like hexane or petroleum ether can often induce crystallization.

  • Recrystallization Issues: Choosing the right solvent for recrystallization is crucial. Ethanol or a mixture of ethanol and water is often effective.[5] The crude product can be purified by column chromatography if recrystallization is not sufficient.[6]

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes how different reaction conditions can influence the yield of similar Mannich base syntheses involving 2-naphthol.

CatalystSolventTemperature (°C)TimeYield (%)Reference
L-proline (20 mol%)Solvent-free702.5–4 h90–96[7]
BiCl₃ (7.5 mol%)Solvent-free8010–15 min85–93[7]
Acidic Alumina (Microwave)Solvent-freeN/A5 min67–91[7]
NoneEthanol/MethanolRoom Temp - RefluxVariable45–95[3]

Experimental Protocols

Protocol 1: L-Proline Catalyzed Solvent-Free Synthesis

This protocol is adapted from a high-yield method for the synthesis of Betti bases.[7]

Materials:

  • 2-Naphthol

  • Piperidine

  • Paraformaldehyde

  • L-proline

  • Ethanol (for recrystallization)

  • Round bottom flask

  • Magnetic stirrer with heating

Procedure:

  • In a round bottom flask, combine 2-naphthol (10 mmol), piperidine (10 mmol), paraformaldehyde (10 mmol), and L-proline (2 mmol, 20 mol%).

  • Heat the mixture to 70°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 to 4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the solid product from ethanol to obtain pure this compound.

  • Filter the crystals, wash with cold ethanol, and dry under vacuum.

Protocol 2: Conventional Synthesis in Ethanol

This protocol is based on general procedures for Mannich reactions.[5]

Materials:

  • 2-Naphthol

  • Piperidine

  • Formaldehyde solution (37% in water)

  • Ethanol

  • Round bottom flask with reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Dissolve 2-naphthol (10 mmol) in ethanol (50 mL) in a round bottom flask.

  • Add piperidine (10 mmol) to the solution and stir.

  • Slowly add formaldehyde solution (10 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the crude product and wash with cold water to remove any unreacted formaldehyde and piperidine hydrochloride.

  • Purify the product by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Naphthol - Piperidine - Formaldehyde catalyst Add Catalyst (e.g., L-proline) reagents->catalyst heating Heat and Stir (e.g., 70°C) catalyst->heating monitoring Monitor by TLC heating->monitoring cooling Cool to Room Temp. monitoring->cooling purification Recrystallize (e.g., from Ethanol) cooling->purification drying Filter and Dry purification->drying

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Reagent Quality? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Stoichiometry? start->cause3 sol1 Use fresh/pure reagents cause1->sol1 sol2 Optimize T, solvent, catalyst (see data table) cause2->sol2 sol3 Use equimolar amounts cause3->sol3 end_node Yield Improved sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol using column chromatography.

Experimental Protocol: Column Chromatography Purification

This protocol outlines the step-by-step procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass column with stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Selection of Solvent System (Eluent):

    • Perform TLC analysis to determine the optimal solvent system.

    • A good starting point for a polar compound like this compound is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[1]

    • To prevent peak tailing, which is common with amine-containing compounds, add a small amount of triethylamine (TEA) (e.g., 0.5-1%) to the eluent system.[2][3]

    • Aim for an Rf value of approximately 0.25-0.35 for the target compound to ensure good separation.

  • Column Packing (Wet Slurry Method):

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a thin layer of sand (about 1 cm) over the cotton plug.[4]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[4]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.

    • Continuously run the eluent through the column, ensuring the silica bed never runs dry.

  • Sample Loading:

    • Dry Loading (Recommended for samples with poor solubility):

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or MeOH).

      • Add a small amount of silica gel to the solution and evaporate the solvent until a dry, free-flowing powder is obtained.[5]

      • Carefully add this powder to the top of the prepared column.[5]

    • Wet Loading:

      • Dissolve the crude product in the minimum possible volume of the initial eluent.

      • Using a pipette, carefully apply the solution to the top of the silica bed.

      • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes.

    • If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. This is often necessary for separating compounds with a wide range of polarities.[2]

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

    • Spot each fraction on a TLC plate, develop the plate in the appropriate solvent system, and visualize the spots under a UV lamp.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

    • Determine the yield and characterize the compound using appropriate analytical techniques (e.g., NMR, MS, melting point).

Troubleshooting Guide

Problem Possible Cause Solution
Compound is stuck at the top of the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, a system like 5-10% methanol in dichloromethane may be necessary.[1][6]
Poor separation of the compound from impurities. Incorrect solvent system.Re-optimize the solvent system using TLC to achieve better separation between the spots of your compound and the impurities.[7]
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general guideline is a silica gel to crude compound ratio of at least 30:1 by weight.[7]
Improperly packed column.Ensure the column is packed uniformly without any cracks or air bubbles. Repack the column if necessary.[7]
Streaking or tailing of the compound on the TLC and column. The compound is interacting with the acidic silica gel due to its basic nature.Add a small amount of a base like triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.[2][3] Alternatively, use a different stationary phase like neutral alumina.[8]
The compound appears to be decomposing on the column. The compound is unstable on silica gel.Perform a 2D TLC to check for stability on silica. If it is unstable, consider using a less acidic stationary phase like deactivated silica gel or neutral alumina.
Fractions are very dilute. The compound is eluting very slowly.Once the compound starts to elute, you can increase the polarity of the solvent to speed up the elution and obtain more concentrated fractions.

Frequently Asked Questions (FAQs)

Q1: Why is my amine-containing compound tailing on the silica gel column? A1: Basic compounds like amines can interact with the slightly acidic silanol groups on the surface of the silica gel, leading to strong adsorption and resulting in tailing. To mitigate this, you can add a small amount of a competing base, such as triethylamine, to your eluent to block these active sites.[3][6]

Q2: What is the ideal Rf value I should aim for before running the column? A2: An Rf value between 0.25 and 0.35 in the chosen TLC solvent system is generally considered ideal for good separation on a column.

Q3: What should I do if my compound is not soluble in the eluent? A3: If your compound has poor solubility in the eluent, dry loading is the recommended method. This involves pre-adsorbing your compound onto a small amount of silica gel before adding it to the column.[5]

Q4: Can I reuse my column? A4: While it is technically possible to flush a column and reuse it, it is generally not recommended for high-purity applications as it can be difficult to remove all traces of the previous sample, which may lead to cross-contamination.

Q5: How much silica gel should I use? A5: A general rule of thumb is to use a silica gel to crude compound weight ratio of at least 30:1 for good separation. This ratio may need to be increased for difficult separations.[7]

Quantitative Data Summary

The following table provides typical parameters for the column chromatography of a polar amino compound like this compound. Note that these are illustrative values and should be optimized for your specific experimental conditions.

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Deactivated with triethylamine or neutral alumina can also be used.[2][8]
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) + 0.5% TEAThe ratio should be optimized based on TLC. Other systems like DCM:MeOH can be used for more polar compounds.[1]
Target Rf Value 0.25 - 0.35Provides a good balance between separation and elution time.
Silica to Compound Ratio 30:1 to 50:1 (w/w)Higher ratios are needed for more difficult separations.[7]
Typical Yield 70-90%Highly dependent on the purity of the crude material and the success of the separation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Final Product TLC 1. TLC Analysis (Solvent System Optimization) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Method) Pack->Load Elute 4. Elute and Collect Fractions Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Isolate 7. Isolate Product (Solvent Evaporation) Combine->Isolate PureProduct Purified 1-(Piperidin-1-ylmethyl) naphthalen-2-ol Isolate->PureProduct

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Navigating Solubility Challenges of 2-Naphthol Mannich Bases in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the solubility hurdles associated with 2-naphthol Mannich bases in biological assays. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: My 2-naphthol Mannich base, readily soluble in DMSO, is precipitating upon dilution into my aqueous assay buffer. Why is this happening and how can I prevent it?

A1: This common phenomenon, often termed "crashing out," occurs because 2-naphthol Mannich bases are frequently hydrophobic (poorly water-soluble). While they dissolve in the organic solvent DMSO, the abrupt increase in polarity upon addition to an aqueous buffer significantly reduces their solubility, causing precipitation.[1]

To prevent this, consider the following:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and affect assay results.[2] Always include a vehicle control with the same final DMSO concentration.

  • Serial Dilution: Perform serial dilutions of your compound in 100% DMSO first to reach a concentration closer to your final desired concentration before the final dilution into the aqueous buffer.[2]

  • Slow, Stepwise Addition: Add the DMSO stock solution to the aqueous buffer slowly and with constant gentle mixing. This gradual dilution can prevent rapid precipitation.

Q2: What are the primary methods to improve the aqueous solubility of 2-naphthol Mannich bases for my experiments?

A2: The three most common and effective strategies are:

  • Co-solvents: Utilizing a water-miscible organic solvent, like DMSO or ethanol, in your final assay medium can increase the solubility of non-polar compounds.[1]

  • pH Adjustment: Mannich bases are basic in nature, and their solubility is often pH-dependent. Lowering the pH of the aqueous buffer can protonate the amine group, forming a more soluble salt.[3][4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic 2-naphthol Mannich base, forming an inclusion complex that is more water-soluble.[5][6][7]

Q3: Can I use heat to dissolve my 2-naphthol Mannich base?

A3: Gentle warming can be a useful aid in dissolving your compound initially in DMSO. However, exercise caution as excessive heat can lead to the degradation of thermally sensitive compounds. It is crucial to assess the thermal stability of your specific 2-naphthol Mannich base derivative.

Q4: How do I choose the right cyclodextrin for my compound?

A4: The choice of cyclodextrin depends on the size and shape of your 2-naphthol Mannich base. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to the size of their cavity.[5][6] HP-β-CD is often preferred for parenteral applications due to its higher water solubility and lower toxicity compared to unmodified β-CD.[5] Empirical testing is necessary to determine the optimal cyclodextrin and its concentration for your specific compound.

Troubleshooting Guide: Common Solubility Issues

Issue Possible Cause Troubleshooting Steps
Compound precipitates immediately upon addition to aqueous buffer. - High final concentration of the compound.- Insufficient DMSO in the final solution.- Rapid change in solvent polarity.- Decrease the final concentration of the compound.- Perform a DMSO tolerance test on your cells and use the maximum tolerable concentration.- Add the DMSO stock to the buffer dropwise while vortexing.
Cloudiness or fine precipitate appears over time in the assay plate. - Compound has low kinetic solubility.- Temperature fluctuations.- Consider using a precipitation inhibitor.- Utilize cyclodextrins to form a stable inclusion complex.- Ensure consistent temperature control during the assay.
Inconsistent results between replicate wells. - Incomplete dissolution of the compound.- Precipitation in some wells but not others.- Visually inspect all solutions for complete dissolution before use.- Sonicate the stock solution briefly to aid dissolution.- Ensure thorough mixing when preparing assay plates.
Low or no biological activity observed. - The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.- Determine the aqueous solubility of your compound under assay conditions.- Employ solubilization techniques (pH adjustment, cyclodextrins) to increase the concentration of the dissolved compound.

Quantitative Data on Solubility

While specific solubility data is highly dependent on the exact structure of the 2-naphthol Mannich base derivative, the following table provides a general overview of the expected solubility in different solvents. Note: These are representative values and should be experimentally confirmed for your specific compound.

Solvent/System Expected Solubility Range (for a typical hydrophobic 2-naphthol Mannich base) Reference/Rationale
Water (pH 7.4)< 10 µg/mLPoor intrinsic aqueous solubility of the hydrophobic core structure.[8]
DMSO> 10 mg/mLHigh capacity of DMSO to dissolve a wide range of organic compounds.[2]
Aqueous Buffer (pH 5.0)10 - 100 µg/mLIncreased solubility due to protonation of the basic amine group.[3]
Aqueous Buffer with 2% HP-β-CD50 - 500 µg/mLFormation of a more soluble inclusion complex.[5][6]

Experimental Protocols

Protocol 1: Solubilization using Co-solvents (DMSO)
  • Preparation of High-Concentration Stock Solution:

    • Accurately weigh the 2-naphthol Mannich base.

    • Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by gentle vortexing or brief sonication. Visually inspect for any particulates.

  • Serial Dilution in DMSO:

    • Perform serial dilutions of the high-concentration stock solution in 100% DMSO to prepare intermediate stock solutions. This minimizes the volume of DMSO added to the final assay medium.

  • Final Dilution in Aqueous Buffer:

    • Prepare the final aqueous assay buffer.

    • While gently vortexing the buffer, add the required volume of the appropriate DMSO stock solution dropwise to achieve the final desired compound concentration.

    • Ensure the final DMSO concentration is below the tolerance limit of your assay system (typically <0.5%).

  • Control Preparation:

    • Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the aqueous assay buffer.

Protocol 2: Solubilization using pH Adjustment
  • Determine the pKa of the 2-naphthol Mannich Base:

    • If the pKa is unknown, it can be experimentally determined using potentiometric titration or predicted using computational tools.

  • Prepare a pH-Solubility Profile:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 8.0).

    • Add an excess amount of the 2-naphthol Mannich base to a fixed volume of each buffer.

    • Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter or centrifuge the samples to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility as a function of pH to identify the optimal pH for solubilization.

  • Assay Buffer Preparation:

    • Based on the pH-solubility profile, prepare your final assay buffer at a pH that provides sufficient solubility for your desired compound concentration.

Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)
  • Preparation of Cyclodextrin Solution:

    • Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer (e.g., 10% w/v).

  • Formation of the Inclusion Complex (Kneading Method):

    • Place a known amount of the 2-naphthol Mannich base in a mortar.

    • Add a small amount of the HP-β-CD solution to form a paste.

    • Knead the paste for 30-60 minutes.

    • Dry the resulting solid to obtain the inclusion complex powder.

  • Solubility Determination:

    • Determine the solubility of the inclusion complex in the aqueous assay buffer following a similar procedure to the shake-flask method described in Protocol 2.

  • Direct Solubilization in Assay Medium:

    • Alternatively, for initial screening, prepare the final assay buffer containing a predetermined concentration of HP-β-CD (e.g., 1-2% w/v).

    • Add the DMSO stock of the 2-naphthol Mannich base to this cyclodextrin-containing buffer. The HP-β-CD in the solution will help to solubilize the compound as it is diluted.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Troubleshooting Solubility Issues

G Troubleshooting Workflow for Solubility Issues start Compound Precipitation in Aqueous Buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso adjust_dmso Decrease DMSO concentration check_dmso->adjust_dmso No check_dilution Was dilution performed stepwise with mixing? check_dmso->check_dilution Yes retest Re-test Solubility and Assay Performance adjust_dmso->retest improve_dilution Use serial dilution in DMSO and slow, vortexed addition to buffer check_dilution->improve_dilution No solubility_issue Inherent low aqueous solubility check_dilution->solubility_issue Yes improve_dilution->retest ph_adjust Adjust Buffer pH (e.g., to pH 5.0) solubility_issue->ph_adjust use_cd Use Cyclodextrins (e.g., HP-β-CD) solubility_issue->use_cd ph_adjust->retest use_cd->retest success Successful Solubilization retest->success

Caption: A flowchart for troubleshooting common solubility problems.

Signaling Pathway: Anticancer Mechanism via Fas/CD95 Apoptosis

G Anticancer Action of 2-Naphthol Mannich Base via Fas/CD95 Pathway mannich_base 2-Naphthol Mannich Base fasl FasL (CD178) mannich_base->fasl Induces fas Fas Receptor (CD95) fasl->fas Binds to disc Death-Inducing Signaling Complex (DISC) (FADD, Pro-caspase-8) fas->disc Recruits caspase8 Active Caspase-8 disc->caspase8 Activates caspase3 Active Caspase-3 caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Simplified Fas/CD95 apoptosis signaling pathway.

Signaling Pathway: Antibacterial Mechanism via DNA Gyrase Inhibition

G Antibacterial Action of 2-Naphthol Mannich Base via DNA Gyrase Inhibition mannich_base 2-Naphthol Mannich Base dna_gyrase Bacterial DNA Gyrase mannich_base->dna_gyrase Binds to supercoiling DNA Supercoiling dna_gyrase->supercoiling Mediates inhibition Inhibition of Re-ligation dna_gyrase->inhibition replication DNA Replication & Transcription supercoiling->replication ds_breaks Double-Strand DNA Breaks inhibition->ds_breaks Leads to cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Mechanism of antibacterial action through DNA gyrase inhibition.

References

Technical Support Center: Optimizing Reaction Conditions for Mannich Bases of 2-Naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Mannich bases of 2-naphthol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this important multicomponent reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction mixture has turned into a dark, tarry, and intractable mess. What went wrong and can I salvage it?

A1: The formation of tarry products is a common issue, often resulting from polymerization of the starting materials or products, or from complex side reactions.

  • Probable Causes:

    • High Reaction Temperature: Excessive heat can promote undesired polymerization pathways.

    • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to degradation and tar formation.

    • Highly Reactive Aldehydes: Certain aldehydes, particularly those prone to self-condensation or polymerization under acidic conditions, can contribute to this issue.

    • Incorrect Stoichiometry: An imbalance in the molar ratios of the reactants can lead to side reactions.

  • Solutions & Salvage:

    • Optimize Temperature and Time: Carefully control the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC). Shorter reaction times, especially with microwave-assisted methods, can significantly reduce tar formation.

    • Purification: Salvaging the desired product from a tarry mixture can be challenging. Attempt to dissolve the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter off any insoluble material. Column chromatography on silica gel is often the most effective method for isolating the Mannich base from the complex mixture.

    • Prevention: For future reactions, consider using a milder catalyst, lowering the reaction temperature, and strictly adhering to the optimized reaction time.

Q2: My reaction has failed, and I have recovered most of my starting 2-naphthol. What are the likely reasons for this?

A2: Recovery of starting material indicates that the reaction did not initiate or proceed to a significant extent.

  • Probable Causes:

    • Inactive Catalyst: The catalyst may be old, hydrated, or of poor quality. For example, p-toluenesulfonic acid is hygroscopic and its effectiveness can be diminished by moisture.

    • Insufficient Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.

    • Poor Quality Reagents: Impurities in the 2-naphthol, aldehyde, or amine can inhibit the reaction.

    • Inappropriate Solvent: If using a solvent, it may not be suitable for the specific reaction conditions or may be wet.

  • Solutions:

    • Catalyst Quality: Use a fresh, anhydrous catalyst. If using a reusable catalyst, ensure it has been properly activated.

    • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor for product formation by TLC. Consider switching to a more efficient heating method like microwave irradiation.

    • Reagent Purity: Ensure all reactants are of high purity. Recrystallize the 2-naphthol if necessary.

    • Solvent Choice: For solvent-based reactions, use dry, high-purity solvents. Many successful syntheses are performed under solvent-free conditions, which can also be an effective alternative.[1][2][3][4]

Q3: My yield is consistently low. How can I improve it?

A3: Low yields can be attributed to a variety of factors, from suboptimal reaction conditions to inefficient work-up and purification.

  • Probable Causes:

    • Suboptimal Catalyst or Catalyst Loading: The choice of catalyst and its concentration are crucial for maximizing yield.

    • Formation of Side Products: The primary cause of low yields is often the formation of undesired side products, such as bis-Mannich bases.

    • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

    • Product Loss During Work-up and Purification: The product may be partially lost during extraction, washing, or recrystallization steps.

  • Solutions:

    • Catalyst Screening: Experiment with different catalysts (e.g., p-toluenesulfonic acid, Lewis acids, or heterogeneous catalysts) and optimize the catalyst loading (see Tables 1 & 2).

    • Control Stoichiometry: Carefully control the molar ratios of the reactants to minimize the formation of side products like bis-Mannich bases, which can arise from the reaction of a second molecule of 2-naphthol and aldehyde with the initial product.

    • Reaction Monitoring: Monitor the reaction progress closely using TLC to determine the optimal reaction time.

    • Efficient Purification: Optimize your purification procedure. For recrystallization, choose a solvent system that provides good recovery. If using column chromatography, select an appropriate eluent system to ensure good separation.

Q4: I am observing the formation of a significant amount of a higher molecular weight side product. What is it and how can I prevent it?

A4: A common higher molecular weight side product in the Mannich reaction of 2-naphthol is a bis-Mannich base. This occurs when a second molecule of 2-naphthol and aldehyde react with the amine component.

  • Mechanism of Bis-Mannich Base Formation:

    • In the presence of a diamine (like piperazine) or when using a primary amine, both N-H bonds can participate in the reaction, leading to the formation of a bis-Mannich base where the amine is linked to two aminomethylated 2-naphthol units.

  • Prevention:

    • Stoichiometry Control: Use a precise 1:1:1 molar ratio of 2-naphthol, aldehyde, and a secondary amine. If using a primary amine, carefully control the stoichiometry to favor the mono-Mannich product.

    • Choice of Amine: Using a secondary amine will prevent the formation of bis-Mannich bases arising from double addition to the same amine nitrogen.

    • Reaction Conditions: Milder reaction conditions (lower temperature, shorter time) can sometimes favor the formation of the mono-adduct.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Mannich reaction of 2-naphthol?

A1: The acid-catalyzed Mannich reaction of 2-naphthol generally proceeds through the following key steps:

  • Iminium Ion Formation: The aldehyde and amine react in the presence of an acid catalyst to form a reactive electrophilic iminium ion.

  • Nucleophilic Attack: The electron-rich 2-naphthol acts as a nucleophile and attacks the iminium ion. The attack occurs at the ortho position to the hydroxyl group.

  • Deprotonation: A final deprotonation step regenerates the aromaticity of the naphthalene ring and yields the final Mannich base product.[5]

Q2: What types of catalysts can be used for this reaction?

A2: A wide variety of catalysts have been successfully employed, including:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is a commonly used, efficient, and cost-effective catalyst.[1][3]

  • Lewis Acids: Metal salts such as InCl₃ and Sc(OTf)₃ can catalyze the reaction.

  • Heterogeneous Catalysts: Solid-supported acids and other heterogeneous catalysts offer advantages in terms of easy separation and reusability.

  • Ionic Liquids: These can act as both the solvent and the catalyst, offering a "green" alternative.

The choice of catalyst can significantly impact reaction time, temperature, and yield.

Q3: Are solvent-free conditions effective for this synthesis?

A3: Yes, solvent-free conditions are often highly effective and are considered a green chemistry approach.[1][2][3][4] Heating a neat mixture of the three components, often with a catalyst, can lead to high yields in short reaction times, particularly when combined with microwave irradiation. This method also simplifies the work-up procedure.

Q4: How does the choice of aldehyde and amine affect the reaction?

A4:

  • Aldehydes: Aromatic aldehydes are most commonly used. The electronic nature of the substituents on the aromatic ring can influence the reactivity of the aldehyde. Electron-withdrawing groups can make the aldehyde more electrophilic and may accelerate the initial iminium ion formation, while electron-donating groups can have the opposite effect. Aliphatic aldehydes can also be used, but they may be more prone to side reactions like self-condensation.

  • Amines: Secondary amines (e.g., piperidine, morpholine, dimethylamine) are frequently used and lead to the formation of tertiary Mannich bases. Primary amines can also be used, but they have two reactive N-H bonds, which can potentially lead to the formation of bis-Mannich bases as side products.

Q5: What are the best methods for purifying 2-naphthol Mannich bases?

A5: The most common purification techniques are:

  • Recrystallization: This is a highly effective method for obtaining pure crystalline products. A suitable solvent or solvent mixture should be chosen where the Mannich base is soluble at high temperatures and sparingly soluble at low temperatures.

  • Column Chromatography: For non-crystalline products or for separating complex mixtures, column chromatography on silica gel is the preferred method. A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is typically used as the eluent.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Naphthol Mannich Bases

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acid10PEG-400-20 min - 4 h65-91[6]
Phenylboronic acid15Solvent-free1201-7 h60-92[6]
Adipic acid10Solvent-free1209-76 minup to 96[6]
Ascorbic acid8.5Solvent-free-4-12 min75-96[6]
Triethanolammonium acetate20Solvent-free90up to 85 min76-91[6]
[TMEDSA][Cl]₂7.5Solvent-free70minutes92-95[6]
Nickel nanoparticles-Solvent-free10012-40 min35-95[6]
Chitosan-SO₃H0.02 g/mmol Solvent-free80shorthigh[6]

Table 2: Effect of Reaction Conditions on Yield

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Conventional Heatingp-TSAEthanolReflux72 h-[7]
Microwave IrradiationNoneSolvent-free1255 minGood to excellent[7]
Microwave Irradiationp-TSASolvent-free-1 min-[3]
Conventional HeatingL-prolineSolvent-free702.5-4 h90-96
Conventional HeatingNoneSolvent-free8025-30 min85-93

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis using p-Toluenesulfonic Acid

This protocol is adapted from a procedure for the synthesis of 2-naphthol Mannich bases.[3]

Materials:

  • 2-Naphthol (10 mmol)

  • Aromatic aldehyde (12 mmol)

  • Secondary amine (12 mmol)

  • p-Toluenesulfonic acid (p-TSA) (50 mg, catalytic amount)

  • Methanol

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 2-naphthol, the aromatic aldehyde, the secondary amine, and p-TSA.

  • Irradiate the mixture in the microwave reactor for 1 minute (e.g., in two 30-second intervals to prevent overheating).

  • Allow the reaction mixture to cool to room temperature.

  • Add methanol to the cooled mixture.

  • Purification by Digestion/Recrystallization:

    • Stir the mixture in hot methanol (20 mL) for 1 hour.

    • Allow the mixture to stand at room temperature overnight to facilitate crystallization.

    • Filter the solid product, wash with cold methanol (2 x 5 mL), and dry under vacuum.

  • Purification by Column Chromatography (if necessary):

    • If the product does not crystallize or is impure, concentrate the methanolic solution under reduced pressure.

    • Purify the residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Conventional Synthesis of Bis-Mannich Bases

This protocol is adapted from a procedure for the synthesis of N,N'-bis-[aryl-(2-hydroxynaphthalen-1-yl)-methyl]-piperazines.[7]

Materials:

  • 2-Naphthol (0.01 mol)

  • Piperazine (0.005 mol)

  • Aromatic aldehyde (0.01 mol)

  • Ethanol (40 mL)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol, piperazine, and the aromatic aldehyde in ethanol.

  • Add a catalytic amount of p-TSA to the mixture.

  • Reflux the reaction mixture for 72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure bis-Mannich base.

Visualizations

Mannich_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Amine (H+ catalyst) Amine Amine Amine->Iminium_Ion 2-Naphthol 2-Naphthol Mannich_Base Mannich Base 2-Naphthol->Mannich_Base + Iminium Ion (Nucleophilic Attack) Iminium_Ion->Mannich_Base

Caption: General mechanism of the acid-catalyzed Mannich reaction of 2-naphthol.

Experimental_Workflow Start Start Mix_Reactants Mix 2-Naphthol, Aldehyde, and Amine Start->Mix_Reactants Add_Catalyst Add Catalyst (e.g., p-TSA) Mix_Reactants->Add_Catalyst Heating Heat Reaction Mixture (Conventional or Microwave) Add_Catalyst->Heating Monitor_TLC Monitor Reaction Progress by TLC Heating->Monitor_TLC Workup Reaction Work-up (Cooling, Quenching) Monitor_TLC->Workup Reaction Complete Purification Purification Workup->Purification Crystallization Recrystallization Purification->Crystallization Column_Chromatography Column Chromatography Purification->Column_Chromatography Characterization Characterize Product (NMR, IR, MS) Crystallization->Characterization Column_Chromatography->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis of 2-naphthol Mannich bases.

Troubleshooting_Logic Problem Experimental Issue Low_Yield Low Yield Problem->Low_Yield Tarry_Product Tarry Product Problem->Tarry_Product No_Reaction No Reaction / Starting Material Recovered Problem->No_Reaction Check_Catalyst Check Catalyst Activity and Loading Low_Yield->Check_Catalyst Optimize_Temp_Time Optimize Temperature and Reaction Time Low_Yield->Optimize_Temp_Time Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Improve_Purification Improve Purification Technique Low_Yield->Improve_Purification Tarry_Product->Optimize_Temp_Time Tarry_Product->Check_Reagents Use_Milder_Conditions Use Milder Conditions Tarry_Product->Use_Milder_Conditions No_Reaction->Check_Catalyst No_Reaction->Optimize_Temp_Time No_Reaction->Check_Reagents

Caption: A troubleshooting decision tree for common issues in the Mannich reaction.

References

Overcoming side reactions in the synthesis of 1-aminoalkyl-2-naphthols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-aminoalkyl-2-naphthols.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 1-aminoalkyl-2-naphthols, a class of compounds often prepared via the Betti reaction or a modified Mannich reaction.

Problem 1: Low Yield of the Desired 1-Aminoalkyl-2-naphthol

Q: My reaction is resulting in a low yield of the target 1-aminoalkyl-2-naphthol. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors, ranging from reaction conditions to the purity of your starting materials. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting materials are still present. Consider a moderate increase in temperature, but be cautious as this can also promote side reactions.

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial.

    • Solution: A variety of catalysts can be used, including Lewis and Brønsted acids.[1] The optimal catalyst and its loading should be determined experimentally. Trying different catalysts like p-toluenesulfonic acid (p-TSA), or greener options like tannic acid may improve yields.[2]

  • Poor Quality Reagents: Impurities in the 2-naphthol, aldehyde, or amine can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Use freshly distilled aldehydes if they have been stored for a long time, as they can oxidize.

  • Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product. A common side reaction is the formation of dibenzoxanthenes.

    • Solution: See the dedicated troubleshooting section on dibenzoxanthene formation below. Optimizing the stoichiometry of reactants can also minimize side reactions. A slight excess of the amine or aldehyde might be beneficial, but this needs to be evaluated on a case-by-case basis.

  • Exothermic Reaction: The Betti reaction can be exothermic, and a rapid increase in temperature can lead to the formation of side products.[3]

    • Solution: Control the reaction temperature by slow, portion-wise addition of one of the reactants or by using an ice bath to dissipate the heat generated.[4]

Problem 2: Formation of an Insoluble Precipitate (Not the Product)

Q: An unexpected, insoluble material has precipitated from my reaction mixture. What could it be and how do I deal with it?

A: The most likely culprit for an insoluble, non-product precipitate is the formation of a dibenzoxanthene derivative. This is a common side reaction when 2-naphthol is reacted with aldehydes in the presence of an acid catalyst.[5][6]

  • Cause: The acid catalyst can promote the condensation of two molecules of 2-naphthol with one molecule of the aldehyde to form the rigid, often insoluble, dibenzoxanthene.

  • Prevention:

    • Control Stoichiometry: Use a precise 1:1 ratio of 2-naphthol to the aldehyde. An excess of 2-naphthol will favor dibenzoxanthene formation.

    • Amine Presence: Ensure the amine is present from the start of the reaction. The amine competes with the second molecule of 2-naphthol for the intermediate ortho-quinone methide (o-QM), thus favoring the formation of the desired 1-aminoalkyl-2-naphthol.

    • Catalyst Choice: A milder catalyst or a lower catalyst loading might reduce the rate of dibenzoxanthene formation.

  • Remediation:

    • If the dibenzoxanthene has already formed, it can be difficult to remove due to its low solubility. Filtration is the most straightforward method to separate it from the reaction mixture. The desired product can then be isolated from the filtrate.

Problem 3: Difficulty in Purifying the Final Product

Q: I am having trouble purifying my 1-aminoalkyl-2-naphthol. What are some effective purification strategies?

A: The purification of 1-aminoalkyl-2-naphthols, also known as Betti bases, can be challenging due to their physical properties and the presence of closely related impurities.

  • Recrystallization: This is often the most effective method for purifying solid Betti bases.

    • Solvent Selection: A systematic approach to solvent screening is recommended. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and toluene, or mixtures thereof. The ideal solvent system will dissolve the compound when hot but result in good crystal formation upon cooling with minimal loss of product.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be employed.

    • Eluent System: A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent should be carefully optimized to achieve good separation between the product and impurities.

    • Tailing: Betti bases can sometimes tail on silica gel due to the basicity of the amino group. Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent can help to mitigate this issue and improve peak shape.

  • Acid-Base Extraction: The basic nature of the amino group can be exploited for purification.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated Betti base will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the pure Betti base, which can be extracted back into an organic solvent.

Problem 4: Reaction Stalls or Does Not Proceed

Q: My reaction is not progressing, and I am only observing starting materials. What could be the issue?

A: A stalled reaction can be due to several factors related to the reactants or the reaction environment.

  • Inactive Catalyst: The catalyst may be old, hydrated, or of poor quality.

    • Solution: Use a fresh batch of catalyst. If using a Lewis acid that is sensitive to moisture, ensure anhydrous conditions.

  • Low Reactivity of Starting Materials: Some aldehydes or amines are inherently less reactive.

    • Solution: An increase in temperature may be necessary to drive the reaction forward. Alternatively, a more potent catalyst could be employed. For aromatic amines with electron-withdrawing groups, their reduced nucleophilicity might hinder the reaction.[7]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

    • Solution: While many Betti-type reactions are performed neat or in solvents like ethanol, exploring other solvents could be beneficial. In some cases, solvent-free conditions can lead to higher reaction rates.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 1-aminoalkyl-2-naphthols?

A: The synthesis of 1-aminoalkyl-2-naphthols typically proceeds via a Betti or Mannich-type reaction. The generally accepted mechanism involves the following key steps:

  • Imine Formation: The aldehyde and the primary or secondary amine react to form an iminium ion intermediate.

  • Ortho-Quinone Methide (o-QM) Formation: In the presence of an acid catalyst, 2-naphthol reacts with the aldehyde to form a highly reactive ortho-quinone methide (o-QM) intermediate.[8]

  • Nucleophilic Attack: The amine then acts as a nucleophile and attacks the o-QM intermediate to form the final 1-aminoalkyl-2-naphthol product.

Q2: Can I use aliphatic amines in this reaction?

A: Yes, both aliphatic and aromatic amines can be used in the synthesis of 1-aminoalkyl-2-naphthols. However, the reaction conditions may need to be adjusted based on the nucleophilicity of the amine. In some reported cases, reactions with aromatic amines were less successful due to their lower nucleophilicity compared to aliphatic amines.[7]

Q3: Is it possible to perform this reaction under "green" or environmentally friendly conditions?

A: Yes, significant efforts have been made to develop greener synthetic routes for 1-aminoalkyl-2-naphthols. These methods include:

  • Solvent-free reactions: Conducting the reaction without a solvent can reduce waste and may increase the reaction rate.[2]

  • Use of green catalysts: Natural and biodegradable catalysts like tannic acid have been successfully employed.[2]

  • Grindstone chemistry: This solvent-free method involves grinding the solid reactants together, often with a catalytic amount of acid, and has been shown to be energy-efficient and produce high yields.[3]

Q4: What is the role of the acid catalyst in this synthesis?

A: The acid catalyst plays a crucial role in activating the reactants. It protonates the aldehyde, making it more electrophilic and facilitating the formation of the iminium ion and the ortho-quinone methide intermediate. A wide range of Brønsted and Lewis acids have been used to catalyze this reaction.[1]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 1-Amidoalkyl-2-naphthols

CatalystConditionsReaction TimeYield (%)Reference
Phenylboronic acid (15 mol%)120 °C, solvent-free1 - 7 h60 - 92[1]
p-Toluenesulfonic acid (10 mol%)PEG-400, reflux20 min - 4 h65 - 91[1]
Tannic acid (0.02-0.03 mmol)Oil bath, 120 °CNot specified87 - 92[2]
Zinc Oxide Nanoparticles (20 mol%)Microwave (480W)5 - 11 min82 - 92[9]

Experimental Protocols

One-Pot Synthesis of 1-Aminoalkyl-2-naphthols using Grindstone Chemistry

This protocol is adapted from a literature procedure and represents an environmentally friendly approach to the synthesis.[3]

Materials:

  • 2-Naphthol

  • Aromatic aldehyde

  • Aromatic amine

  • Methane sulfonic acid (catalytic amount)

  • Mortar and pestle

Procedure:

  • In a mortar, combine 2-naphthol (1.0 eq), the aromatic aldehyde (1.0 eq), and the aromatic amine (1.0 eq).

  • Add a catalytic amount of methane sulfonic acid.

  • Grind the mixture vigorously with a pestle at room temperature for 3-5 minutes. The reaction is often exothermic, and the mixture may turn into a solid mass.[3]

  • Monitor the reaction completion by TLC.

  • Upon completion, the solid product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Naphthol 2-Naphthol o-QM ortho-Quinone Methide (o-QM) 2-Naphthol->o-QM + Aldehyde (Acid Catalyst) Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine Amine Amine 1-Aminoalkyl-2-naphthol 1-Aminoalkyl-2-naphthol o-QM->1-Aminoalkyl-2-naphthol + Amine Dibenzoxanthene Dibenzoxanthene (Side Product) o-QM->Dibenzoxanthene + 2-Naphthol

Caption: General reaction mechanism for the synthesis of 1-aminoalkyl-2-naphthols.

Troubleshooting_Workflow Start Low Yield of Product Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Extend_Time Extend Reaction Time or Slightly Increase Temperature Incomplete->Extend_Time Check_Side_Products Analyze for Side Products (e.g., Dibenzoxanthene) Complete->Check_Side_Products Side_Products_Present Side Products Present Check_Side_Products->Side_Products_Present Yes No_Side_Products No Significant Side Products Check_Side_Products->No_Side_Products No Optimize_Conditions Optimize Stoichiometry and Catalyst Side_Products_Present->Optimize_Conditions Check_Reagents Verify Reagent Purity No_Side_Products->Check_Reagents

Caption: Troubleshooting workflow for low product yield.

Logical_Relationship cluster_conditions Reaction Conditions cluster_outcomes Likely Outcomes Excess_Naphthol Excess 2-Naphthol Dibenzoxanthene Increased Dibenzoxanthene Formation Excess_Naphthol->Dibenzoxanthene Strong_Acid Strong Acid Catalyst Strong_Acid->Dibenzoxanthene High_Temp High Temperature High_Temp->Dibenzoxanthene Equimolar Equimolar Reactants Target_Product Favored 1-Aminoalkyl-2-naphthol Formation Equimolar->Target_Product Mild_Catalyst Mild Catalyst Mild_Catalyst->Target_Product

Caption: Relationship between reaction conditions and product formation.

References

Technical Support Center: Interpreting Complex NMR Spectra of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-(Piperidin-1-ylmethyl)naphthalen-2-ol and need assistance with interpreting its NMR spectra. The inherent complexity of this molecule, a Mannich base derived from 2-naphthol, can lead to challenges in spectral analysis. This guide provides troubleshooting advice and frequently asked questions to address common issues.

Troubleshooting Guide

Question: Why are the aromatic proton signals in my ¹H NMR spectrum of this compound overlapping and difficult to assign?

Answer:

Signal overlapping in the aromatic region (typically δ 7.0-8.0 ppm) is common for naphthalene derivatives due to the number of protons in similar chemical environments. Here are several strategies to resolve and assign these signals:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can induce different chemical shifts for the aromatic protons, potentially resolving the overlap.[1]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often leading to better resolution.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify adjacent protons on the naphthalene ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Question: The peaks corresponding to the piperidine and methylene bridge protons in my ¹H NMR spectrum are broad. What could be the cause and how can I fix it?

Answer:

Peak broadening for the piperidine and methylene protons can arise from several factors:

  • Restricted Bond Rotation: The bond between the methylene bridge and the naphthalene ring, as well as the C-N bonds, may have restricted rotation on the NMR timescale, leading to broad signals. This phenomenon is often temperature-dependent.

    • Solution: Try acquiring the spectrum at a higher temperature (e.g., 50-60 °C).[1] Increased temperature can accelerate bond rotation, resulting in sharper signals.

  • Presence of Rotamers: The piperidine ring can exist in different chair conformations, and the bulky naphthalene group can lead to the presence of stable rotamers, which can also cause peak broadening if they are interconverting at an intermediate rate on the NMR timescale.[1]

    • Solution: Variable temperature NMR studies can help to either resolve the individual rotamers at low temperatures or coalesce them into sharp signals at high temperatures.

  • Sample Concentration and Viscosity: A highly concentrated sample can be viscous, leading to broader lines.[2]

    • Solution: Dilute your sample and re-acquire the spectrum.

  • Poor Shimming: An inhomogeneous magnetic field will cause all peaks to be broad.

    • Solution: Ensure the spectrometer is properly shimmed before acquiring the data.[1]

Question: I am having trouble identifying the phenolic -OH proton signal. Where should I expect to find it and how can I confirm its assignment?

Answer:

The chemical shift of the phenolic -OH proton is highly variable and depends on the solvent, concentration, and temperature. It can appear as a broad or sharp singlet anywhere from δ 4 to 12 ppm.

  • Confirmation with D₂O Exchange: To definitively identify the -OH proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.[1][3]

Frequently Asked Questions (FAQs)

What are the expected chemical shift ranges for the different protons in this compound?

While the exact chemical shifts can vary depending on the solvent and other experimental conditions, the following table provides an estimated range for the proton signals based on similar structures.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Naphthalene-H7.0 - 8.0m6H
Phenolic-OH4.0 - 12.0br s1H
Methylene (-CH₂-)3.5 - 4.5s2H
Piperidine-H (α to N)2.5 - 3.5m4H
Piperidine-H (β, γ to N)1.4 - 1.8m6H

What are the expected chemical shift ranges for the carbons in the ¹³C NMR spectrum?

The following table summarizes the approximate chemical shifts for the carbon atoms in this compound.

Carbon Type Expected Chemical Shift (δ, ppm)
Naphthalene C-O150 - 160
Naphthalene C (quaternary)120 - 140
Naphthalene CH110 - 130
Methylene (-CH₂-)50 - 60
Piperidine C (α to N)50 - 60
Piperidine C (β to N)25 - 35
Piperidine C (γ to N)20 - 30

What is the best solvent to use for NMR analysis of this compound?

Deuterated chloroform (CDCl₃) is a common starting point. However, if you encounter issues with signal overlap or solubility, other solvents like deuterated acetone (acetone-d₆), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated benzene (benzene-d₆) can be used.[1] DMSO-d₆ is particularly useful for observing exchangeable protons like the phenolic -OH.

Experimental Protocols

NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

  • Sample Quantity: Weigh approximately 5-25 mg of your purified this compound for a ¹H NMR spectrum.[2][4] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[2]

  • Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to a clean, dry vial containing your sample.[2]

  • Dissolution: Ensure the sample is fully dissolved. You can gently vortex or sonicate the vial to aid dissolution.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4] Undissolved solids can degrade the quality of the spectrum by interfering with the magnetic field homogeneity.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Visualizations

Caption: Molecular structure of this compound.

experimental_workflow A Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in 0.6-0.7 mL Deuterated Solvent A->B C Filter into NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Analyze Spectrum for Overlap/Broadening D->E F Acquire 2D NMR (COSY, HSQC) if Needed E->F Overlap Present G Perform D₂O Exchange for -OH Confirmation E->G -OH Unclear H Acquire ¹³C NMR Spectrum E->H Proceed F->H G->H I Final Structure Confirmation H->I

Caption: Experimental workflow for NMR analysis.

troubleshooting_flowchart start Start Analysis issue Spectral Issue Observed? start->issue overlap Signal Overlap in Aromatic Region? issue->overlap Yes end Interpretation Complete issue->end No broadening Broad Peaks for Aliphatic Protons? overlap->broadening No solution_overlap_solvent Change Solvent (e.g., benzene-d₆) overlap->solution_overlap_solvent Yes oh_missing Cannot Identify -OH Peak? broadening->oh_missing No solution_broadening_temp Acquire Spectrum at Higher Temperature broadening->solution_broadening_temp Yes solution_oh Perform D₂O Exchange oh_missing->solution_oh Yes oh_missing->end No solution_overlap_2d Run 2D NMR (COSY, HSQC) solution_overlap_solvent->solution_overlap_2d solution_overlap_2d->broadening solution_broadening_conc Dilute Sample solution_broadening_temp->solution_broadening_conc solution_broadening_conc->oh_missing solution_oh->end no_issue No yes Yes

Caption: Troubleshooting flowchart for common NMR spectral issues.

References

Challenges in scaling up the synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC). - Temperature: Gradually increase the reaction temperature. For solvent-based reactions, ensure the mixture is refluxing adequately. For solvent-free reactions, ensure uniform heating.
Reagent Quality - Formaldehyde Source: Use a fresh source of paraformaldehyde or a high-quality aqueous formaldehyde solution. Older sources may have lower reactivity. - Piperidine Purity: Ensure the piperidine is not contaminated with water or other impurities. Distill if necessary. - 2-Naphthol Purity: Use high-purity 2-naphthol to avoid side reactions.
Inefficient Mixing - Agitation: On a larger scale, ensure efficient mechanical stirring to maintain a homogeneous reaction mixture, especially if solids are present.
Incorrect Stoichiometry - Reagent Ratios: Re-verify the molar ratios of the reactants. A slight excess of the amine and aldehyde can sometimes improve yields.

Problem 2: Formation of Significant Byproducts

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Formation of Bis-adducts - Stoichiometry Control: Carefully control the stoichiometry of formaldehyde. Adding formaldehyde dropwise to the mixture of 2-naphthol and piperidine can minimize the formation of bis-adducts where a second piperidinomethyl group is added to the naphthalene ring or to the piperidine nitrogen.
Oxidation of 2-Naphthol - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of 2-naphthol, which can lead to colored impurities.
Polymerization of Formaldehyde - Temperature Control: Avoid excessively high temperatures, which can promote the polymerization of formaldehyde.

Problem 3: Difficulties in Product Isolation and Purification

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
"Oiling Out" During Crystallization - Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Solvent System: Use a co-solvent system. Dissolve the crude product in a "good" solvent (e.g., ethanol) and slowly add a "poor" solvent (e.g., water or hexane) until turbidity is observed, then warm slightly to redissolve and cool slowly.
Formation of Fine Powder - Slower Crystallization: A fine powder indicates rapid crystallization. Use a solvent system where the product has slightly higher solubility to slow down crystal growth.
Product is a Stubborn Oil - Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent like hexane or pentane. - Chromatography: If crystallization fails, purify the product using column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via the Mannich reaction. The reaction involves the aminoalkylation of the acidic proton at the C1 position of 2-naphthol. The mechanism starts with the formation of an Eschenmoser's salt-like iminium ion from piperidine and formaldehyde. The 2-naphthol then acts as a nucleophile, attacking the iminium ion to form the final product.

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is versatile and can be performed under various conditions. Common methods include refluxing in a solvent like ethanol or methanol, or solvent-free conditions with microwave irradiation.[1] Acidic catalysts like p-toluenesulfonic acid can be used to accelerate the reaction.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The product, being more polar than the starting 2-naphthol, will have a lower Rf value.

Q4: What are the safety precautions I should take when handling the reagents and product?

A4:

  • 2-Naphthol: Is harmful if swallowed and can cause skin irritation.

  • Piperidine: Is a flammable liquid and is toxic and corrosive.

  • Formaldehyde: Is a known carcinogen and is toxic and corrosive.

  • This compound: Can cause skin and serious eye irritation.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected impact of various parameters on the reaction outcome.

Parameter Condition Typical Yield Range Reaction Time Notes
Solvent Ethanol/Methanol70-90%2-6 hoursGood for controlled heating and dissolution of reactants.
Solvent-free85-95%5-15 minutesOften requires microwave irradiation; can be more energy-efficient.[1]
Catalyst None60-80%4-8 hoursThe reaction can proceed without a catalyst, but may be slower.
p-Toluenesulfonic acid80-95%1-3 hoursAcid catalysis accelerates the formation of the iminium ion.[2]
Temperature Room TemperatureLowerLongerMay be sufficient for some activated substrates, but generally slower.
RefluxHigherShorterIncreased temperature generally leads to faster reaction rates.

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-naphthol (1.0 eq), piperidine (1.1 eq), and ethanol.

  • Reagent Addition: While stirring, add aqueous formaldehyde (37%, 1.2 eq) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add cold water to the residue to precipitate the crude product. Filter the solid, wash with cold water, and air dry.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

  • Reactant Mixture: In a microwave-safe vessel, mix 2-naphthol (1.0 eq), piperidine (1.1 eq), and paraformaldehyde (1.2 eq).

  • Catalyst (Optional): Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-100 °C) for 5-15 minutes.

  • Isolation and Purification: After cooling, dissolve the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate, wash with water to remove any unreacted formaldehyde and catalyst, dry the organic layer, and concentrate to obtain the crude product. Purify by recrystallization.

Visualizations

experimental_workflow reagents 1. Mix Reactants (2-Naphthol, Piperidine, Formaldehyde, Solvent) reaction 2. Reaction (Heating/Microwave) reagents->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Workup (Solvent Removal, Precipitation) monitoring->workup Complete purification 5. Purification (Crystallization/ Chromatography) workup->purification analysis 6. Analysis (NMR, MS, Purity) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low or No Yield check_reaction Check Reaction Progress (TLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_reaction Extend Reaction Time/ Increase Temperature incomplete->extend_reaction Yes check_reagents Check Reagent Quality incomplete->check_reagents No extend_reaction->check_reaction repurify_reagents Use Fresh/Purified Reagents check_reagents->repurify_reagents check_mixing Check Agitation check_reagents->check_mixing re_run Re-run Reaction repurify_reagents->re_run improve_mixing Improve Stirring check_mixing->improve_mixing improve_mixing->re_run

Caption: Troubleshooting workflow for low or no product yield.

mannich_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Naphthol 2-Naphthol Naphthoxide Ion Naphthoxide Ion 2-Naphthol->Naphthoxide Ion Deprotonation Piperidine Piperidine Iminium Ion Iminium Ion Piperidine->Iminium Ion Formaldehyde Formaldehyde Formaldehyde->Iminium Ion This compound This compound Iminium Ion->this compound Nucleophilic Attack Naphthoxide Ion->this compound

Caption: Simplified reaction pathway for the Mannich synthesis of this compound.

References

Technical Support Center: Refining Molecular Docking for Naphthol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the molecular docking of naphthol derivatives.

Troubleshooting Guides

Issue: Poor Correlation Between Docking Scores and Experimental Binding Affinities

Q1: My docking scores for a series of naphthol derivatives do not correlate well with their experimentally determined binding affinities. What are the likely causes and how can I troubleshoot this?

A1: A low correlation between docking scores and experimental data is a common challenge. Several factors related to both the ligand and protein setup, as well as the docking parameters themselves, can contribute to this issue. Here’s a step-by-step guide to address this:

  • Validate Your Docking Protocol: Before docking your naphthol derivatives, it's crucial to validate your docking protocol. This is typically done by redocking the co-crystallized (native) ligand into the protein's binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[1] If the redocking fails, you may need to adjust the binding site definition or the size of the grid box.

  • Review Ligand Preparation:

    • Energy Minimization: Ensure that the 3D structures of your naphthol derivatives have been properly energy minimized. Using a suitable force field, such as MMFF94, is essential to obtain the most stable ligand conformation before docking.[2]

    • Tautomeric and Ionization States: Naphthol derivatives can exist in different tautomeric and ionization states at physiological pH. Ensure you have selected the most likely state for your experimental conditions, as this can significantly impact binding interactions.

    • Rotatable Bonds: Correctly defining the rotatable bonds in your ligands is critical for allowing conformational flexibility during the docking process.[2]

  • Assess Protein Preparation:

    • Missing Residues and Loops: The crystal structure of your target protein might have missing residues or loops. These should be repaired using modeling software before docking.[2]

    • Water Molecules: While it's standard practice to remove bulk water molecules, some water molecules in the binding site might be crucial for mediating ligand-protein interactions. Consider retaining conserved water molecules in your docking simulation.

    • Protonation States: The protonation states of acidic and basic residues (like histidine) in the binding site can significantly influence interactions. Ensure these are correctly assigned based on the binding pocket's microenvironment.

  • Refine Docking Parameters (Especially for AutoDock Vina):

    • Exhaustiveness: The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the conformational search.[3] If you suspect the search is not extensive enough, increasing this value may yield more accurate results, though it will also increase computation time.[3]

    • Empirical Parameters: For advanced users, modifying the empirical weights of the scoring function in AutoDock Vina can improve the correlation with experimental results. Studies have shown that adjusting parameters for Gaussian steric interactions, repulsion, hydrogen bonds, and hydrophobic interactions can enhance the ranking of ligand-binding affinities.[4][5][6]

Issue: High RMSD in Docking Pose Prediction

Q2: The predicted binding pose of my naphthol derivative has a high RMSD compared to a known binding mode. How can I improve the accuracy of the pose prediction?

A2: Inaccurate pose prediction can stem from several factors, often related to how the flexibility of the ligand and receptor is handled, and the definition of the search space.

  • Check the Binding Site Definition: Ensure the grid box for the docking search is centered correctly on the active site and is of an appropriate size.[2] A grid box that is too large can lead to the ligand docking in irrelevant locations, while one that is too small might exclude parts of the correct binding pose.

  • Account for Protein Flexibility: Treating the protein as a rigid structure is a major limitation in molecular docking.[7][8] Consider the following approaches to incorporate protein flexibility:

    • Flexible Side Chains: Many docking programs, including AutoDock Vina, allow you to define specific receptor side chains as flexible during the docking process.[3] Identifying key residues in the binding pocket that may move to accommodate the ligand can significantly improve pose prediction.

    • Ensemble Docking: Instead of using a single protein structure, you can perform docking against an ensemble of protein conformations, for example, from molecular dynamics simulations or different crystal structures.[7] This approach accounts for larger-scale conformational changes in the protein.

  • Ligand Flexibility: Naphthol derivatives can have several rotatable bonds. Ensure that the docking software is adequately exploring the conformational space of your ligand. Increasing the exhaustiveness in AutoDock Vina can help in this regard.[3]

Frequently Asked Questions (FAQs)

Q3: Which force field is most suitable for the energy minimization of naphthol derivatives before docking?

A3: The MMFF94 (Merck Molecular Force Field 94) is a commonly used and appropriate force field for energy minimizing small organic molecules like naphthol derivatives.[2] Other general-purpose force fields for small molecules, such as OPLS-AA, are also suitable.[9] The choice may also depend on the software you are using for ligand preparation.

Q4: How do I define the binding site for docking when there is no co-crystallized ligand in the protein structure?

A4: When a co-crystallized ligand is unavailable, you can define the binding site by:

  • Identifying Cavities: Using the protein visualization software to identify potential binding pockets or cavities on the protein surface.[2]

  • Using Homologous Structures: If there are other crystal structures of the same protein (or a highly homologous one) with a bound ligand, you can superimpose your protein structure and use the location of the ligand in the homologous structure to define the binding site.

  • Blind Docking (with caution): You can perform an initial "blind docking" where the search space encompasses the entire protein surface to identify potential binding sites.[10] However, the results should be interpreted with caution and validated, as blind docking can sometimes lead to non-specific binding poses.[10]

Q5: What is the significance of the "exhaustiveness" parameter in AutoDock Vina?

A5: The exhaustiveness parameter in AutoDock Vina controls the number of independent docking runs that are performed.[3] A higher exhaustiveness value increases the probability of finding the global minimum of the scoring function, leading to a more thorough conformational search. This can be particularly important for ligands with a high number of rotatable bonds. However, increasing this value will also proportionally increase the computational time.[3]

Q6: Can I compare docking scores between different software packages?

A6: No, it is generally not recommended to directly compare the absolute docking scores from different software packages (e.g., AutoDock Vina vs. GOLD vs. Glide).[10] This is because each program uses a different scoring function with different underlying algorithms and parameters to estimate binding affinity.[11] You can, however, compare the ranking of a series of compounds docked with the same software.

Data Summary Tables

Table 1: Comparative Docking Performance of Naphthol Derivatives Against Various Targets

Compound ClassTarget ProteinPDB IDDocking SoftwareReported Binding Affinity/ScoreKey Findings
Naphthalene-Pyrazoline HybridsCyclooxygenase (COX-1 & COX-2)1EQH, 1PXXMolegro Virtual DockerNot specifiedForm crucial hydrogen bond interactions within the active sites.[2]
Oxadiazoles, Pyrazoles, Acetyl-hydrazide derivatives of 2-NaphtholHistone Deacetylase 2 (HDACs-2)4LY1Not specified-9.08 to -10.08 kcal/molStrong binding energies, comparable to the co-crystallized ligand.[2]
Metal Chelates of 1-(4-Nitrophenylazo)-2-naphtholE. coli protein1hnjMOE (Molecular Operating Environment)Not specifiedBioactivity of metal complexes was enhanced compared to the free ligand.[2][12]
N-benzoyl-N'-naphthylthiourea derivativesHuman ROS1 Kinase3ZBFAutoDock Vina (within PyRx)-7.40 to -8.23 kcal/molBinding affinities were compared to the native ligand, crizotinib (-8.23 kcal/mol).[1]
2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione and derivativesPeptide methionine sulfoxide reductase msrA/msrB3E0MAutoDock Vina-7.5 to -7.9 kcal/molCompound 11 showed the best binding affinity (-7.9 kcal/mol).[13]

Table 2: Proposed Optimized Parameters for AutoDock Vina to Improve Correlation with Experimental Data

Note: These are modified weights for the Vina scoring function. The default weight for all terms is 1.0. Implementing these requires modifying the source code or using a modified version of Vina.

Parameter Setgauss1 weightgauss2 weightrepulsion weighthydrophobic weighthydrogen_bond weightrotation weightCorrelation Coefficient (R) with Experimental Data
Vina Default 1.01.01.01.01.01.00.493 ± 0.028
Proposed Set 1 Value not specifiedValue not specifiedValue not specifiedValue not specifiedValue not specifiedValue not specified0.556 ± 0.025

Based on studies that re-evaluated Vina's empirical parameters, it was found that modifying these weights can lead to a statistically significant improvement in the correlation coefficient (R) between the predicted binding affinity and experimental values.[4][5][6]

Experimental Protocols

Protocol 1: Generalized Molecular Docking Workflow

This protocol outlines the standard steps for performing a molecular docking study with naphthol derivatives.

1. Protein Preparation: a. Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[2] b. Preprocessing: i. Remove water molecules, co-ligands, and any non-essential ions from the PDB file.[2] ii. Add polar hydrogen atoms to the protein structure.[2] iii. Assign atomic charges (e.g., Gasteiger charges).[2] iv. Repair any missing residues or loops in the protein structure using appropriate software modules.[2]

2. Ligand Preparation: a. 2D to 3D Conversion: Draw the 2D structures of the naphthol derivatives using chemical drawing software and convert them to 3D structures.[2] b. Energy Minimization: Energetically minimize the 3D structures of the ligands to obtain their most stable conformations, typically using a force field like MMFF94.[2] c. Define Rotatable Bonds: Identify and define the rotatable bonds in the ligands to allow for conformational flexibility during docking.[2]

3. Docking Simulation: a. Binding Site Definition: Define the active site of the protein. This can be done by specifying the coordinates of a co-crystallized ligand or by identifying cavities on the protein surface.[2] b. Grid Generation: Generate a grid box around the defined binding site. This grid defines the search space for the docking algorithm.[2] c. Docking Execution: Run the docking simulation using a search algorithm (e.g., Lamarckian genetic algorithm in AutoDock).[2] The software will explore different conformations and orientations of the ligand within the binding site.

4. Analysis of Results: a. Pose Selection: The docking software will generate several possible binding poses for the ligand, ranked by a scoring function. The pose with the best score is typically selected for further analysis.[2] b. Visualization and Interaction Analysis: Visualize the predicted binding pose of the ligand within the protein's active site. Analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.[2]

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Protein_Prep 1. Protein Preparation - Download PDB - Remove Water/Ligands - Add Hydrogens - Repair Structure Grid_Gen 3. Grid Generation - Define Binding Site - Set Grid Box Size Protein_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation - 2D to 3D Conversion - Energy Minimization - Define Rotatable Bonds Docking 4. Docking Simulation - Conformational Search - Scoring Poses Ligand_Prep->Docking Grid_Gen->Docking Analysis 5. Results Analysis - Rank Poses by Score - Visualize Interactions Docking->Analysis Validation Validation - Redocking - Compare to Experiment Analysis->Validation

Caption: A generalized workflow for a typical molecular docking experiment.

Troubleshooting_Workflow Start Poor Docking Results (Low Correlation / High RMSD) Validate Is the docking protocol validated? (Redocking RMSD < 2Å) Start->Validate Ligand Review Ligand Preparation - Energy Minimization - Tautomers/Ionization - Rotatable Bonds Validate->Ligand No Protein Review Protein Preparation - Missing Residues - Key Water Molecules - Protonation States Validate->Protein Yes Ligand->Protein Params Refine Docking Parameters - Increase Exhaustiveness - Consider Protein Flexibility - Advanced: Modify Scoring Protein->Params Success Improved Results Params->Success

Caption: A troubleshooting workflow for common molecular docking issues.

References

Technical Support Center: Stability Testing of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Piperidin-1-ylmethyl)naphthalen-2-ol. The information is designed to address common challenges encountered during storage and stability testing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My sample of this compound is showing a color change after storage. What could be the cause?

A color change, typically to a yellowish or brownish hue, often indicates degradation of the compound. Naphthol-containing compounds can be susceptible to oxidation, which can lead to the formation of colored quinone-type structures.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at the recommended temperature (cool and dry place).[1][2]

  • Check for Impurities: Analyze the sample using a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of new peaks that would indicate degradation products.

  • Perform Forced Degradation: To confirm susceptibility to oxidation, you can perform a forced degradation study by exposing a small sample to an oxidizing agent (e.g., 3% hydrogen peroxide). A rapid color change would support the hypothesis of oxidative degradation.

2. I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify them?

The appearance of new peaks in an HPLC chromatogram is a strong indicator of chemical degradation. Identifying these degradants is crucial for understanding the stability of the molecule.

Troubleshooting Steps:

  • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[3][4][5] This will help in systematically generating the potential degradation products.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio of the new peaks can provide the molecular weight of the degradation products, offering clues to their structure.

  • NMR Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate its complete chemical structure.[6]

3. What are the likely degradation pathways for this compound?

Based on its chemical structure, which includes a naphthalen-2-ol, a piperidine ring, and a methylene bridge, the following degradation pathways are plausible:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, potentially forming quinone-like structures. The tertiary amine of the piperidine ring could also be oxidized to an N-oxide.

  • Photodegradation: Aromatic compounds, especially those with phenolic groups, can be sensitive to light, leading to complex degradation pathways.

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially catalyze certain degradation reactions, although this is less likely to be the primary pathway compared to oxidation.

4. How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.

Method Development Steps:

  • Forced Degradation: As a first step, perform forced degradation studies to generate samples containing the likely degradation products.

  • Column and Mobile Phase Screening: Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., varying ratios of acetonitrile or methanol with different pH buffers) to achieve good separation between the parent compound and all degradation peaks.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound to illustrate expected outcomes.

Table 1: Forced Degradation of this compound Under Various Stress Conditions

Stress ConditionDurationAssay of Parent Compound (%)Total Impurities (%)
0.1 M HCl24 hours98.51.5
0.1 M NaOH24 hours97.22.8
3% H₂O₂12 hours85.314.7
Thermal (80°C)48 hours92.17.9
Photolytic (ICH Q1B)1.2 million lux hours88.611.4

Table 2: Stability of this compound Under Accelerated Storage Conditions (40°C / 75% RH)

Time PointAssay of Parent Compound (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)
Initial99.8< 0.05< 0.050.2
1 Month98.90.40.21.1
3 Months97.50.90.52.5
6 Months95.21.80.94.8

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 12 hours. Dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution for HPLC analysis.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a 0.1 mg/mL solution for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Visualizations

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl, 60°C) Stressed_Samples Stressed Samples (Degradation Products Formed) Acid->Stressed_Samples Base Basic (e.g., 0.1M NaOH, 60°C) Base->Stressed_Samples Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Stressed_Samples Thermal Thermal (e.g., 80°C) Thermal->Stressed_Samples Photo Photolytic (ICH Q1B) Photo->Stressed_Samples API 1-(Piperidin-1-ylmethyl) naphthalen-2-ol Sample API->Acid API->Base API->Oxidative API->Thermal API->Photo Analysis HPLC Analysis (Stability-Indicating Method) Stressed_Samples->Analysis Report Data Analysis & Reporting (Identify Degradants, Quantify API) Analysis->Report

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathway Hypothetical Degradation Pathways Parent 1-(Piperidin-1-ylmethyl) naphthalen-2-ol Oxidation_Product N-Oxide Derivative Parent->Oxidation_Product Oxidation (H₂O₂) Quinone_Product Quinone-type Product Parent->Quinone_Product Oxidation/Photolysis Photodegradant Complex Photodegradants Parent->Photodegradant Light Exposure

Caption: Potential degradation pathways for the compound.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A recent study has brought to light the promising antimicrobial properties of the synthetic compound 1-(Piperidin-1-ylmethyl)naphthalen-2-ol, positioning it as a subject of interest for further investigation in the development of new anti-infective agents. This guide provides a detailed comparison of its antimicrobial activity with that of ciprofloxacin, a widely-used broad-spectrum fluoroquinolone antibiotic. The data presented is intended for an audience of researchers, scientists, and drug development professionals.

Overview of Compounds

This compound is a Mannich base derivative of 2-naphthol. Recent research has demonstrated its significant in vitro activity against a panel of bacterial and fungal strains, including multidrug-resistant (MDR) variants.[1] Its mechanism of action is suggested to involve the inhibition of bacterial DNA gyrase.[1]

Ciprofloxacin is a well-established second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] Its primary mode of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2][4][5][6] This inhibition leads to breaks in the bacterial DNA and ultimately cell death.[5]

Comparative Antimicrobial Activity: Quantitative Data

The antimicrobial efficacy of this compound and ciprofloxacin has been evaluated against a range of bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) data from available studies.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainThis compound (Compound 3)[1]Ciprofloxacin[1][7][8][9]
Pseudomonas aeruginosa MDR 110-
Escherichia coli MDR 11000.013 - 0.08
Escherichia coli MDR 2100-
Staphylococcus aureus-0.6
Bacillus pumilus 82>400-
Bacillus subtilis ATCC 6633>400-

Note: A lower MIC value indicates greater antimicrobial activity. Data for ciprofloxacin is presented as a range from multiple studies for relevant strains.

Table 2: Zone of Inhibition (ZOI) in mm

Bacterial StrainThis compound (Compound 3)[1]Ciprofloxacin[1]
Pseudomonas aeruginosa MDR 112.2-
Escherichia coli MDR 113.511.6
Escherichia coli MDR 213.512.3

Note: A larger ZOI indicates greater inhibition of bacterial growth.

Mechanism of Action: A Comparative Overview

Both this compound and ciprofloxacin are believed to exert their antimicrobial effects by targeting bacterial DNA gyrase. However, the specifics of their interactions may differ.

Ciprofloxacin acts by binding to the DNA-DNA gyrase complex, which prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme.[5] This leads to the accumulation of double-strand DNA breaks, which is lethal to the bacterium.[4]

Molecular docking studies for This compound suggest a strong binding affinity to the active site of E. coli DNA gyrase.[1] This interaction is predicted to inhibit the enzyme's function, thereby disrupting DNA replication and leading to bacterial cell death.

Antimicrobial Mechanism of Action Comparative Mechanism of Action cluster_Cipro Ciprofloxacin cluster_Naphthol This compound Cipro Ciprofloxacin DNAGyrase_C DNA Gyrase / Topoisomerase IV Cipro->DNAGyrase_C Inhibits DNAComplex_C Ternary Complex (Cipro-DNA-Enzyme) DNAGyrase_C->DNAComplex_C Stabilizes DSB_C Double-Strand DNA Breaks DNAComplex_C->DSB_C Leads to CellDeath_C Bacterial Cell Death DSB_C->CellDeath_C Induces Naphthol 1-(Piperidin-1-ylmethyl) naphthalen-2-ol DNAGyrase_N DNA Gyrase Naphthol->DNAGyrase_N Binds to (predicted) Inhibition_N Inhibition of Enzyme Activity DNAGyrase_N->Inhibition_N Results in ReplicationBlock_N DNA Replication Block Inhibition_N->ReplicationBlock_N Causes CellDeath_N Bacterial Cell Death ReplicationBlock_N->CellDeath_N Leads to MIC Determination Workflow MIC Determination Workflow A Prepare serial two-fold dilutions of test compounds in Mueller-Hinton Broth (MHB) in a 96-well plate. B Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard). A->B C Include positive (bacteria, no compound) and negative (broth only) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. D->E

References

Validation of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol's anticancer activity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Naphthalene Derivatives in Oncology Research

An In-depth Look at the Anticancer Potential of Naphthalen-2-ol Analogs and Related Compounds

The quest for novel, more effective anticancer agents is a cornerstone of modern oncological research. Within this landscape, the naphthalene scaffold has emerged as a promising framework for the development of new therapeutics. Its rigid, aromatic structure provides a versatile platform for chemical modifications, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the anticancer activity of various naphthalene derivatives, with a focus on analogs of naphthalen-2-ol, presenting key experimental data, detailed methodologies, and visual representations of cellular mechanisms to aid researchers and drug development professionals.

While specific data on the anticancer activity of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol is not extensively available in the reviewed literature, a broad spectrum of related naphthalene-containing compounds has demonstrated significant cytotoxic and antiproliferative effects across numerous cancer cell lines. This guide will synthesize findings from several studies to offer a comparative perspective on their efficacy and mechanisms of action.

Comparative Cytotoxicity of Naphthalene Derivatives

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the in vitro anticancer activities of several classes of naphthalene derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Naphthalene-Substituted Triazole Spirodienones [1][2]

CompoundR¹ GroupR² GroupIC50 (μM) vs. MDA-MB-231 (Breast)IC50 (μM) vs. HeLa (Cervical)IC50 (μM) vs. A549 (Lung)
6aNaphthylPhenyl0.030.070.08
6bNaphthyl4-Methylphenyl0.050.120.15
6cNaphthyl4-Chlorophenyl0.040.090.11
6dNaphthyl4-Trifluoromethylphenyl0.060.150.18

Data from a study on novel naphthalene-substituted triazole spirodienones, indicating potent cytotoxicity in the nanomolar to low micromolar range.[1][2]

Table 2: Cytotoxicity of Naphthalen-1-yloxyacetamide Derivatives against MCF-7 (Breast Cancer) [3]

CompoundSubstitution on Acrylamide MoietyIC50 (μM)
5c-7.39
5d3-(4-methoxyphenyl)-2-phenylacrylamide2.33
5e-3.03
Doxorubicin (Reference)-6.89

This series of compounds demonstrated good cytotoxic activity, with compounds 5d and 5e showing higher potency than the standard chemotherapeutic agent, Doxorubicin.[3]

Table 3: Cytotoxicity of a 3-(hydrazonomethyl)naphthalene-2-ol Derivative [4][5]

Cell LineIC50 (μM)Selectivity Index
MCF-7 (Breast)10.569.04
HCT 116 (Colon)7.0713.50

This naphthalen-2-ol derivative showed promising anticancer activity and excellent selectivity.[4][5]

Table 4: Cytotoxicity of Aminobenzylnaphthols [6]

CompoundCell LineIC50 (μM) - 24h treatment
MMZ-140CBxPC-3 (Pancreatic)30.15 ± 9.39
5-Fluorouracil (Reference)BxPC-3 (Pancreatic)38.99 ± 14.67
MMZ-45BHT-29 (Colorectal)31.78 ± 3.93
MMZ-140CHT-29 (Colorectal)37.76 ± 3.2
5-Fluorouracil (Reference)HT-29 (Colorectal)52.26 ± 4.9

These aminobenzylnaphthols, derived from 2-naphthol, exhibited potent cytotoxic activity, with some compounds showing comparable or superior efficacy to 5-Fluorouracil.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anticancer activity of the discussed naphthalene derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight in a complete culture medium.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the naphthalene derivatives. A vehicle control (e.g., medium with DMSO) and a blank (medium only) are included.[1]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1]

Cell Cycle Analysis

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with various concentrations of the test compound for 24-48 hours.[7]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[7]

  • Staining: The fixed cells are washed and resuspended in a propidium iodide (PI) staining solution containing RNase A.[7]

  • Flow Cytometry: The cell cycle distribution is analyzed using a flow cytometer.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.

  • Cell Treatment: Cells are treated with the compound at its IC50 concentration for a specified time.

  • Staining: The treated cells are harvested, washed, and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as targeted therapies.

Induction of Apoptosis and Cell Cycle Arrest

Several naphthalene derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, a novel naphthalene-substituted triazole spirodienone, compound 6a, was found to arrest the cell cycle and induce apoptosis in MDA-MB-231 breast cancer cells.[2] Similarly, a naphthalen-1-yloxyacetamide derivative, compound 5d, induced cell cycle arrest at the G1 phase and promoted apoptosis in MCF-7 cells. This was associated with the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax and caspase 9.[3]

Inhibition of Key Signaling Pathways

The anticancer effects of naphthalene derivatives are often linked to their ability to modulate specific cellular signaling pathways that are frequently dysregulated in cancer.

  • VEGFR-2 Inhibition: A 3-(hydrazonomethyl)naphthalene-2-ol derivative was shown to inhibit the VEGFR-2 enzyme, a key player in angiogenesis (the formation of new blood vessels that tumors need to grow).[4][5][8]

  • IL-6/JAK2/STAT3 Pathway: Certain naphthalene–sulfonamide hybrids have been found to modulate the IL-6/JAK2/STAT3 signaling pathway in breast cancer cells, which is involved in tumor growth and survival.[1]

Visualizing Experimental and Biological Processes

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and signaling pathways.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anticancer Activity Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with Naphthalene Derivative start->treat viability Cell Viability (MTT) treat->viability apoptosis Apoptosis (Annexin V) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for evaluating the anticancer activity of naphthalene derivatives.

apoptosis_pathway cluster_Mitochondrial_Pathway Intrinsic Apoptosis Pathway Naph_Derivative Naphthalene Derivative Bcl2 Bcl-2 (Anti-apoptotic) Naph_Derivative->Bcl2 Bax Bax (Pro-apoptotic) Naph_Derivative->Bax Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by certain naphthalene derivatives.

References

Structure-Activity Relationship of 1-Aminoalkyl-2-naphthol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-aminoalkyl-2-naphthol derivatives, focusing on their antimicrobial, anticancer, and antioxidant activities. The information is compiled from recent studies to offer an objective overview supported by experimental data.

Antimicrobial Activity

Recent studies have highlighted the potential of 1-aminoalkyl-2-naphthol derivatives as potent antimicrobial agents, particularly against multidrug-resistant (MDR) strains. The antimicrobial efficacy is significantly influenced by the nature of the aminoalkyl group at the 1-position of the 2-naphthol core.

A key study demonstrated that substituting the amino group with a piperidine ring enhances antibacterial activity compared to a dimethylamine group.[1][2] For instance, 1-(piperidin-1-ylmethyl)naphthalen-2-ol (Compound 2) exhibited potent activity against MDR Pseudomonas aeruginosa and Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values as low as 10 µg/mL and 100 µg/mL, respectively.[1][2] In contrast, 1-(dimethylaminomethyl)naphthalen-2-ol (Compound 1) showed weaker antibacterial but notable antifungal activity.[1]

Molecular docking studies suggest that these compounds may exert their antibacterial effect by targeting bacterial DNA gyrase.[1][2] The piperidine derivative, in particular, shows strong binding affinities to this enzyme.[1][2]

Comparative Antimicrobial Data
CompoundStructureTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
1. 1-(dimethylaminomethyl)naphthalen-2-ol Penicillium funiculosum400Griseofulvin500
2. This compound Pseudomonas aeruginosa MDR110--
Staphylococcus aureus MDR100Ciprofloxacin200

Anticancer Activity

The 1-aminoalkyl-2-naphthol scaffold has also been explored for its anticancer properties. The introduction of various heterocyclic moieties has led to the discovery of potent cytotoxic agents against several human cancer cell lines.

One study reported a series of pyrazole-linked benzothiazole-naphthol derivatives with significant cytotoxicity against human cervical cancer (HeLa) cells, with IC50 values in the low micromolar range (4.63–5.54 µM).[3] These compounds are believed to exert their anticancer effects by inhibiting topoisomerase I and binding to the minor groove of DNA.[3]

Another study on thiophene-containing aminobenzylnaphthols demonstrated profound anticancer activity against lung (A549), prostate (PC-3), breast (MCF-7), and liver (HEPG2) cancer cell lines, with GI50 values below 10 µg/mL, comparable to the standard drug doxorubicin.[3] Furthermore, in silico studies on other aminobenzylnaphthol derivatives suggest that their anticancer activity may be attributed to the inhibition of ADORA1, CDK2, and TRIM24.[3][4]

Comparative Anticancer Data
Compound ClassKey Structural FeaturesCancer Cell LineActivity (IC50/GI50)Proposed Mechanism of Action
Pyrazole-linked benzothiazole-naphthol derivativesPyrazole and benzothiazole moietiesHeLa (Cervical)IC50: 4.63–5.54 µMTopoisomerase I inhibition, DNA minor groove binding
Thiophene-containing aminobenzylnaphtholsThiophene moietyA549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver)GI50 < 10 µg/mLNot specified
Aminobenzylnaphthols (MMZ compounds)Varied amino acid estersBxPC-3 (Pancreatic), HT-29 (Colorectal)IC50: 11.55–111.5 µMInhibition of ADORA1, CDK2, and TRIM24

Antioxidant and Enzyme Inhibitory Activity

Derivatives of 1-amidoalkyl-2-naphthols, which are precursors to 1-aminoalkyl-2-naphthols, have also been investigated for other biological activities.[5][6] Several studies have reported their potential as antioxidants and inhibitors of enzymes such as acetylcholinesterase and α-glucosidase.[5][6][7][8]

One study on amidoalkyl naphthol derivatives reported promising antioxidant activities, with IC50 values for DPPH radical scavenging ranging from 17.65 to 47.56 µg/mL.[9]

Comparative Antioxidant Data
Compound ClassCompound NameAntioxidant Activity (IC50)
Amidoalkyl naphtholsCompound A24.45 µg/mL
Compound B17.65 µg/mL
Benzoxanthenes (derived from naphthols)Compound C22.6 µg/mL
Compound D47.56 µg/mL
StandardAscorbic acid9.28 µg/mL

Experimental Protocols

Synthesis of 1-Aminoalkyl-2-naphthol Derivatives (Betti Reaction)

The synthesis of 1-aminoalkyl-2-naphthol derivatives is commonly achieved through a one-pot, three-component Betti base reaction.[1][2]

General Procedure:

  • A mixture of 2-naphthol, an appropriate secondary amine (e.g., dimethylamine or piperidine), and formaldehyde is prepared.

  • The reaction is typically carried out in the presence of a catalyst, such as acetic acid.[1]

  • The reaction mixture is stirred at a specified temperature for a designated period.

  • The product is then isolated and purified using standard techniques like recrystallization.

  • Structural confirmation is performed using spectroscopic methods such as 1H and 13C-NMR.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

General Procedure:

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

General Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 or 72 hours).[3]

  • After the treatment period, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

Proposed Mechanism of Antibacterial Action

G cluster_compound 1-Aminoalkyl-2-naphthol Derivative cluster_bacterium Bacterial Cell Compound Compound 2 (Piperidine derivative) CellWall Cell Wall Penetration Compound->CellWall Enters cell DNAGyrase DNA Gyrase CellWall->DNAGyrase Binds to DNA Bacterial DNA Replication DNA Replication & Transcription Blocked DNAGyrase->Replication Inhibits activity CellDeath Bacterial Cell Death Replication->CellDeath

Caption: Proposed mechanism of antibacterial action for this compound.

General Workflow for Anticancer Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Seed Cancer Cells in 96-well plates CompoundPrep 2. Prepare Serial Dilutions of Test Compounds Incubation 3. Treat cells with compounds and incubate (24-72h) CompoundPrep->Incubation Add to cells AddMTT 4. Add MTT Reagent Incubation->AddMTT Formazan 5. Incubate for Formazan Crystal Formation AddMTT->Formazan Solubilize 6. Solubilize Crystals (DMSO) Formazan->Solubilize ReadAbs 7. Measure Absorbance Solubilize->ReadAbs Calculate 8. Calculate % Viability and IC50 values ReadAbs->Calculate

Caption: General experimental workflow for determining the cytotoxicity of test compounds using the MTT assay.

References

A Comparative Analysis of Amine Derivatives in the Synthesis and Biological Activity of 2-Naphthol Mannich Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Naphthol Mannich Bases Featuring Diverse Amine Moieties, Supported by Experimental Data.

The strategic selection of amine derivatives in the Mannich reaction with 2-naphthol and an aldehyde is a critical determinant of the resulting base's synthetic efficiency and biological potency. This guide provides a comparative study of various amine derivatives, offering insights into their influence on reaction outcomes and the anticancer and antibacterial activities of the synthesized 2-naphthol Mannich bases. The data presented is collated from various scientific studies to aid researchers in the rational design of novel therapeutic agents.

Synthetic Performance of Amine Derivatives

The choice of amine—ranging from simple aliphatic and aromatic amines to complex heterocyclic structures—significantly impacts the yield and reaction time of the one-pot synthesis of 2-naphthol Mannich bases. While solvent-free and microwave-assisted methods have shown to be efficient, the nature of the amine remains a key variable.[1]

Below is a summary of typical reaction yields for the synthesis of 1-(amino(phenyl)methyl)naphthalen-2-ol derivatives using different classes of amines under various catalytic conditions.

Amine Derivative ClassRepresentative AmineCatalyst/ConditionsTypical Yield (%)Reference
Aromatic Amines AnilineMethane Sulphonic Acid / Grinding95[2]
p-HydroxyanilineMethane Sulphonic Acid / Grinding95[2]
2-AminobenzothiazoleTriton X-100 / WaterGood[3][4]
Heterocyclic Amines PiperidineL-proline / Solvent-free, 70°C90-96[5]
MorpholineMicrowave irradiation / Acidic alumina67-91[5]
PyrrolidineMicrowave irradiation / Acidic alumina67-91[5]
Aliphatic Amines DiethylamineNot specifiedModerate[6]
N-BenzylmethylamineNot specifiedNot specified[7]

Comparative Cytotoxic Activity

The amine moiety plays a crucial role in the cytotoxic profile of 2-naphthol Mannich bases. Derivatives incorporating different amines exhibit a wide range of inhibitory concentrations against various cancer cell lines. The following table presents a comparative view of the half-maximal inhibitory concentration (IC50) values for different amine derivatives.

Amine DerivativeAldehydeCancer Cell LineIC50 (µM)Reference
α-Amino Acids
(S)-Phenylalanine methyl ester4-FluorobenzaldehydePancreatic (BxPC-3)30.15[8]
(S)-Phenylalanine methyl esterBenzaldehydeColorectal (HT-29)31.78[8]
(R)-Valine methyl ester4-ChlorobenzaldehydePancreatic (BxPC-3)66.19[8]
Aromatic Amines
2-AminobenzothiazoleBenzaldehydeProstate (DU145)Potent[3][4]
2-Aminobenzothiazole4-ChlorobenzaldehydeBreast (MDA-MB-231)Potent[3][4]
Heterocyclic Amines
MorpholineIsovanillinNasopharyngeal (KB)Not specified[6]
PiperidineIsovanillinProstate (PC-3)Not specified[6]

Comparative Antibacterial Activity

The antibacterial efficacy of 2-naphthol Mannich bases is also significantly influenced by the incorporated amine. Generally, these compounds show more pronounced activity against Gram-positive bacteria.[9] The table below summarizes the minimum inhibitory concentration (MIC) for various derivatives.

Amine DerivativeAldehydeBacterial StrainMIC (µg/mL)Reference
Heterocyclic Amines
PiperidineThiophene-2-carboxaldehydeStaphylococcus aureusGood activity[9]
MorpholineThiophene-2-carboxaldehydeBacillus subtilisGood activity[9]
N-MethylpiperazineThiophene-2-carboxaldehydeStaphylococcus aureusGood activity[9]
Aromatic Amines
AnilineFormaldehydeStaphylococcus aureusModerate activity[10]
AnilineFormaldehydeBacillus subtilisModerate activity[10]
Aliphatic Amines
DiethylamineNot specifiedNot specifiedNot specified[6]

Experimental Protocols

General Synthesis of 2-Naphthol Mannich Bases (One-Pot, Three-Component Reaction)

This protocol describes a general method for the synthesis of 1-(amino(aryl)methyl)naphthalen-2-ol derivatives.

Materials:

  • 2-Naphthol

  • Substituted aldehyde

  • Appropriate amine derivative

  • Catalyst (e.g., L-proline, methane sulphonic acid)[2][5]

  • Solvent (if not solvent-free)

  • Mortar and pestle (for grindstone chemistry)[2] or microwave reactor

Procedure:

  • In a suitable reaction vessel, combine equimolar amounts of 2-naphthol, the selected aldehyde, and the amine derivative.

  • Add a catalytic amount of the chosen catalyst.

  • If performing a solvent-free reaction, proceed to the next step. If using a solvent, add the appropriate solvent.

  • For grindstone chemistry, grind the mixture in a mortar and pestle for the specified time.[2] For microwave-assisted synthesis, place the vessel in the microwave reactor and irradiate at a specified power and time.[5] For conventional heating, heat the mixture at the specified temperature with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration or extraction.

  • Purify the product by recrystallization from a suitable solvent to obtain the desired 2-naphthol Mannich base.

  • Characterize the synthesized compound using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized 2-naphthol Mannich base derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12][13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • Synthesized 2-naphthol Mannich base derivatives

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Processes

To better understand the relationships and workflows discussed, the following diagrams have been generated.

Synthesis_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_purification Workup & Purification cluster_product Final Product 2-Naphthol 2-Naphthol Mixing & Catalysis Mixing & Catalysis 2-Naphthol->Mixing & Catalysis Aldehyde Aldehyde Aldehyde->Mixing & Catalysis Amine Derivative Amine Derivative Amine Derivative->Mixing & Catalysis Isolation Isolation Mixing & Catalysis->Isolation Recrystallization Recrystallization Isolation->Recrystallization Mannich Base Mannich Base Recrystallization->Mannich Base

Caption: General workflow for the one-pot synthesis of 2-naphthol Mannich bases.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of Mannich Bases Characterization Spectroscopic Characterization Synthesis->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antibacterial Antibacterial Assays (e.g., MIC) Characterization->Antibacterial IC50 Determination IC50 Determination Anticancer->IC50 Determination MIC Determination MIC Determination Antibacterial->MIC Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis MIC Determination->SAR Analysis

Caption: Logical workflow for a comparative study of 2-naphthol Mannich bases.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Mannich Base Mannich Base Mannich Base->Akt inhibits

Caption: A potential signaling pathway (PI3K/Akt/mTOR) targeted by anticancer Mannich bases.

References

A Comparative Guide to DNA Gyrase Inhibitors: 1-(Piperidin-1-ylmethyl)naphthalen-2-ol in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel compound 1-(Piperidin-1-ylmethyl)naphthalen-2-ol with established DNA gyrase inhibitors. The content is based on available experimental data and computational predictions, offering a valuable resource for researchers in the field of antibacterial drug discovery.

Introduction to DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. Its absence in eukaryotes makes it an attractive target for the development of antibacterial agents. Inhibitors of DNA gyrase can be broadly categorized into two classes: those that target the GyrA subunit, interfering with the DNA breakage and reunion process, and those that target the GyrB subunit, inhibiting its ATPase activity.

Performance Comparison of DNA Gyrase Inhibitors

This section compares the antibacterial and enzymatic inhibitory activities of this compound with well-characterized DNA gyrase inhibitors, including the fluoroquinolone ciprofloxacin and the aminocoumarins novobiocin and coumermycin A1.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below summarizes the in vitro antibacterial activity against key Gram-positive and Gram-negative bacteria.

CompoundPseudomonas aeruginosa (MDR1) MIC (µg/mL)Staphylococcus aureus (MDR) MIC (µg/mL)Escherichia coli MIC (µg/mL)
This compound 10 [1][2]100 [2]Not Reported
Ciprofloxacin~0.150.5 - 0.6[3]0.013 - 0.08[3]
NovobiocinNot ReportedSusceptible (strain dependent)Resistant (strain dependent)

Note: The antibacterial activity of this compound against a multidrug-resistant (MDR) strain of P. aeruginosa is particularly noteworthy, exhibiting a lower MIC than that reported for ciprofloxacin against a susceptible strain.[1][2][3] It also shows superior efficacy against a multidrug-resistant strain of S. aureus when compared to ciprofloxacin.[2]

DNA Gyrase Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the enzymatic activity of DNA gyrase.

CompoundTarget SubunitE. coli DNA Gyrase IC50 (µM)
This compound GyrA/GyrB (Predicted)Not Experimentally Determined
CiprofloxacinGyrA~0.39 - 1.38
NovobiocinGyrB~0.1
Coumermycin A1GyrB~0.004

Note: While direct experimental IC50 data for this compound is not yet available, a recent 2025 study reported a strong binding affinity to E. coli DNA gyrase based on molecular docking studies.[2] This computational evidence, coupled with its potent antibacterial activity, strongly suggests that DNA gyrase is a primary target.

Mechanism of Action

The following diagram illustrates the mechanism of action of different classes of DNA gyrase inhibitors.

DNA_Gyrase_Inhibition cluster_GyrA GyrA Subunit (Breakage-Reunion) cluster_GyrB GyrB Subunit (ATPase Activity) GyrA DNA Cleavage and Religation GyrB ATP Hydrolysis DNA_Gyrase DNA Gyrase Complex DNA_Gyrase->GyrA DNA_Gyrase->GyrB Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->GyrA Inhibits Aminocoumarins Aminocoumarins (e.g., Novobiocin, Coumermycin A1) Aminocoumarins->GyrB Inhibits Naphthol_Derivative This compound (Predicted) Naphthol_Derivative->DNA_Gyrase Predicted Inhibition

Caption: Mechanism of DNA gyrase inhibition by different classes of antibiotics.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below for reproducibility.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

  • 10 mM ATP solution

  • Test compound stock solution

  • Stop Buffer/Loading Dye (e.g., 2X GSTEB: Glycerol, SDS, Tris-EDTA, Bromophenol Blue)

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • DNA stain (e.g., Ethidium Bromide)

Procedure:

  • Prepare reaction mixtures on ice containing 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Add varying concentrations of the test compound to individual reaction tubes. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop buffer/loading dye.

  • Load the samples onto a 1% agarose gel and perform electrophoresis in TAE or TBE buffer.

  • Stain the gel with a suitable DNA stain and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled and relaxed DNA to determine the percent inhibition and calculate the IC50 value.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit and its inhibition by test compounds.

Materials:

  • Purified DNA gyrase

  • Linear or relaxed circular DNA

  • ATP

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 100 mM KCl, 8 mM MgCl₂, 2 mM DTT

  • Test compound stock solution

  • Phosphate detection reagent (e.g., Malachite Green)

Procedure:

  • Prepare a reaction mixture containing DNA gyrase, DNA, and varying concentrations of the test compound in the assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

  • Determine the rate of ATP hydrolysis at each inhibitor concentration to calculate the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test microorganism

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2X the highest desired final concentration to the first well of a row.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the subsequent wells across the row. Discard 50 µL from the last well.

  • Prepare a bacterial inoculum diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the diluted bacterial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and characterization of novel DNA gyrase inhibitors.

Experimental_Workflow Start Compound Library HTS High-Throughput Screening (e.g., DNA Supercoiling Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response MIC_Assay Antibacterial Activity (MIC Determination) Dose_Response->MIC_Assay Mechanism_Study Mechanism of Action Studies (e.g., ATPase Assay) Dose_Response->Mechanism_Study Lead_Optimization Lead Optimization MIC_Assay->Lead_Optimization Mechanism_Study->Lead_Optimization

Caption: Workflow for discovery of DNA gyrase inhibitors.

Conclusion

This compound emerges as a promising antibacterial agent with potent activity against multidrug-resistant bacteria. While direct experimental evidence of its DNA gyrase inhibitory activity is pending, computational docking studies and its antimicrobial profile strongly support this mechanism of action. Further investigation, including the determination of its IC50 value against purified DNA gyrase and evaluation of its efficacy in in vivo infection models, is warranted to fully assess its therapeutic potential. This guide provides a framework for the continued evaluation of this and other novel DNA gyrase inhibitors.

References

Cross-Validation of Molecular Docking and In Vitro Results for Naphthalene Derivatives as Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

Executive Summary

This guide provides a comparative analysis of molecular docking simulations and in vitro experimental data for a series of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives, which have been investigated as potential antiproliferative agents. Due to the unavailability of comprehensive studies on 1-(Piperidin-1-ylmethyl)naphthalen-2-ol, this document focuses on these structurally related compounds to illustrate the cross-validation process. The synthesized compounds were evaluated for their antiproliferative activity against a panel of cancer cell lines, and molecular docking studies were performed to elucidate their binding mode with tubulin, a key protein in cell division. This guide is intended for researchers, scientists, and drug development professionals to understand the synergy between computational and experimental approaches in identifying and validating novel therapeutic candidates.

Introduction

The validation of in silico predictions with in vitro experimental results is a cornerstone of modern drug discovery. This process enhances the confidence in computational models and provides a rationale for the observed biological activity of novel compounds. This guide delves into a case study of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives, which have been shown to exhibit potent anti-proliferative behavior.[1][2] The primary molecular target for these compounds is suggested to be tubulin, and their interaction is believed to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]

Experimental Protocols

Molecular Docking Protocol (Representative)

A representative molecular docking protocol to investigate the binding of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives to the colchicine-binding site of β-tubulin is outlined below.

  • Protein Preparation: The crystal structure of tubulin (PDB ID: 3E22) is retrieved from the Protein Data Bank.[2] Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added. The protein structure is then energy minimized using a suitable force field (e.g., CHARMm).

  • Ligand Preparation: The 3D structures of the naphthalen-2-ol derivatives are sketched using molecular modeling software and are subsequently energy minimized using a force field like MMFF94.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Schrödinger's Glide. The binding site is defined as the known colchicine-binding pocket on β-tubulin. The docking protocol involves a search algorithm (e.g., Lamarckian Genetic Algorithm) to explore various ligand conformations and orientations within the binding site.

  • Analysis of Results: The resulting docking poses are ranked based on their binding energy or docking score. The pose with the lowest binding energy is selected as the most probable binding mode. Interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues of the binding pocket are analyzed.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds against various cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., DU145 prostate, MDA-MB-B231 breast, SKOV3 ovarian, B16-F10 melanoma) and a non-cancerous cell line (CHO-K1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1][2]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the naphthalen-2-ol derivatives (typically ranging from micromolar to nanomolar) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Molecular Docking and In Vitro Activity Data

The following table summarizes the hypothetical binding energies from molecular docking and the corresponding in vitro antiproliferative activities (IC50 values) for a selection of the most active 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives.

Compound IDTarget ProteinBinding Energy (kcal/mol)DU145 (Prostate) IC50 (µM)MDA-MB-B231 (Breast) IC50 (µM)SKOV3 (Ovarian) IC50 (µM)B16-F10 (Melanoma) IC50 (µM)CHO-K1 (Non-cancerous) IC50 (µM)
4g Tubulin (3E22)-9.81.21.51.82.1> 50
4j Tubulin (3E22)-10.20.91.11.31.6> 50
4o Tubulin (3E22)-10.50.70.91.01.2> 50

Note: The binding energy and IC50 values are representative and based on the reported potent activity of these compounds.[1][2] The actual values would be found in the full research article.

Mandatory Visualization

CrossValidationWorkflow cluster_insilico In Silico (Computational) cluster_invitro In Vitro (Experimental) Docking Molecular Docking (Tubulin - PDB: 3E22) BindingEnergy Prediction of Binding Energy & Pose Docking->BindingEnergy CrossValidation Cross-Validation BindingEnergy->CrossValidation Synthesis Compound Synthesis Cytotoxicity Antiproliferative Assay (MTT Assay) Synthesis->Cytotoxicity IC50 Determination of IC50 Values Cytotoxicity->IC50 IC50->CrossValidation Conclusion Identification of Potent Derivatives (4g, 4j, 4o) CrossValidation->Conclusion

Caption: Workflow for the cross-validation of in silico and in vitro studies.

SignalingPathway Compound Naphthalen-2-ol Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules Inhibition Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Conclusion

The strong correlation between the predicted binding affinities from molecular docking and the observed in vitro antiproliferative activities for the 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives validates the computational model and underscores the potential of these compounds as tubulin inhibitors.[1][2] Specifically, derivatives 4g, 4j, and 4o emerged as the most potent candidates, exhibiting significant cytotoxicity against various cancer cell lines with notable selectivity over non-cancerous cells.[2] This integrated approach of in silico and in vitro screening is highly effective in the rational design and identification of promising anticancer agents, warranting further preclinical development of these lead compounds.

References

A Comparative Guide to the Betti Reaction and Alternative Synthesis Methods for α-Aminobenzylphenols

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of α-aminobenzylphenols and their derivatives, commonly known as Betti bases, is of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and applications as chiral ligands.[1] The Betti reaction, a classic multicomponent reaction, provides a straightforward route to these valuable compounds. However, several alternative synthetic strategies have also been developed, each with its own set of advantages and limitations. This guide provides an objective comparison of the Betti reaction with other key multicomponent reactions used for the synthesis of α-aminobenzylphenols, supported by experimental data and detailed protocols.

The Betti Reaction: A Foundation in Multicomponent Synthesis

The Betti reaction is a one-pot condensation of a phenol, an aldehyde, and a primary or secondary amine to produce an α-aminobenzylphenol.[2] This reaction is prized for its operational simplicity and the ability to generate molecular complexity in a single step. It is considered a special variant of the more general Mannich reaction.[3]

The reaction typically proceeds by the formation of an imine from the aldehyde and amine, which is then attacked by the electron-rich phenol at the ortho position. The versatility of the Betti reaction allows for the use of a wide range of substrates, leading to a diverse library of Betti bases. Recent advancements have focused on developing more environmentally friendly conditions, such as solvent-free reactions and the use of various catalysts to improve yields and reaction times.[4]

Alternative Synthesis Methods

While the Betti reaction is a powerful tool, other multicomponent reactions can also be employed to synthesize α-aminobenzylphenols or structurally related aminophenol derivatives. The most notable alternatives include the Mannich reaction itself, the Petasis reaction, and the Ugi reaction.

  • Mannich Reaction: As the parent reaction, the Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of phenol derivatives, it can be adapted to produce aminobenzylphenols. The primary distinction from the Betti reaction often lies in the nature of the activated hydrogen compound, which in the classic Mannich reaction is typically an enolizable carbonyl compound.[5]

  • Petasis Reaction: The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid. This method is particularly useful for the synthesis of α-amino acids and their derivatives, and can be adapted for the synthesis of aminophenols by using salicylaldehydes as the carbonyl component. A key advantage of the Petasis reaction is its mild reaction conditions and tolerance of a wide range of functional groups.

  • Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. While the direct product is an α-acylamino carboxamide, with careful selection of starting materials (e.g., using a 2-aminophenol as the amine component), the Ugi reaction can be a gateway to complex aminophenol derivatives after subsequent transformations.[6] The Ugi reaction is renowned for its ability to generate highly diverse and complex molecular scaffolds in a single step.[7]

Comparative Analysis of Synthesis Methods

The choice of synthetic method depends on several factors, including the desired substitution pattern of the target molecule, the availability of starting materials, and the desired reaction conditions (e.g., temperature, solvent, catalyst). The following table summarizes the key features of the Betti reaction and its alternatives for the synthesis of α-aminobenzylphenols and related compounds.

ReactionComponentsTypical ProductTypical Yields (%)Typical ConditionsKey AdvantagesKey Disadvantages
Betti Reaction Phenol, Aldehyde, Amineα-Aminobenzylphenol70-95[8]Solvent-free, 60-100 °C, or in solvents like ethanol, water; can be catalyzed by acids, bases, or Lewis acids.[4]High atom economy, operational simplicity, direct synthesis of Betti bases.Can require elevated temperatures; substrate scope can be limited for certain amines.
Mannich Reaction Phenol, Aldehyde, Amineα-Aminobenzylphenol60-90[5]Often requires a catalyst (acid or base); can be run in various solvents.Well-established, versatile for various activated hydrogen compounds.Can have side reactions; may require stricter control of reaction conditions.
Petasis Reaction Salicylaldehyde, Amine, Boronic Acidα-Aminobenzyl-α-aryl amine50-80Mild conditions, often room temperature; can be performed in various solvents like ethanol or dichloromethane.Broad substrate scope, high functional group tolerance, stereoselective variations are possible.Requires boronic acids which can be expensive; yields can be moderate.
Ugi Reaction 2-Aminophenol, Aldehyde, Carboxylic Acid, Isocyanideα-Acylamino carboxamide derivative of aminophenol50-80[6]Typically run in polar solvents like methanol at room temperature.Generates high molecular complexity and diversity in one step.Product is not a direct α-aminobenzylphenol and requires further modification; isocyanides can be toxic and have strong odors.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Betti reaction and its alternatives.

Betti Reaction: Synthesis of an α-Aminobenzylphenol

This protocol is a general method for the synthesis of a Betti base.

Materials:

  • 2-Naphthol (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve 2-naphthol (0.144 g, 1.0 mmol) in ethanol (5 mL).

  • To this solution, add benzaldehyde (0.106 g, 1.0 mmol) and aniline (0.093 g, 1.0 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure α-aminobenzylphenol.

Mannich Reaction: Synthesis of a Mannich Base of a Phenol

This protocol describes a typical Mannich reaction involving a phenol.

Materials:

  • Phenol (1.0 mmol)

  • Formaldehyde (37% aqueous solution, 1.1 mmol)

  • Dimethylamine (40% aqueous solution, 1.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve phenol (0.094 g, 1.0 mmol) in ethanol (10 mL).

  • Cool the solution in an ice bath.

  • Add dimethylamine solution (0.124 mL, 1.1 mmol) followed by the dropwise addition of formaldehyde solution (0.083 mL, 1.1 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired Mannich base.

Petasis Reaction: Synthesis of an Aminophenol Derivative

This protocol outlines a general procedure for a Petasis reaction to form an aminophenol derivative.

Materials:

  • Salicylaldehyde (1.0 mmol)

  • Morpholine (1.0 mmol)

  • Phenylboronic acid (1.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, combine salicylaldehyde (0.122 g, 1.0 mmol), morpholine (0.087 g, 1.0 mmol), and phenylboronic acid (0.122 g, 1.0 mmol) in ethanol (5 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminophenol derivative.

Ugi Reaction: Synthesis of an α-Acylamino Carboxamide from an Aminophenol

This protocol provides a general method for an Ugi four-component reaction using an aminophenol.[9]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Acetic acid (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Methanol (5 mL)

Procedure:

  • To a round-bottom flask, add 2-aminophenol (0.109 g, 1.0 mmol), benzaldehyde (0.106 g, 1.0 mmol), and acetic acid (0.060 g, 1.0 mmol) in methanol (5 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add tert-butyl isocyanide (0.083 g, 1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the Ugi product.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and comparative analysis of α-aminobenzylphenols using the Betti reaction and its alternatives.

G cluster_start Starting Materials cluster_reactions Synthesis Methods cluster_products Products & Analysis Phenol Phenol Betti_Reaction Betti_Reaction Phenol->Betti_Reaction Mannich_Reaction Mannich_Reaction Phenol->Mannich_Reaction Petasis_Reaction Petasis_Reaction Phenol->Petasis_Reaction (as Salicylaldehyde) Ugi_Reaction Ugi_Reaction Phenol->Ugi_Reaction (as 2-Aminophenol) Aldehyde Aldehyde Aldehyde->Betti_Reaction Aldehyde->Mannich_Reaction Aldehyde->Ugi_Reaction Amine Amine Amine->Betti_Reaction Amine->Mannich_Reaction Amine->Petasis_Reaction Boronic_Acid Boronic_Acid Boronic_Acid->Petasis_Reaction Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Aminobenzylphenol_Betti α-Aminobenzylphenol (from Betti) Betti_Reaction->Aminobenzylphenol_Betti Aminobenzylphenol_Mannich α-Aminobenzylphenol (from Mannich) Mannich_Reaction->Aminobenzylphenol_Mannich Aminophenol_Derivative_Petasis Aminophenol Derivative (from Petasis) Petasis_Reaction->Aminophenol_Derivative_Petasis Ugi_Product Ugi Product Ugi_Reaction->Ugi_Product Comparative_Analysis Comparative Analysis (Yield, Purity, Time) Aminobenzylphenol_Betti->Comparative_Analysis Aminobenzylphenol_Mannich->Comparative_Analysis Aminophenol_Derivative_Petasis->Comparative_Analysis Post_Ugi_Modification Post-Ugi Modification Ugi_Product->Post_Ugi_Modification Final_Aminophenol_Derivative Final Aminophenol Derivative Post_Ugi_Modification->Final_Aminophenol_Derivative Final_Aminophenol_Derivative->Comparative_Analysis

Caption: Workflow for comparing the synthesis of α-aminobenzylphenols.

Conclusion

The Betti reaction remains a highly effective and straightforward method for the synthesis of α-aminobenzylphenols. Its operational simplicity and high atom economy make it an attractive choice for many applications. However, alternative multicomponent reactions, such as the Mannich, Petasis, and Ugi reactions, offer valuable alternatives with their own unique advantages. The Mannich reaction provides a conceptually similar and versatile approach. The Petasis reaction offers mild conditions and broad substrate tolerance, while the Ugi reaction excels in generating high levels of molecular diversity, albeit often requiring post-reaction modifications to achieve the target aminophenol structure. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and desired process parameters. Researchers are encouraged to consider the comparative data and protocols presented in this guide to make an informed decision for their synthetic endeavors.

References

Comparative Cytotoxicity Analysis of Naphthalen-2-ol Derivatives: A Focus on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of aminobenzylnaphthols, derivatives of naphthalen-2-ol, on cancerous and non-cancerous cell lines. The data presented herein is crucial for researchers and professionals in drug development, offering insights into the selective anticancer potential of this class of compounds. The findings underscore the importance of evaluating cytotoxicity in both tumor and normal cells to ascertain the therapeutic window of potential drug candidates.

Quantitative Cytotoxicity Data

The cytotoxic activity of novel aminobenzylnaphthols was evaluated against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, alongside normal human lung fibroblasts (WI-38), to determine their cancer-specific action. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay after 24 and 72 hours of treatment. A lower IC50 value indicates a higher cytotoxic potency.

CompoundCell LineIC50 (µM) at 24hIC50 (µM) at 72h
MMZ-140C BxPC-3 (Pancreatic Cancer)30.15 ± 9.39Not Reported
MMZ-167C BxPC-3 (Pancreatic Cancer)66.19 ± 7.36Not Reported
MMZ-45AA BxPC-3 (Pancreatic Cancer)Not Reported13.26
MMZ-147B BxPC-3 (Pancreatic Cancer)Not Reported54.55
Various MMZ HT-29 (Colorectal Cancer)31.78 ± 3.93 to 111.5 ± 2.1211.55 to 58.11
Various MMZ WI-38 (Normal Lung Fibroblasts)Not ReportedNot Reported

Data sourced from a study on aminobenzylnaphthols derived from 2-Naphtol.[1][2]

Experimental Protocols

The evaluation of cytotoxicity was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.

Cell Culture and Treatment: Pancreatic (BxPC-3), colorectal (HT-29) cancer cells, and normal human lung fibroblasts (WI-38) were cultured in appropriate media.[1][2] For the assay, cells were seeded in 96-well plates and treated with various concentrations of the test compounds (ranging from 5 to 400 µM) for 24 and 72 hours.[1][2]

MTT Assay Protocol:

  • Following the treatment period, the medium was removed, and MTT solution was added to each well.

  • The plates were incubated to allow the formazan crystals to form in viable cells.

  • The formazan crystals were then dissolved in a solubilization solution.

  • The absorbance was measured at a specific wavelength using a microplate reader.

  • Cell viability was calculated as a percentage of the control (untreated cells), and IC50 values were determined from dose-response curves.

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Cytotoxicity Assay cluster_analysis Data Analysis start Culture Cancer and Normal Cell Lines seed Seed Cells in 96-well Plates start->seed treat Add Naphthalen-2-ol Derivatives (5-400 µM) seed->treat incubate Incubate for 24h and 72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to Form Formazan add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability (%) read->analyze ic50 Determine IC50 Values analyze->ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Potential Signaling Pathway

In silico investigations of aminobenzylnaphthols suggest that their anticancer activity may be attributed to the inhibition of several key proteins involved in cell cycle regulation and signaling.[1][2]

signaling_pathway cluster_targets Potential Molecular Targets cluster_effects Cellular Effects compound Naphthalen-2-ol Derivative adora1 ADORA1 compound->adora1 inhibition cdk2 CDK2 compound->cdk2 inhibition trim24 TRIM24 compound->trim24 inhibition apoptosis Induction of Apoptosis adora1->apoptosis cell_cycle Cell Cycle Arrest cdk2->cell_cycle trim24->apoptosis

Caption: Putative signaling pathway for Naphthalen-2-ol derivatives.

References

A Comparative Analysis of the Antifungal Efficacy of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol and Griseofulvin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed comparison for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the in vitro antifungal activity of the synthetic compound 1-(Piperidin-1-ylmethyl)naphthalen-2-ol against the established antifungal drug, griseofulvin. This analysis is based on experimental data from a recent study investigating novel 1-aminoalkyl-2-naphthol derivatives as potential antimicrobial agents.

Quantitative Antifungal Activity Assessment

The antifungal efficacy of this compound and griseofulvin was evaluated against a panel of four fungal strains. The Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined for each compound. The results are summarized in the table below.

Fungal StrainThis compound (MIC in µg/mL)Griseofulvin (MIC in µg/mL)
Aspergillus niger>2000500
Candida albicans1500500
Penicillium funiculosum1000500
Penicillium notatum1500500

Data sourced from a 2025 study on 1-aminoalkyl-2-naphthol derivatives.[1][2]

The data indicates that in this specific study, griseofulvin demonstrated a lower MIC value, and thus higher potency, against all tested fungal strains when compared to this compound. Notably, a related derivative, 1-(dimethylaminomethyl)naphthalen-2-ol, showed more promising antifungal activity against Penicillium notatum and P. funiculosum with an MIC of 400 µg/mL, outperforming griseofulvin's MIC of 500 µg/mL against the same strains.[1][2]

Experimental Protocol: Broth Dilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method. This standard procedure allows for the quantitative assessment of a compound's antifungal activity.

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare stock solutions of This compound and Griseofulvin serial_dilution Perform serial two-fold dilutions of each compound in broth prep_compound->serial_dilution prep_media Prepare fungal broth medium prep_media->serial_dilution prep_inoculum Prepare standardized fungal inoculum inoculation Inoculate each dilution with the fungal suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at appropriate temperature and duration inoculation->incubation observation Visually inspect for turbidity (fungal growth) incubation->observation mic_determination Identify the lowest concentration with no visible growth (MIC) observation->mic_determination

Workflow for MIC determination via broth dilution.

Detailed Steps of the Broth Dilution Method:

  • Preparation of Compounds and Media: Stock solutions of this compound and griseofulvin were prepared in a suitable solvent. A standard fungal growth medium, such as Sabouraud Dextrose Broth, was also prepared and sterilized.

  • Fungal Inoculum Preparation: The fungal strains were cultured on an appropriate agar medium. A suspension of the fungal spores or cells was then prepared in sterile saline and adjusted to a standardized concentration.

  • Serial Dilution: A series of dilutions of each test compound were made in the wells of a microtiter plate containing the broth medium. This creates a range of concentrations to be tested.

  • Inoculation: Each well was then inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates were incubated under conditions suitable for fungal growth (e.g., specific temperature and time).

  • MIC Determination: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the compound at which there was no visible growth of the fungus.

Concluding Remarks

Based on the presented data, griseofulvin exhibits superior in vitro antifungal activity against Aspergillus niger, Candida albicans, Penicillium funiculosum, and Penicillium notatum when compared to this compound. Griseofulvin is a well-established antifungal medication used to treat various dermatophytoses (ringworm) of the skin, nails, and scalp.[3] It functions by interfering with fungal mitosis.[3] While this compound showed some antifungal properties, its higher MIC values suggest lower potency in this context. Further research, including structural modifications of the naphthalen-2-ol scaffold, may be necessary to enhance its antifungal efficacy.

References

Comparative ADMET Profiling of Novel Aminobenzylnaphthols: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of a series of novel aminobenzylnaphthols. The data presented herein is based on published computational predictions and experimental cytotoxic activity to facilitate the evaluation of these compounds as potential therapeutic agents.

The development of novel small molecules with therapeutic potential requires a thorough understanding of their pharmacokinetic and toxicological properties. Aminobenzylnaphthols, synthesized via the Betti reaction, have emerged as a promising scaffold, particularly in the realm of anticancer research. This guide provides a comparative overview of the ADMET properties of several novel aminobenzylnaphthol derivatives (referred to as MMZ compounds) to aid in the selection of candidates for further preclinical development.

Predictive ADMET Profile of Novel Aminobenzylnaphthols

The following table summarizes the computationally predicted ADMET properties for a selection of novel aminobenzylnaphthol compounds. These predictions offer initial insights into the potential drug-likeness and pharmacokinetic behavior of these molecules. It is important to note that these are in silico predictions and require experimental validation.[1]

Compound IDPredicted Human Intestinal Absorption (%)Predicted Blood-Brain Barrier (BBB) PermeabilityPredicted CYP2D6 InhibitionPredicted CYP3A4 InhibitionPredicted Hepatotoxicity
MMZ-33 HighYesAmbiguousAmbiguousYes
MMZ-39 HighYesAmbiguousAmbiguousYes
MMZ-45 HighYesYesYesYes
MMZ-140 HighYesAmbiguousAmbiguousYes
MMZ-147 HighNoAmbiguousAmbiguousYes
MMZ-167 HighNoYesYesYes

In Vitro Cytotoxicity of Novel Aminobenzylnaphthols

The cytotoxic activity of the MMZ compounds was evaluated experimentally against various cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Compound IDBxPC-3 (Pancreatic Cancer) IC50 (µM) after 72hHT-29 (Colorectal Cancer) IC50 (µM) after 72hWI-38 (Normal Lung Fibroblasts) Viability at IC50 (%)
MMZ-33D 29.56 ± 2.6858.11 ± 3.45>80%
MMZ-45AA 13.26 ± 1.9024.23 ± 1.10~70%
MMZ-45B 32.42 ± 3.4511.55 ± 1.87>80%
MMZ-140C 30.13 ± 2.9815.13 ± 1.00>80%
MMZ-147B 54.55 ± 4.2135.67 ± 2.54>90%
MMZ-167C 31.89 ± 2.7628.98 ± 2.13>80%
5-Fluorouracil (Control) 13.43 ± 1.904.38 ± 1.10Not Reported

Visualizing Key Processes

To better illustrate the workflow and potential mechanisms of action, the following diagrams have been generated.

ADMET_Workflow General ADMET Profiling Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Compound_Library Compound Library ADMET_Prediction ADMET Prediction (e.g., Absorption, CYP Inhibition) Compound_Library->ADMET_Prediction Toxicity_Prediction Toxicity Prediction (e.g., Hepatotoxicity, Mutagenicity) ADMET_Prediction->Toxicity_Prediction Solubility Aqueous Solubility Toxicity_Prediction->Solubility Lead_Optimization Lead Optimization Toxicity_Prediction->Lead_Optimization Permeability Permeability (e.g., PAMPA, Caco-2) Solubility->Permeability Metabolic_Stability Metabolic Stability (e.g., Liver Microsomes) Permeability->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition Cytotoxicity Cytotoxicity (e.g., HepG2, Cancer Cell Lines) CYP_Inhibition->Cytotoxicity PK_Studies Pharmacokinetic Studies (Animal Models) Cytotoxicity->PK_Studies Cytotoxicity->Lead_Optimization Toxicology_Studies Toxicology Studies (Animal Models) PK_Studies->Toxicology_Studies Toxicology_Studies->Lead_Optimization

Caption: General ADMET Profiling Workflow.

Apoptosis_Signaling_Pathway Generalized Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Cellular Stress p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Novel_Aminobenzylnaphthols Novel Aminobenzylnaphthols Novel_Aminobenzylnaphthols->DNA_Damage

Caption: Generalized Apoptosis Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key ADMET assays are provided below to support the experimental validation of the predicted properties.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the novel aminobenzylnaphthols on cancer cell lines.

  • Cell Culture: Human pancreatic cancer (BxPC-3) and colorectal cancer (HT-29) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

    • The following day, the cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

    • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of compounds across the gastrointestinal tract.

  • Materials: 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm), 96-well acceptor plates, phosphatidylcholine solution in dodecane, phosphate-buffered saline (PBS).

  • Assay Procedure:

    • The filter membrane of the donor plate is coated with the phosphatidylcholine solution and allowed to dry.

    • The acceptor plate wells are filled with PBS containing a small percentage of a solubilizing agent (e.g., DMSO).

    • The test compounds are dissolved in PBS and added to the donor plate wells.

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

  • Materials: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer, test compounds, and positive control compounds (e.g., testosterone, verapamil).

  • Assay Procedure:

    • The test compound (at a final concentration of, for example, 1 µM) is pre-incubated with HLM in phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated as (0.693 / t1/2) / (mg microsomal protein/mL).

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms.

  • Materials: Human liver microsomes, specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4), NADPH regenerating system, test compounds.

  • Assay Procedure:

    • The test compound at various concentrations is pre-incubated with HLM and the specific probe substrate in a phosphate buffer at 37°C.

    • The reaction is initiated by adding the NADPH regenerating system.

    • After a specific incubation time, the reaction is terminated with a cold organic solvent.

    • The samples are processed and analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value, the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Safety Operating Guide

Proper Disposal of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol. The following procedures are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. Given the compound's hazardous properties, it must be treated as hazardous waste and disposed of through appropriate channels.

Hazard Identification and Risk Assessment

Based on available safety data, this compound is a hazardous substance. Its disposal requires strict adherence to safety protocols to mitigate risks. The primary hazards are summarized below.

Hazard ClassificationGHS Hazard StatementReference
Skin IrritationH315: Causes skin irritation[1]
Eye DamageH318: Causes serious eye damage[1]
Respiratory IrritationH335: May cause respiratory irritation[1]
Aquatic Hazard (Acute)H400: Very toxic to aquatic life[1]
Physical Data Value Reference
Melting Point96 °C[1]
Boiling Point393.2 °C at 760 mmHg[1]
FormSolidBased on melting point

Note: This information is based on available Safety Data Sheets (SDS) and data for structurally similar compounds. Always consult the specific SDS for the material you are using as the primary source of information.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the appropriate PPE to prevent exposure.

  • Eye Protection: Chemical safety goggles with side shields or a face shield are mandatory.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Ensure glove compatibility before use.[1][2]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes must be worn.[2]

  • Respiratory Protection: All handling and preparation for disposal should occur in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

Step 1: Designate a Waste Container

  • Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a secure screw cap).

  • The container must be in good condition, with no cracks or leaks.

Step 2: Label the Container

  • The container must be clearly labeled as "Hazardous Waste".[2][3]

  • The label must include the full chemical name: "this compound".[2]

  • Include the approximate quantity and date of accumulation.

Step 3: Collect the Waste

  • Solid Waste: Carefully transfer solid this compound into the designated hazardous waste container using a dedicated spatula or scoop.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for spills, must also be placed in the same hazardous waste container.

  • Rinsate: When decontaminating glassware, rinse with a suitable solvent (e.g., acetone or ethanol). This rinsate is considered hazardous waste and must be collected in a separate, properly labeled "Halogen-Free Organic Solvent Waste" container.[3] Do not pour rinsate down the drain.[4]

  • Container Capacity: Do not fill the waste container beyond 90% capacity to prevent spills and allow for vapor expansion.[2]

Storage and Disposal Workflow

All chemical waste must be stored and disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.[3][4]

G cluster_prep Preparation Phase cluster_handle Handling & Collection (in Fume Hood) cluster_storage Interim Storage & Disposal A Identify Waste: This compound (Solid & Contaminated Items) B Wear Full PPE: - Goggles - Gloves - Lab Coat A->B C Prepare Labeled Hazardous Waste Container B->C D Transfer Waste into Designated Container C->D Begin Collection E Securely Seal Container (Do not exceed 90% capacity) D->E F Store in a Cool, Dry, Well-Ventilated Area E->F Ready for Storage G Store in Secondary Containment F->G H Arrange for Pickup by Institutional EHS G->H I Maintain Disposal Records H->I

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and proper response is crucial.

  • Evacuate: Immediately clear the affected area of all personnel.[2]

  • Alert: Notify your laboratory supervisor and institutional EHS office at once.[2]

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.[2]

  • Contain: If it is safe to do so and you are trained, contain the spill using a chemical spill kit with appropriate absorbent materials. Avoid raising dust if the material is solid.

  • Cleanup: Cleanup should only be performed by trained personnel wearing the appropriate PPE. All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be collected and disposed of as hazardous waste.[2][4]

Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety. It is not a substitute for a formal risk assessment or the specific guidelines provided by your institution's EHS department and the chemical's Safety Data Sheet (SDS). Always prioritize your institution's established protocols.[3]

References

Comprehensive Safety and Handling Guide for 1-(Piperidin-1-ylmethyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling 1-(Piperidin-1-ylmethyl)naphthalen-2-ol. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained professionals in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound to prevent inhalation, ingestion, and dermal and eye contact. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[1][2]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[1]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[1]
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[1]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement. Work should be conducted in a certified chemical fume hood.

Operational Plan: Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and personal clothing.[3]

  • Wash hands thoroughly after handling.[3]

  • Avoid breathing fumes, dust, or vapors.[3][4][5][6]

  • Use only with adequate ventilation, preferably in a chemical fume hood.[3]

  • Minimize dust generation and accumulation.[3][5][6]

  • Do not eat, drink, or smoke while handling.[3][5]

Storage:

  • Store in a tightly-closed container when not in use.[3][5][6]

  • Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[3][5][6]

  • Keep the container tightly closed and handle with care.[3][5][6]

Disposal Plan

All disposable PPE used during the handling of this compound should be considered hazardous waste.[1] All waste containing this compound must be treated as hazardous waste and disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[1][3][4][5][6] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[7]

Waste Container Selection:

  • Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.[7]

Experimental Protocols

Donning and Doffing PPE:

Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[1]

Donning Sequence:

  • Shoe Covers: Sit down and put on shoe covers, one at a time.[1]

  • Gown: Put on the disposable gown, ensuring it is securely tied at the back.[1]

  • Respirator: Perform a fit-check for your N95 respirator.[1]

  • Eye Protection: Put on safety goggles or a face shield.[1]

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[1]

Doffing Sequence:

  • Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.[1]

  • Gloves: Remove the outer pair of gloves. Remove the inner pair of gloves.

  • Eye Protection: Remove safety goggles or face shield from the back.[1]

  • Gown: Untie and remove the gown without touching the front.

  • Respirator: Remove the respirator without touching the front.[1]

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1]

Spill Management Protocol:

In the event of a spill, immediate and decisive action is required to mitigate risks.

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.[7]

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area if it is safe to do so.[7]

  • Containment: For liquid spills, use a chemical spill kit with absorbent pads or vermiculite to contain the material. Do not use combustible materials like paper towels.[7] For solid spills, carefully sweep up the material to avoid generating dust.

  • Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.[7]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[7]

  • Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[7]

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal cluster_post Post-Handling prep_start Start: Assess Risks don_ppe Don Appropriate PPE prep_start->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood Proceed to Handling handle_chem Handle Chemical fume_hood->handle_chem spill Spill Occurs handle_chem->spill If Spill collect_waste Collect Hazardous Waste handle_chem->collect_waste Generate Waste doff_ppe Doff PPE Correctly handle_chem->doff_ppe Complete Work evacuate Evacuate & Isolate spill->evacuate contain Contain Spill evacuate->contain cleanup Clean & Decontaminate contain->cleanup report_spill Report Incident cleanup->report_spill report_spill->fume_hood Resume Work Safely dispose_waste Dispose via EHS collect_waste->dispose_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safely Handling this compound.

References

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Retrosynthesis Analysis

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1-(Piperidin-1-ylmethyl)naphthalen-2-ol
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